molecular formula C8H16N2O4S B1254634 1-Ethyl-3-Methylimidazolium Ethylsulfate CAS No. 342573-75-5

1-Ethyl-3-Methylimidazolium Ethylsulfate

Cat. No.: B1254634
CAS No.: 342573-75-5
M. Wt: 236.29 g/mol
InChI Key: VRFOKYHDLYBVAL-UHFFFAOYSA-M
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Description

1-Ethyl-3-Methylimidazolium Ethylsulfate, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O4S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;ethyl sulfate
Source PubChem
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InChI

InChI=1S/C6H11N2.C2H6O4S/c1-3-8-5-4-7(2)6-8;1-2-6-7(3,4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFOKYHDLYBVAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049274
Record name 1-Ethyl-3-methylimidazolium ethyl sulfate
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Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
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CAS No.

342573-75-5
Record name 1-Ethyl-3-methylimidazolium ethylsulfate
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Record name 1-Ethyl-3-methylimidazolium ethylsulfate
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
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Record name 1-Ethyl-3-methylimidazolium ethyl sulfate
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
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Record name 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYLSULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO4]. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are utilizing or considering this versatile compound in their work. [EMIM][EtSO4] is recognized for its low volatility, high thermal stability, and excellent solvation capabilities, making it a compound of significant interest in green chemistry, catalysis, biomass processing, and electrochemistry.[1]

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its properties under various conditions.

General Properties
PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄S[2]
Molecular Weight 236.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
CAS Number 342573-75-5[1][2]
Purity ≥99% (HPLC)[1]
Thermal Properties
PropertyValueTemperature (K)Source
Melting Point -41 °C232.15[2]
-55 to -53 °C218.15 to 220.15[3]
Glass Transition Temperature -78.4 °C194.75[4]
Decomposition Temperature 340 °C613.15[3]
Flash Point 176 °C (closed cup)449.15[3]
Auto-ignition Temperature 405 °C678.15[3]
Density
Density (g/cm³)Temperature (K)Pressure (MPa)Source
1.24298.15Ambient[1][2]
1.24293.15Ambient[3]
Various data points283.15 to 413.15up to 140[5]
Various data points288.15 to 343.15Ambient[6]
Viscosity
Viscosity (cP)Temperature (K)Source
94298.15[2]
94.2Not specified[7]
Various data points298.15 to 343.15[6]
Conductivity
Conductivity (mS/cm)Temperature (K)Source
2.97298.15[2]
5.56Not specified[7]
Various data points293.2 to 353.2[8]
Other Properties
PropertyValueTemperature (K)Source
Refractive Index Various data points288.15 to 343.15[6]
Surface Tension Various data points288.15 to 313.15[6]
Solubility Miscible with water and alcoholAmbient[7][9]
pH (in aqueous solution: 100 g/l) 7.9293.15[3]
n-Octanol/Water Partition Coefficient (log value) -2.6296.15[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. Below are summaries of the experimental protocols cited in the literature for measuring the properties of this compound.

Synthesis of this compound

A common method for the synthesis of [EMIM][EtSO4] involves the reaction of 1-methylimidazole (B24206) with diethyl sulfate.[6][7][10] The reaction is highly exothermic and is typically carried out in a solvent like toluene (B28343) under an inert atmosphere (e.g., argon) with cooling to maintain the reaction temperature below 313.15 K.[11] The progress of the reaction can be monitored by thin-layer chromatography.[11] After the reaction is complete, the product is washed, and the solvent is removed under reduced pressure.[6][11] The final ionic liquid is then dried under high vacuum to remove any residual volatile components.[6][11] Purity can be confirmed using techniques such as ¹H NMR spectroscopy.[6][11]

Density and Speed of Sound Measurement

Densities and speeds of sound can be measured using a digital vibrating-tube densimeter, such as an Anton Paar DSA-5000.[11] This instrument automatically corrects for the influence of viscosity on the density measurement.[11] The uncertainty in experimental measurements has been reported to be low, on the order of ±1·10⁻⁵ g·cm⁻³ for density and ±0.1 m·s⁻¹ for the speed of sound.[11]

Viscosity Measurement

Dynamic viscosities can be determined using a rotational viscometer or a Stabinger viscometer (e.g., Anton-Paar SVM 3000).[5][8] The temperature is controlled during the measurement. The expanded uncertainty of viscosity measurements at a 95% confidence level is estimated to be around 0.35%.[5]

Refractive Index Measurement

Refractive indices are typically determined using an automatic refractometer, such as an ABBEMAT-WR Dr. Kernchen.[11] These instruments offer high resolution (±10⁻⁶) and low uncertainty in measurements (±4·10⁻⁵).[11]

Thermal Properties Measurement

Thermal properties such as glass-transition, freezing, and melting temperatures can be determined using Differential Scanning Calorimetry (DSC).[4] The measurements are carried out over a specified temperature range with controlled heating and cooling rates.[4] Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperatures of the ionic liquid.[4]

Conductivity Measurement

Electrical conductivities can be measured using a commercial conductivity meter.[8] The measurements are performed as a function of temperature. The uncertainty of conductivity measurements is reported to be around ±0.001 mS·cm⁻¹.[8] Molar conductivities of dilute solutions can be determined and analyzed using models like Barthel's low-concentration chemical model to obtain limiting molar conductivities and association constants.[12]

Visualizations

Synthesis of this compound

The following diagram illustrates the one-step synthesis process of this compound from 1-methylimidazole and diethyl sulfate.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation & Purification 1-Methylimidazole 1-Methylimidazole Reaction Mixture Reaction Mixture 1-Methylimidazole->Reaction Mixture Diethyl Sulfate Diethyl Sulfate Diethyl Sulfate->Reaction Mixture Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction Mixture Inert Atmosphere (Argon) Inert Atmosphere (Argon) Inert Atmosphere (Argon)->Reaction Mixture Cooling (Ice Bath) Cooling (Ice Bath) Cooling (Ice Bath)->Reaction Mixture Stirring Stirring Stirring->Reaction Mixture Washing (Ethyl Acetate) Washing (Ethyl Acetate) Reaction Mixture->Washing (Ethyl Acetate) Solvent Removal (Reduced Pressure) Solvent Removal (Reduced Pressure) Washing (Ethyl Acetate)->Solvent Removal (Reduced Pressure) [EMIM][EtSO4] (Ionic Liquid) [EMIM][EtSO4] (Ionic Liquid) Solvent Removal (Reduced Pressure)->[EMIM][EtSO4] (Ionic Liquid)

Caption: Synthesis workflow for this compound.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines a general experimental workflow for the characterization of the physicochemical properties of this compound.

G Experimental Workflow for Physicochemical Property Determination cluster_sample Sample Preparation cluster_measurements Property Measurements cluster_analysis Data Analysis & Reporting Synthesized [EMIM][EtSO4] Synthesized [EMIM][EtSO4] Drying (High Vacuum) Drying (High Vacuum) Synthesized [EMIM][EtSO4]->Drying (High Vacuum) Purity Analysis (NMR) Purity Analysis (NMR) Drying (High Vacuum)->Purity Analysis (NMR) Density & Speed of Sound Density & Speed of Sound Purity Analysis (NMR)->Density & Speed of Sound Viscosity Viscosity Purity Analysis (NMR)->Viscosity Refractive Index Refractive Index Purity Analysis (NMR)->Refractive Index Thermal Properties (DSC, TGA) Thermal Properties (DSC, TGA) Purity Analysis (NMR)->Thermal Properties (DSC, TGA) Conductivity Conductivity Purity Analysis (NMR)->Conductivity Data Collection Data Collection Density & Speed of Sound->Data Collection Viscosity->Data Collection Refractive Index->Data Collection Thermal Properties (DSC, TGA)->Data Collection Conductivity->Data Collection Modeling & Correlation Modeling & Correlation Data Collection->Modeling & Correlation Reporting of Results Reporting of Results Modeling & Correlation->Reporting of Results

Caption: General workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate, often abbreviated as [EMIM][EtSO4], is a promising ionic liquid that has garnered significant attention for its unique physicochemical properties. These properties, including low volatility, high thermal stability, and excellent solvation capabilities, make it a versatile candidate for a wide range of applications, from green chemistry and biomass processing to electrochemistry. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of [EMIM][EtSO4], presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, this guide includes visual representations of the synthesis workflow and characterization logic to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of 1-Ethyl-3-Methylimidazolium Ethylsulfate

The synthesis of this compound is typically achieved through a one-step quaternization reaction of N-methylimidazole with diethyl sulfate (B86663).[1] This reaction can be performed with or without a solvent. The solvent-free approach is often preferred for its higher yield and greener profile.[1]

Experimental Protocol: Solvent-Free Synthesis

This protocol outlines a common and efficient method for the synthesis of [EMIM][EtSO4].

Materials:

  • N-methylimidazole (reagent grade)

  • Diethyl sulfate (reagent grade)

  • Ethyl acetate (B1210297) (for washing)

  • Three-necked flask

  • Constant pressure dropping funnel

  • Water bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add 8.21 g of N-methylimidazole.

  • Heat the flask in a water bath to 50°C and begin stirring.

  • Using a constant pressure dropping funnel, add 18.48 g of diethyl sulfate dropwise (approximately one drop every 3 seconds) to the flask. The reaction is exothermic, and the temperature should be carefully monitored.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the resulting product will be a viscous liquid.

  • Wash the product three times with ethyl acetate to remove any unreacted starting materials. The ionic liquid will form the lower phase.

  • Separate the lower ionic liquid phase.

  • Remove any residual ethyl acetate under reduced pressure using a rotary evaporator at 70°C.

  • The final product is a light-yellow viscous liquid. The yield for this method can reach up to 97.39% with a purity of over 99%.[1]

Synthesis Workflow Diagram

SynthesisWorkflow N_methylimidazole N-methylimidazole Reaction_Vessel Reaction Vessel (Three-necked flask) N_methylimidazole->Reaction_Vessel Diethyl_sulfate Diethyl sulfate Diethyl_sulfate->Reaction_Vessel Reaction Quaternization Reaction 50°C, 2h Reaction_Vessel->Reaction Washing Washing (with Ethyl Acetate) Reaction->Washing Phase_Separation Phase Separation Washing->Phase_Separation Evaporation Evaporation (Rotary Evaporator, 70°C) Phase_Separation->Evaporation Final_Product [EMIM][EtSO4] (Light-yellow viscous liquid) Evaporation->Final_Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized [EMIM][EtSO4] is crucial to confirm its identity, purity, and physicochemical properties. The following sections detail the key analytical techniques employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The proton NMR spectrum of [EMIM][EtSO4] in D₂O shows distinct signals corresponding to the protons of the cation and anion.[2]

Table 1: ¹H NMR Chemical Shifts of [EMIM][EtSO4] in D₂O [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.75s1HH-2 (imidazolium ring)
7.54s1HH-4 (imidazolium ring)
7.47s1HH-5 (imidazolium ring)
4.28q2HN-CH₂ -CH₃
4.17q2HO-CH₂ -CH₃
3.95s3HN-CH₃
1.56t3HN-CH₂-CH₃
1.39t3HO-CH₂-CH₃

2.1.2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in the molecule. The FTIR and Raman spectra of [EMIM][EtSO4] have been extensively studied.[3][4] The C-H stretching region around 3000 cm⁻¹ is a prominent feature, though it is notably weaker in the IR spectrum compared to the Raman spectrum.[3]

Table 2: Key Vibrational Frequencies for [EMIM][EtSO4]

Wavenumber (cm⁻¹)TechniqueAssignment
~3000Raman, IRC-H stretching
~1570Raman, IRImidazolium ring stretching
~1170Raman, IRSO₃ stretching
~1040Raman, IRS-O stretching
Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the ionic liquid. The decomposition temperature is a key parameter obtained from TGA. However, it has been noted that thermogravimetric methods may overestimate the thermal stability of [EMIM][EtSO4].[5][6] Isothermal TGA experiments are suggested for a more accurate assessment.[7]

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine thermal transitions such as the glass transition temperature (Tg), crystallization, and melting point. For [EMIM][EtSO4], a glass transition temperature is observed, but typically no melting or freezing point is detected within the common working range.[7]

Table 3: Thermal Properties of [EMIM][EtSO4]

PropertyValueTechniqueReference
Glass Transition Temperature (Tg)-78.4 °CDSC[7][8]
Physicochemical Properties

The physical properties of [EMIM][EtSO4] are crucial for its application as a solvent or electrolyte. These properties are often temperature-dependent.

Table 4: Physicochemical Properties of [EMIM][EtSO4] at 25°C (298.15 K)

PropertyValueUnitsReference
Density1.24g/cm³[9]
Dynamic Viscosity94cP[9]
Electrical Conductivity2.97mS/cm[9]
Refractive Index (at 298.15 K)Varies with T-[2][10]
Surface Tension (at 288.15 K)Varies with TmN/m[10]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_physicochemical Physicochemical Properties Synthesized_Product Synthesized [EMIM][EtSO4] NMR NMR Spectroscopy (¹H NMR) Synthesized_Product->NMR FTIR_Raman FTIR & Raman Spectroscopy Synthesized_Product->FTIR_Raman TGA Thermogravimetric Analysis (TGA) Synthesized_Product->TGA DSC Differential Scanning Calorimetry (DSC) Synthesized_Product->DSC Density Density Synthesized_Product->Density Viscosity Viscosity Synthesized_Product->Viscosity Conductivity Conductivity Synthesized_Product->Conductivity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Functional_Groups Functional Group Identification FTIR_Raman->Functional_Groups Thermal_Stability Thermal Stability Profile TGA->Thermal_Stability Phase_Behavior Phase Transition Behavior DSC->Phase_Behavior Physical_Constants Fundamental Physical Constants Density->Physical_Constants Viscosity->Physical_Constants Conductivity->Physical_Constants

Caption: Logical workflow for the characterization of [EMIM][EtSO4].

Applications and Future Perspectives

This compound is a versatile ionic liquid with applications in various fields. Its properties make it an excellent candidate for:

  • Green Solvents: As an environmentally benign alternative to volatile organic compounds in chemical reactions and extractions.[11]

  • Biomass Processing: Its ability to dissolve lignocellulosic biomass is valuable for biofuel production.[11]

  • Electrochemistry: It can be used as an electrolyte in batteries and supercapacitors, enhancing their performance and stability.[11]

  • Antistatic Agents: It is used in coatings, inks, and polymer materials to prevent the buildup of static electricity.[1]

The ongoing research into [EMIM][EtSO4] and other ionic liquids continues to expand their potential applications. Future studies may focus on fine-tuning its properties for specific applications, exploring its use in drug delivery systems, and further investigating its environmental impact and biodegradability.

Safety and Handling

This compound is hygroscopic and should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents and bases.[12] It can cause skin and serious eye irritation and may cause respiratory irritation.[12] Appropriate personal protective equipment should be worn when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocols, tabulated data, and visual workflows offer a comprehensive resource for researchers and professionals. The unique combination of properties of [EMIM][EtSO4] positions it as a significant material in the advancement of sustainable technologies and innovative chemical processes.

References

A Comprehensive Technical Guide to 1-Ethyl-3-methylimidazolium Ethylsulfate (CAS: 342573-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) ethylsulfate, identified by the CAS number 342573-75-5, is an ionic liquid that has garnered significant attention across various scientific disciplines.[1][2] As a member of the imidazolium (B1220033) family, this room temperature ionic liquid (RTIL) is characterized by its low volatility, high thermal stability, and unique solvation properties.[1][3] It is composed of a 1-ethyl-3-methylimidazolium cation and an ethylsulfate anion.[3] This compound is increasingly recognized as a green solvent, offering a more environmentally benign alternative to traditional volatile organic solvents.[1][2][4] Its utility spans catalysis, synthesis, electrochemistry, biomass processing, and pharmaceutical applications.[1][2][4]

Physicochemical Properties

1-Ethyl-3-methylimidazolium ethylsulfate is typically a colorless to light yellow, viscous liquid.[5][6] It is miscible with water and alcohol.[5][7] The following tables summarize its key physical and chemical properties.

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 342573-75-5[5]
Molecular Formula C8H16N2O4S[8][9][10]
Molecular Weight 236.29 g/mol [8][9][10]
Appearance Colorless to light yellow liquid[2][5]
Melting Point -41 °C[11]
Density 1.24 g/cm³ (at 25 °C)[11]
Viscosity 94 cP (at 25 °C)[11]
Flash Point 154.5 °C (310.1 °F)[12]
Conductivity 2.97 mS/cm (at 25 °C)[11]
Solubility Miscible with water and alcohol[5][7]
Vapor Pressure Negligible[4]

Table 2: Technical Specifications

ParameterSpecificationReference
Purity ≥95% to >99%[2][5][13]
Topological Polar Surface Area (TPSA) 74.9 Ų[8]
Number of H-bond Acceptors 4[8]
Number of H-bond Donors 0[8]
Number of Rotatable Bonds 3[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a one-step reaction involving the quaternization of 1-methylimidazole (B24206) with diethyl sulfate (B86663).[5][6] This process can be performed with or without a solvent.

Experimental Protocol: Solvent-Free Synthesis

A common and efficient method for synthesizing this ionic liquid is the solvent-free approach.

Objective: To synthesize this compound in high yield and purity without the use of an additional solvent.

Materials:

  • 1-methylimidazole (8.21 g)

  • Diethyl sulfate (18.48 g)

  • Three-necked flask

  • Constant pressure funnel

  • Water bath

  • Stirrer

  • Ethyl acetate (B1210297) (for washing)

  • Rotary evaporator

Procedure:

  • Add 8.21 g of 1-methylimidazole to a three-necked flask.

  • Heat the flask in a water bath to 50°C and begin stirring.[6]

  • Using a constant pressure funnel, add 18.48 g of diethyl sulfate dropwise to the flask (approximately one drop every 3 seconds).[6] Maintain the reaction under a dry environment.

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

  • After the addition is complete, allow the reaction to proceed for a set duration (e.g., 2 hours).[6]

  • Upon completion, a two-phase mixture may be observed. The lower phase is the ionic liquid.

  • Wash the resulting ionic liquid three times with ethyl acetate to remove unreacted starting materials and impurities.[6]

  • Separate the lower ionic liquid phase and remove any residual ethyl acetate under reduced pressure at 70°C using a rotary evaporator.[6]

  • The final product is a light yellow viscous liquid.[6] The yield can reach up to 97.39% with a purity of over 99%.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Methylimidazole 1-Methylimidazole Reaction Reaction at 50°C Methylimidazole->Reaction DiethylSulfate Diethyl Sulfate DiethylSulfate->Reaction Washing Washing with Ethyl Acetate Reaction->Washing Evaporation Evaporation Washing->Evaporation FinalProduct 1-Ethyl-3-methylimidazolium Ethylsulfate Evaporation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound has demonstrated versatility in a multitude of applications, primarily owing to its favorable properties as a "green" solvent.

  • Green Chemistry: It serves as a non-volatile and non-flammable alternative to traditional organic solvents, contributing to safer and more environmentally friendly chemical processes.[2]

  • Catalysis and Synthesis: Its highly polar nature makes it an excellent medium for various catalytic reactions in organic synthesis.[2]

  • Biomass Processing: This ionic liquid is effective in dissolving lignocellulosic biomass, which is a critical step in the production of biofuels and other renewable chemicals.[1]

  • Electrochemistry: Due to its high ionic conductivity and thermal stability, it is utilized in electrolyte solutions for batteries and supercapacitors, enhancing their performance and durability.[1][2]

  • Pharmaceutical Applications: It is explored as a medium for enzymatic catalysis and in advanced drug delivery systems.[4]

  • Material Science: It is used in the study of the layering and shear properties of ionic liquid nanofilms.[5][7] It also finds use as an antistatic agent in coatings, inks, and polymer materials.[6]

Logical Relationship of Applications

Applications cluster_properties Core Properties cluster_applications Applications IL 1-Ethyl-3-methylimidazolium Ethylsulfate GreenSolvent Green Solvent IL->GreenSolvent HighPolarity High Polarity IL->HighPolarity IonicConductivity Ionic Conductivity IL->IonicConductivity BiomassSolubility Biomass Solubility IL->BiomassSolubility GreenChem Green Chemistry GreenSolvent->GreenChem Pharma Pharmaceuticals GreenSolvent->Pharma Catalysis Catalysis HighPolarity->Catalysis Electrochem Electrochemistry IonicConductivity->Electrochem BiomassProc Biomass Processing BiomassSolubility->BiomassProc

Caption: Key properties and resulting applications of the ionic liquid.

Safety and Handling

While considered a "green" solvent, appropriate safety precautions are necessary when handling this compound.

Table 3: Hazard and Safety Information

AspectInformationReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][14]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Personal Protective Equipment (PPE) Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK EN14387).[12]
First Aid (Eyes) Irrigate copiously with clean, fresh water for at least 10 minutes, holding the eyelids apart. Seek medical advice if symptoms persist.[15]
First Aid (Skin) Wash with plenty of soap and water. Consult a doctor if skin irritation occurs.[15]
First Aid (Ingestion) Rinse mouth immediately and drink plenty of water. Do NOT induce vomiting.[15]
Storage Store in a cool, closed, dry, and ventilated place. The compound is hygroscopic.[2][7]
Disposal Dispose of as hazardous waste in accordance with applicable laws. Do not let the product enter drains.[9]

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analyses are crucial for characterizing this compound and understanding its behavior under various conditions.

  • Infrared (IR) Spectroscopy: IR spectroscopy has been employed to investigate the thermal stability of this ionic liquid.[16] Quantitative IR absorption spectral data have been measured for heated samples to determine the rate of thermal decomposition.[16] These studies have shown that thermogravimetric methods may overestimate its thermal stability.[16]

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopic measurements have been conducted on binary mixtures of this compound with alcohols like propane-1-ol at various temperatures.[17][18] These studies, often combined with principal component analysis (PCA) and two-dimensional (2D) correlation spectroscopy, help to elucidate molecular-level interactions, such as hydrogen bonding between the ionic liquid and the solvent.[17][18]

  • Volumetric and Viscometric Studies: The density, dynamic viscosity, and refractive index of the pure ionic liquid and its binary mixtures have been measured over a range of temperatures.[17][18][19] These data are used to calculate excess molar volumes and viscosity deviations, providing insights into intermolecular interactions and packing efficiency.[17][19][20]

Conclusion

This compound is a versatile and promising ionic liquid with a growing number of applications in both academic research and industrial processes. Its favorable physicochemical properties, particularly its low volatility and high thermal stability, position it as a key enabler for the development of more sustainable chemical technologies. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for harnessing its full potential in areas ranging from green chemistry and energy storage to biomass conversion and pharmaceuticals. Further research into its long-term environmental impact and toxicological profile will be crucial for its widespread adoption.

References

Unraveling the Molecular Architecture of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO₄]), an ionic liquid of significant interest in various scientific and industrial applications. This document, intended for researchers, scientists, and drug development professionals, details the compound's structural parameters, spectroscopic signature, and synthesis protocols, offering a foundational understanding for its application and further research.

Molecular Structure and Geometry

This compound is an ionic liquid composed of an organic cation, 1-Ethyl-3-Methylimidazolium ([EMIM]⁺), and an organic anion, Ethylsulfate ([EtSO₄]⁻). The molecular formula is C₈H₁₆N₂O₄S, and its IUPAC name is 1-ethyl-3-methyl-1H-imidazol-3-ium ethyl sulfate (B86663). The CAS number for this compound is 342573-75-5.

Due to the unavailability of experimental crystallographic data for this compound, the geometric parameters presented herein are derived from a combination of theoretical calculations for the cation and experimental data from a related salt for the anion.

The 1-Ethyl-3-Methylimidazolium Cation ([EMIM]⁺)

The structure of the [EMIM]⁺ cation is characterized by a planar five-membered imidazolium (B1220033) ring, substituted with a methyl group at the N1 position and an ethyl group at the N3 position. The positive charge is delocalized across the imidazolium ring. The bond lengths and angles, determined through Density Functional Theory (DFT) calculations, are summarized in Table 1.

Bond Bond Length (Å) Bond Angle Angle (°)
N1-C21.33C2-N1-C5108.9
C2-N31.33N1-C2-N3109.1
N3-C41.39C2-N3-C4109.0
C4-C51.36N3-C4-C5106.5
C5-N11.39C4-C5-N1106.5
N1-C6 (Methyl)1.47C5-N1-C6125.5
N3-C7 (Ethyl)1.47C4-N3-C7125.5
C7-C8 (Ethyl)1.54N3-C7-C8110.8

Table 1: Theoretical Bond Lengths and Angles of the 1-Ethyl-3-Methylimidazolium Cation. (Data derived from DFT calculations on related imidazolium salts).

The Ethylsulfate Anion ([EtSO₄]⁻)

The Ethylsulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to an ethyl group. Experimental bond lengths obtained from the crystal structure of potassium ethyl sulfate are presented in Table 2.[1]

Bond Bond Length (Å)
S-O(terminal)1.44
S-O(terminal)1.45
S-O(terminal)1.49
S-O(ethyl)1.60
O-C(ethyl)1.44
C-C(ethyl)1.51

Table 2: Experimental Bond Lengths of the Ethylsulfate Anion. (Data from the crystal structure of potassium ethyl sulfate).[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.66s1HN-CH-N (Imidazolium ring C2-H)
7.36dq2HN-CH=CH-N (Imidazolium ring C4-H, C5-H)
4.03q2HN-CH₂-CH₃ (Ethyl group)
3.72d3HN-CH₃ (Methyl group)
1.20t3HN-CH₂-CH₃ (Ethyl group)

Table 3: ¹H NMR Spectral Data for this compound.

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
133.79N-CH-N (Imidazolium ring C2)
121.44N-CH=CH-N (Imidazolium ring C4)
119.98N-CH=CH-N (Imidazolium ring C5)
42.59N-CH₂-CH₃ (Ethyl group)
34.33N-CH₃ (Methyl group)
13.46N-CH₂-CH₃ (Ethyl group)

Table 4: ¹³C NMR Spectral Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3150C-H stretching (Imidazolium ring)
~2980C-H stretching (Alkyl chains)
~1570C=N stretching (Imidazolium ring)
~1460C-H bending (Alkyl chains)
~1240SO₃ asymmetric stretching
~1060SO₃ symmetric stretching
~750S-O stretching

Table 5: Key FTIR Peak Assignments for this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with diethyl sulfate. Both solvent-based and solvent-free methods have been reported.

Solvent-Free Synthesis
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, place 1-methylimidazole.

  • Addition of Reagent: Slowly add diethyl sulfate dropwise to the stirred 1-methylimidazole. The reaction is exothermic and the temperature should be controlled.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Work-up: After the reaction is complete, a biphasic mixture is obtained. The upper layer is the unreacted starting material and the lower layer is the ionic liquid product.

  • Purification: Separate the lower ionic liquid layer and wash it multiple times with a suitable solvent like ethyl acetate (B1210297) to remove any impurities.

  • Drying: Remove the residual solvent under vacuum to obtain the pure this compound as a viscous liquid.

Solvent-Based Synthesis
  • Reaction Setup: Dissolve 1-methylimidazole in an inert solvent (e.g., toluene) in a three-necked flask equipped with a dropping funnel and a condenser.

  • Addition of Reagent: Slowly add diethyl sulfate to the stirred solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Product Formation: The ionic liquid, being immiscible with the solvent, will form a separate layer.

  • Purification and Drying: Follow the same work-up and purification steps as described in the solvent-free method.

Visualizations of Molecular Structure and Logical Relationships

To further elucidate the molecular structure and the relationship between the constituent ions, the following diagrams are provided.

molecular_structure cluster_cation 1-Ethyl-3-Methylimidazolium Cation ([EMIM]⁺) cluster_anion Ethylsulfate Anion ([EtSO₄]⁻) N1 N1 C2 C2 N1->C2 C6 C6 (Methyl) N1->C6 N3 N3 C2->N3 C4 C4 N3->C4 C7 C7 (Ethyl) N3->C7 C5 C5 C4->C5 C5->N1 C8 C8 (Ethyl) C7->C8 S S O1 O1 S->O1 O2 O2 S->O2 O3 O3 S->O3 O4 O4 S->O4 C9 C9 (Ethyl) O4->C9 C10 C10 (Ethyl) C9->C10

Caption: Molecular structure of the 1-Ethyl-3-Methylimidazolium cation and the Ethylsulfate anion.

logical_relationship IL This compound (Ionic Liquid) Cation 1-Ethyl-3-Methylimidazolium ([EMIM]⁺) IL->Cation Composed of Anion Ethylsulfate ([EtSO₄]⁻) IL->Anion Composed of Imidazolium Imidazolium Ring Cation->Imidazolium Contains Methyl Methyl Group Cation->Methyl Contains Ethyl_cat Ethyl Group Cation->Ethyl_cat Contains Sulfate Sulfate Group Anion->Sulfate Contains Ethyl_an Ethyl Group Anion->Ethyl_an Contains

Caption: Logical relationship of the components of this compound.

References

In-Depth Technical Guide: Thermal Stability of 1-Ethyl-3-methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethyl-3-methylimidazolium ethylsulfate, [EMIM][EtSO4], is an ionic liquid (IL) with applications in various scientific and industrial fields. A critical parameter for its use, particularly in applications involving elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of [EMIM][EtSO4], detailing its decomposition behavior as determined by key analytical techniques. The guide summarizes quantitative data, outlines experimental protocols, and presents logical workflows for thermal analysis. It is intended to serve as a vital resource for researchers and professionals requiring a thorough understanding of the thermal limitations and characteristics of this ionic liquid.

Thermal Properties and Stability Data

The thermal stability of [EMIM][EtSO4] is primarily assessed through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide data on decomposition temperatures and phase transitions.

Differential Scanning Calorimetry (DSC) Data

DSC analysis reveals the phase behavior of a material as a function of temperature. For [EMIM][EtSO4], a distinct glass transition temperature (Tg) has been identified, while no melting or freezing points are observed, indicating its amorphous nature within the tested temperature ranges.

Table 1: DSC Data for [EMIM][EtSO4]

ParameterValueReference
Glass Transition Temperature (Tg)-78.4 °C[1]
Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature or time, providing critical information on its thermal decomposition. The thermal stability of [EMIM][EtSO4] is influenced by the experimental conditions, particularly the heating rate in dynamic TGA and the duration of exposure in isothermal TGA.

It is important to note that some studies suggest that conventional TGA methods may overestimate the thermal stability of [EMIM][EtSO4]. Infrared (IR) spectroscopy has been shown to detect decomposition at lower temperatures than TGA.[2][3][4]

In dynamic TGA, the temperature is increased at a constant rate. The onset temperature of decomposition (Tonset) is a key parameter derived from these experiments. As indicated in the literature, Tonset values are highly dependent on the heating rate.

Further research is needed to populate a comprehensive table of Tonset and Tpeak values at various heating rates, as currently available data is often presented graphically.

Isothermal TGA experiments, where the temperature is held constant over time, are considered more representative for assessing the long-term thermal stability of ionic liquids. Studies have shown that [EMIM][EtSO4] is thermally stable for extended periods at moderately elevated temperatures.

Table 2: Isothermal TGA Data for [EMIM][EtSO4]

TemperatureDurationObservationReference
< 60 °C24 hoursThermally stable[1]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible and comparable thermal stability data. The following sections describe standard protocols for the TGA and DSC analysis of ionic liquids like [EMIM][EtSO4].

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for both dynamic and isothermal TGA measurements to assess the thermal stability of [EMIM][EtSO4].

Objective: To determine the decomposition temperature and long-term thermal stability of the ionic liquid.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Analytical balance

  • Appropriate crucibles (e.g., aluminum, platinum)

Procedure:

  • Sample Preparation:

    • Ensure the [EMIM][EtSO4] sample is free of volatile impurities by drying it under vacuum at a moderate temperature (e.g., 60-80 °C) for a sufficient period (e.g., 24-48 hours) until a constant weight is achieved.

    • Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with a high-purity inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.

  • Dynamic TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

    • Record the sample mass as a function of temperature.

  • Isothermal TGA Measurement:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Rapidly heat the sample to the desired isothermal temperature (e.g., 100 °C, 120 °C, 150 °C).

    • Hold the sample at the isothermal temperature for an extended period (e.g., 1-24 hours).

    • Record the sample mass as a function of time.

  • Data Analysis:

    • Dynamic TGA: Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG).

    • Isothermal TGA: Analyze the mass loss as a percentage of the initial mass over time at the specified temperature.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes the procedure for determining the thermal transitions of [EMIM][EtSO4].

Objective: To identify the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the ionic liquid.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Hermetically sealed crucibles (e.g., aluminum)

Procedure:

  • Sample Preparation:

    • Ensure the [EMIM][EtSO4] sample is dry as described in the TGA protocol.

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a DSC crucible and hermetically seal it to prevent any mass loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible in the DSC cell.

    • Purge the DSC cell with a high-purity inert gas at a constant flow rate.

  • Thermal Cycling:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Cool the sample to a low temperature (e.g., -120 °C) at a controlled cooling rate (e.g., 10 °C/min).

    • Hold the sample at the low temperature for a short period to ensure thermal equilibrium.

    • Heat the sample to a temperature above any expected transitions (e.g., 100 °C) at a controlled heating rate (e.g., 10 °C/min).

    • A second heating and cooling cycle is often performed to ensure the reproducibility of the thermal events.

  • Data Analysis:

    • Analyze the resulting heat flow versus temperature curve (thermogram).

    • The glass transition (Tg) is observed as a step change in the baseline.

    • Melting (Tm) is observed as an endothermic peak.

    • Crystallization (Tc) is observed as an exothermic peak. For [EMIM][EtSO4], only a glass transition is typically observed.[1]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the thermal analysis of [EMIM][EtSO4].

Experimental Workflow for Thermal Stability Assessment

The following diagram outlines the general workflow for assessing the thermal stability of an ionic liquid.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_methods TGA Methods cluster_results Data Analysis prep1 Ionic Liquid ([EMIM][EtSO4]) prep2 Drying under vacuum prep1->prep2 tga TGA Analysis prep2->tga dsc DSC Analysis prep2->dsc dynamic_tga Dynamic TGA (Varying Heating Rate) tga->dynamic_tga isothermal_tga Isothermal TGA (Constant Temperature) tga->isothermal_tga dsc_results Thermal Transitions (Tg, Tm, Tc) dsc->dsc_results tga_results Decomposition Temp. (Tonset, Tpeak) Long-term Stability dynamic_tga->tga_results isothermal_tga->tga_results

Caption: Workflow for Thermal Analysis of [EMIM][EtSO4].

Logical Relationship of Factors Influencing Thermal Stability Measurement

This diagram illustrates the key factors that influence the determination of thermal stability and their relationships.

G cluster_factors Influencing Factors cluster_outcome Observed Thermal Stability heating_rate Heating Rate (Dynamic TGA) tonset Onset Decomposition Temperature (Tonset) heating_rate->tonset Higher rate -> Higher Tonset isothermal_temp Isothermal Temperature mass_loss Rate of Mass Loss isothermal_temp->mass_loss Higher temp -> Higher rate atmosphere Atmosphere (Inert vs. Oxidative) stability_assessment Overall Stability Assessment atmosphere->stability_assessment Oxidative may decrease stability measurement_tech Measurement Technique (TGA vs. Spectroscopy) measurement_tech->stability_assessment Spectroscopy may indicate lower stability than TGA tonset->stability_assessment mass_loss->stability_assessment

Caption: Factors Influencing Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids with alkylsulfate anions is believed to proceed primarily through a dealkylation pathway. The ethylsulfate anion can act as a nucleophile, attacking the ethyl or methyl group on the imidazolium (B1220033) cation.

G cluster_pathway1 Dealkylation Pathway 1 cluster_pathway2 Dealkylation Pathway 2 reactant [EMIM][EtSO4] (Ionic Liquid) product1a 1-Ethylimidazole reactant->product1a Attack at methyl group product1b Diethyl sulfate reactant->product1b Attack at methyl group product2a 1-Methylimidazole reactant->product2a Attack at ethyl group product2b Diethyl sulfate reactant->product2b Attack at ethyl group

Caption: Proposed Thermal Decomposition Pathways for [EMIM][EtSO4].

References

Spectroscopic Profile of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO₄]. This document is intended to serve as a core reference for researchers and professionals utilizing this compound in various applications, including as a solvent in synthesis, in biomass processing, and in electrochemical studies. The guide presents quantitative spectroscopic data in structured tables, details relevant experimental protocols, and includes visualizations of a key application workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for the 1-Ethyl-3-Methylimidazolium ([EMIM]) Cation

ProtonsMultiplicityChemical Shift (δ) ppm (Reference Compound)
N-CH -N (Imidazolium Ring)s~9.66 ([EMIM]Br in CDCl₃)[1]
NCH CH N (Imidazolium Ring)dq~7.36 ([EMIM]Br in CDCl₃)[1]
N-CH₂ CH₃q~4.03 ([EMIM]Br in CDCl₃)[1]
N-CH₃ d~3.72 ([EMIM]Br in CDCl₃)[1]
N-CH₂CH₃ t~1.20 ([EMIM]Br in CDCl₃)[1]

Table 2: 13C NMR Spectroscopic Data for the 1-Ethyl-3-Methylimidazolium ([EMIM]) Cation

CarbonChemical Shift (δ) ppm (Reference Compound)
N-C H-N (Imidazolium Ring)~133.79 ([EMIM]Br in CDCl₃)[1]
NC HC HN (Imidazolium Ring)~121.44, ~119.98 ([EMIM]Br in CDCl₃)[1]
N-C H₂CH₃~42.59 ([EMIM]Br in CDCl₃)[1]
N-C H₃~34.33 ([EMIM]Br in CDCl₃)[1]
N-CH₂C H₃~13.46 ([EMIM]Br in CDCl₃)[1]

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and the anion.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of the cation and anion, offering insights into intermolecular interactions.

Table 3: Key Infrared (IR) and Raman Peak Assignments for this compound

Wavenumber (cm⁻¹)SpectroscopyAssignment
~3150IR/RamanC-H stretching (imidazolium ring)
~2980IR/RamanC-H stretching (aliphatic)
~1570IR/RamanImidazolium ring stretching
~1170IR/RamanSO₃ asymmetric stretching (anion)
~1050IR/RamanSO₃ symmetric stretching (anion)
~840IRC-N stretching
~750RamanImidazolium ring breathing
Mass Spectrometry (MS)

Mass spectrometry of ionic liquids can be complex due to their low volatility and tendency to form ion clusters. Electrospray ionization (ESI) is a common technique used for their analysis. The fragmentation pattern of the [EMIM] cation is a key feature.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zIonDescription
111.1[C₆H₁₁N₂]⁺[EMIM]⁺ Cation
125.1[C₄H₉O₄S]⁻[EtSO₄]⁻ Anion
83.1[C₄H₅N₂]⁺Loss of ethyl group from [EMIM]⁺
236.2[C₈H₁₆N₂O₄S]Ion pair [EMIM][EtSO₄]
347.3[(EMIM)₂EtSO₄]⁺Cation-Anion-Cation Cluster
361.3[EMIM(EtSO₄)₂]⁻Cation-Anion-Anion Cluster

Note: The observed fragments and their relative intensities can vary significantly depending on the ionization method and instrument conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized yet detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dry the this compound sample under high vacuum (e.g., at 60 °C for 24 hours) to remove any residual water, which can significantly affect the spectra.

    • Prepare a ~5% (w/v) solution of the dried ionic liquid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the ionic liquid and the desired chemical shift referencing.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition :

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire 1H NMR spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are sufficient.

    • Acquire 13C NMR spectra using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat, dried ionic liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • For transmission IR, prepare a thin film of the ionic liquid between two IR-transparent windows (e.g., KBr or NaCl). The path length should be carefully controlled for quantitative measurements.

  • Instrumentation and Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty ATR crystal or IR windows before running the sample.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • For quantitative analysis, the Beer-Lambert law can be applied, but care must be taken due to potential non-linearity at high concentrations.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the ionic liquid (e.g., 1-10 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The choice of solvent will influence the ionization efficiency.

  • Instrumentation and Data Acquisition :

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and maximize the signal of the ions of interest.

    • Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively, as well as any cluster ions.

    • For fragmentation studies (MS/MS), select the parent ion of interest (e.g., the [EMIM]⁺ cation at m/z 111.1) and apply collision-induced dissociation (CID) to generate fragment ions.

Application Workflow: Biomass Pretreatment

1-Ethyl-3-Methylimidazolium salts, including the ethylsulfate variant, have shown significant promise in the pretreatment of lignocellulosic biomass to enhance the enzymatic saccharification for biofuel production. The following diagram illustrates a typical workflow for this process.

Biomass_Pretreatment_Workflow Biomass Raw Lignocellulosic Biomass IL_Mixing Mixing with [EMIM][EtSO4] Biomass->IL_Mixing Heating Heating (e.g., 120-160 °C) IL_Mixing->Heating Pretreated_Slurry Pretreated Biomass Slurry Heating->Pretreated_Slurry Separation Solid-Liquid Separation Pretreated_Slurry->Separation Washed_Solid Washed Pretreated Biomass Separation->Washed_Solid Solid Fraction IL_Recycling Ionic Liquid Recycling Separation->IL_Recycling Liquid Fraction Enzymatic_Hydrolysis Enzymatic Hydrolysis Washed_Solid->Enzymatic_Hydrolysis Sugars Fermentable Sugars Enzymatic_Hydrolysis->Sugars

Caption: Workflow for lignocellulosic biomass pretreatment using [EMIM][EtSO₄].

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, it is recommended to consult the primary literature and perform dedicated experimental work to validate these findings under the conditions of interest.

References

An In-depth Technical Guide on the Solubility of 1-Ethyl-3-Methylimidazolium Ethylsulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) in a range of common organic solvents. The document is intended for researchers, scientists, and professionals in the field of drug development and formulation who utilize ionic liquids as solvents, excipients, or active pharmaceutical ingredients. This guide includes a summary of qualitative and quantitative solubility data, a detailed experimental protocol for the gravimetric determination of solubility, and a workflow diagram to illustrate the experimental procedure.

Introduction

This compound, often abbreviated as [EMIM][EtSO4], is a room-temperature ionic liquid (RTIL) that has garnered significant interest in various chemical and pharmaceutical applications. Its unique properties, such as low vapor pressure, high thermal stability, and tunable miscibility, make it a versatile solvent for organic synthesis, catalysis, and drug delivery systems.[1][2] A critical parameter for its application, particularly in drug formulation and development, is its solubility in different organic solvents. This guide aims to consolidate the available information on the solubility of [EMIM][EtSO4] and provide a practical methodology for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of [EMIM][EtSO4] is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 342573-75-5[3]
Molecular Formula C8H16N2O4S[3]
Molecular Weight 236.29 g/mol [4]
Appearance Colorless to light yellow liquid[3]
Density 1.24 g/cm³ at 25 °C[4]
Viscosity 94 mPa·s at 25 °C[3]
Melting Point < -25 °C[3]
Flash Point 162 °C[1]

Solubility of this compound in Organic Solvents

The solubility of [EMIM][EtSO4] in various organic solvents is a key factor in its application. The ionic nature of [EMIM][EtSO4] dictates its miscibility with polar solvents, while its organic cation provides some affinity for less polar environments. Table 2 summarizes the available solubility data. It is important to note that while quantitative data is limited in the publicly available literature, qualitative descriptions provide valuable guidance for solvent selection.

Table 2: Solubility of this compound in Various Solvents

SolventCAS NumberSolubility DescriptionReference(s)
Water 7732-18-5Miscible[1][5]
Methanol 67-56-1Miscible[5]
Ethanol 64-17-5Miscible[5][6]
Isopropanol 67-63-0Miscible[3]
Acetone 67-64-1Miscible[3]
Acetonitrile 75-05-8Data not available[3]
Toluene 108-88-3Not miscible[3]
Hexane 110-54-3Not miscible[3]

Experimental Protocol for Solubility Determination

The following section details a gravimetric method for the quantitative determination of the solubility of [EMIM][EtSO4] in an organic solvent. This method is based on the principle of mass balance and is suitable for systems where the ionic liquid has a negligible vapor pressure.

4.1. Materials and Equipment

  • This compound (≥98% purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readability ± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Glass syringes

  • Drying oven

  • Desiccator

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of [EMIM][EtSO4] to a known mass of the organic solvent in a sealed vial. The presence of undissolved ionic liquid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Collection and Analysis:

    • After equilibration, stop the agitation and allow the undissolved [EMIM][EtSO4] to settle.

    • Carefully draw a known mass of the supernatant (the saturated solution) into a pre-weighed glass syringe fitted with a syringe filter. It is crucial to avoid transferring any undissolved ionic liquid.

    • Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

    • Record the total mass of the vial and the saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid. Given the low volatility of [EMIM][EtSO4], a temperature of 70-80°C under vacuum is recommended.

    • Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • The mass of the dissolved [EMIM][EtSO4] is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved [EMIM][EtSO4].

    • Solubility can be expressed in various units, such as grams of [EMIM][EtSO4] per 100 grams of solvent or as a mole fraction.

4.3. Alternative Analytical Techniques

For systems where the gravimetric method may be challenging, or for very low solubilities, other analytical techniques can be employed:

  • UV-Vis Spectroscopy: If the ionic liquid has a chromophore, its concentration in the saturated solution can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[2][7] The imidazolium (B1220033) ring of [EMIM][EtSO4] exhibits UV absorbance, making this method potentially suitable.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of ionic liquid in the solvent phase. This method is particularly useful for complex mixtures and can offer high sensitivity and selectivity.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of [EMIM][EtSO4].

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess [EMIM][EtSO4] to a known mass of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Allow undissolved IL to settle prep3->sample1 Equilibrium Reached sample2 Draw supernatant with a filtered syringe sample1->sample2 sample3 Transfer a known mass to a pre-weighed vial sample2->sample3 analysis1 Evaporate solvent in a drying oven sample3->analysis1 analysis2 Cool in desiccator and weigh analysis1->analysis2 analysis3 Repeat until constant mass is achieved analysis2->analysis3 calc1 Determine mass of dissolved [EMIM][EtSO4] analysis3->calc1 Constant Mass Data calc2 Determine mass of solvent calc1->calc2 calc3 Calculate solubility (e.g., g/100g solvent) calc2->calc3

Caption: Gravimetric method for solubility determination.

Conclusion

The solubility of this compound is a crucial parameter for its effective use in research and drug development. This guide has summarized the known miscibility of [EMIM][EtSO4] in various organic solvents and provided a detailed, practical protocol for its quantitative determination using a gravimetric method. The provided experimental workflow diagram offers a clear visual representation of the necessary steps. While quantitative solubility data remains sparse in the literature, the methodologies outlined here provide a robust framework for researchers to determine this vital property for their specific applications. Further research into the quantitative solubility of [EMIM][EtSO4] across a wider range of solvents and temperatures is warranted to expand its applicability in pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Viscosity and Density of Pure 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the viscosity and density of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, often abbreviated as [EMIM][EtSO4]. This document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this compound.

Core Physical Properties: Viscosity and Density

This compound is a water-miscible, aprotic room temperature ionic liquid (RTIL).[1] Understanding its fundamental physical properties, such as viscosity and density, is crucial for its application in various scientific and industrial fields. These properties are highly dependent on temperature, a factor that is thoroughly explored in the data presented below.

Data Summary

The following tables summarize the experimentally determined viscosity and density of pure this compound at atmospheric pressure across a range of temperatures. This data has been compiled from multiple scientific studies to provide a comprehensive overview.

Table 1: Temperature-Dependent Density of Pure this compound

Temperature (K)Density (g/cm³)
283.151.225
288.151.221
293.151.217
298.151.213
303.151.209
308.151.205
313.151.201
318.151.197
323.151.193
328.151.189
333.151.185
338.151.181
343.151.177
353.151.169
373.151.153
393.151.137
413.151.121

Table 2: Temperature-Dependent Dynamic Viscosity of Pure this compound

Temperature (K)Dynamic Viscosity (mPa·s)
283.15243.8
293.15126.9
298.1598.4
303.1577.2
313.1550.1
323.1534.5
333.1524.9
343.1518.6
353.1514.3
373.158.8

Experimental Protocols

The accurate determination of viscosity and density is paramount for the reliable application of ionic liquids. The data presented in this guide were obtained using established and precise experimental methodologies.

Density Measurement

The density of this compound was determined using a vibrating tube densimeter.[2] This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample fluid.

Detailed Methodology:

  • Calibration: The vibrating tube densimeter is calibrated using fluids of known density, such as double-distilled water, methanol, toluene, and aqueous NaCl solutions.[3] This calibration is performed across the desired temperature range.

  • Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement.

  • Measurement: The sample is injected into the U-tube of the densimeter. The temperature of the sample is precisely controlled, typically with an uncertainty of ±0.01 K.

  • Data Acquisition: The resonant frequency of the tube containing the sample is measured. This frequency is then used to calculate the density of the sample based on the prior calibration. The expanded uncertainty in density measurements is typically in the range of (0.01 to 0.08) %.[3]

Viscosity Measurement

The dynamic viscosity of this compound was measured using a rotational Stabinger viscometer or a rheometer.[2][3] The Stabinger viscometer is a type of Couette rotational viscometer that offers high precision.

Detailed Methodology:

  • Instrument Setup: The viscometer is calibrated using standard viscosity reference fluids.

  • Sample Loading: A small volume of the ionic liquid sample is introduced into the measuring cell.

  • Temperature Control: The temperature of the sample is precisely controlled to within a narrow range (e.g., ±0.02 K).

  • Measurement Principle: The inner cylinder of the viscometer is rotated at a constant speed, and the torque required to maintain this speed is measured. This torque is directly proportional to the dynamic viscosity of the fluid. The expanded uncertainty of viscosity measurements is typically around 0.35 %.[3]

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and the logical relationship between its temperature, density, and viscosity.

experimental_workflow cluster_synthesis Ionic Liquid Synthesis cluster_density Density Measurement cluster_viscosity Viscosity Measurement synthesis Synthesis of [EMIM][EtSO4] purification Purification and Drying synthesis->purification dens_measurement Density Measurement at Controlled Temperatures purification->dens_measurement visc_measurement Viscosity Measurement at Controlled Temperatures purification->visc_measurement dens_calibration Vibrating Tube Densimeter Calibration dens_calibration->dens_measurement data_analysis Data Analysis and Property Correlation dens_measurement->data_analysis visc_calibration Viscometer Calibration visc_calibration->visc_measurement visc_measurement->data_analysis

Experimental workflow for determining the physical properties of [EMIM][EtSO4].

property_relationship temp Temperature density Density temp->density Increases viscosity Viscosity temp->viscosity Increases density_effect Decreases viscosity_effect Decreases density->viscosity

Logical relationship between temperature, density, and viscosity for [EMIM][EtSO4].

References

1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

[December 21, 2025]

Abstract

1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4]), a prominent ionic liquid, has garnered significant attention for its potential applications in various scientific and industrial fields, including as a solvent in chemical reactions and biomass processing.[1] Its low volatility and high thermal stability are often highlighted as desirable "green" characteristics.[1][2] This technical guide provides a comprehensive overview of the available safety and hazard data for this compound, with a focus on quantitative toxicological data, experimental methodologies, and an outline of the toxicological assessment workflow. The information presented is synthesized from publicly available Safety Data Sheets (SDS) and toxicological testing guidelines.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
Synonyms [EMIM][EtSO4], EMIM EtSO4
CAS Number 342573-75-5
Molecular Formula C8H16N2O4S
Molecular Weight 236.29 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -41 °C

Hazard Identification and Classification

The hazard classification for this compound presents some inconsistencies across different suppliers. While some Safety Data Sheets (SDS) state that the substance does not meet the criteria for classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), others indicate potential hazards.[3][4]

GHS Hazard Statements (as listed in some SDSs):

  • H315: Causes skin irritation. [5][6][7][8]

  • H319: Causes serious eye irritation. [5][6][7][8]

  • H335: May cause respiratory irritation. [5][7]

Signal Word (as listed in some SDSs): Warning[5][7][8]

Precautionary Statements (a selection):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][7]

  • P264: Wash skin thoroughly after handling.[5][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

It is crucial for researchers to consult the specific SDS provided with their product and to handle the substance with appropriate caution, assuming it may be an irritant.

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity, skin and eye irritation, skin sensitization, and mutagenicity. The following tables summarize the quantitative data found in various safety data sheets. The results are often based on studies following Organisation for Economic Co-operation and Development (OECD) guidelines.[3]

Acute Toxicity
EndpointValueSpeciesMethodClassification
Oral LD50 >2,000 mg/kgRatOECD Guideline 423Shall not be classified as acutely toxic. May be harmful if swallowed.[3]
Dermal LD50 >2,000 mg/kgRatOECD Guideline 402Shall not be classified as acutely toxic.[3]
Skin and Eye Irritation
EndpointResultMethodClassification
Skin Corrosion/Irritation Not classified as corrosive/irritant to skin.OECD Guideline 404Not classified.[3]
Serious Eye Damage/Irritation Not classified as seriously damaging to the eye or eye irritant.OECD Guideline 405Not classified.[3]

Note: As mentioned in Section 2, some sources do classify this chemical as a skin and eye irritant. These discrepancies should be noted and caution should be exercised.

Sensitization
EndpointResultMethodClassification
Skin Sensitization Does not have a skin-sensitizing effect.OECD Guideline 429Not classified.[3]
Genotoxicity
EndpointResultMethodClassification
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.OECD Guideline 471Not classified.[3]
Other Toxicological Endpoints
  • Carcinogenicity: No data available.[3]

  • Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[3]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): The classification criteria for these hazard classes are not met.[3]

Ecological Information

Based on available data, this compound is not classified as hazardous to the aquatic environment.[3]

Aquatic Toxicity
EndpointValueSpeciesExposure Time
LC50 (fish) >100 mg/lFish96 h
EC50 (aquatic invertebrates) >100 mg/lAquatic invertebrates48 h
ErC50 (algae) >100 mg/lAlgae72 h
EC50 (microorganisms) >100 mg/lMicroorganisms30 min
Persistence and Bioaccumulation

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[6]

Experimental Protocols

The toxicological data presented are based on standardized OECD test guidelines. Below are brief overviews of the methodologies for the cited tests.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals (typically rats) to classify a substance's acute oral toxicity.[9][10] The test substance is administered orally to a group of animals at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9] The presence or absence of mortality in one step determines the dose for the next step.[9] Observations of toxic effects and mortality are made for at least 14 days.[11]

OECD Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity from a short-term dermal exposure.[12][13] The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of the test animals (usually rats or rabbits) for 24 hours.[13][14] The animals are observed for signs of toxicity and mortality for at least 14 days.[13]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][7] A small amount of the test substance is applied to a patch of skin on a single animal (typically an albino rabbit) for a 4-hour period.[7][15] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[7]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[16][17] A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (usually an albino rabbit), with the other eye serving as a control.[18][19] The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[17][18]

OECD Guideline 429: Skin Sensitization - Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization.[4][20] It is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.[20][21] The test substance is applied to the dorsal surface of the ears of mice for several consecutive days.[22] The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of a radioactive label.[20] A stimulation index is calculated to determine the sensitization potential.[20]

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This is a widely used in vitro test to detect gene mutations.[3] It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid.[3][6] The bacteria are exposed to the test substance, and if the substance is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a medium lacking the amino acid.[6][23] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[23]

Toxicological Assessment Workflow

No specific signaling pathways for the toxicity of this compound have been detailed in the reviewed literature. However, a general workflow for toxicological assessment based on the OECD guidelines cited in the Safety Data Sheets can be visualized. This workflow represents a logical progression from assessing acute toxicity and local effects to investigating more complex endpoints like sensitization and mutagenicity.

Toxicological_Assessment_Workflow cluster_acute_toxicity Acute Toxicity Assessment cluster_local_effects Local Effects Assessment cluster_sensitization_mutagenicity Sensitization & Mutagenicity cluster_classification Hazard Classification & Risk Assessment Acute_Oral Acute Oral Toxicity (OECD 423) Classification GHS Classification & Safety Data Sheet Acute_Oral->Classification Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Classification Skin_Irritation Skin Irritation/Corrosion (OECD 404) Skin_Irritation->Classification Eye_Irritation Eye Irritation/Corrosion (OECD 405) Eye_Irritation->Classification Skin_Sensitization Skin Sensitization (LLNA - OECD 429) Skin_Sensitization->Classification Mutagenicity Mutagenicity (Ames Test - OECD 471) Mutagenicity->Classification

Caption: General workflow for the toxicological assessment of a chemical substance.

Handling and Storage

  • Handling: Use in a well-ventilated area.[3] Avoid breathing vapors or mist.[7] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[3]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[7] The product is hygroscopic, so protection from moisture is important.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and impervious clothing.[6]

    • Respiratory Protection: If vapors or aerosols are generated, use a suitable respirator.[3]

Conclusion

This compound, based on the majority of available data, exhibits low acute toxicity via oral and dermal routes and is not considered a skin sensitizer (B1316253) or a mutagen. It is also not classified as hazardous to the aquatic environment. However, there are inconsistencies in its classification regarding skin and eye irritation, with some sources indicating it as an irritant. Therefore, it is imperative for all users to adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment, and to consult the specific Safety Data Sheet provided by the supplier. While a significant amount of data from standardized tests is available, further research into the chronic toxicity, reproductive toxicity, and potential mechanisms of action, including signaling pathways, would provide a more complete toxicological profile for this widely used ionic liquid.

References

Methodological & Application

Application Notes and Protocols for Cellulose Dissolution using 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) ethylsulfate, [EMIM][EtSO4], is an ionic liquid (IL) with the potential for dissolving cellulose (B213188), a critical step in the development of novel materials and drug delivery systems. Its non-volatile nature and tunable properties make it an attractive alternative to traditional volatile and often toxic solvents. These application notes provide a comprehensive guide to utilizing [EMIM][EtSO4] for the dissolution of cellulose, including detailed experimental protocols, key quantitative data, and visual guides to the underlying processes. While much of the available quantitative data pertains to the closely related 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM][OAc]), the principles and methodologies are largely transferable to [EMIM][EtSO4], offering a robust starting point for experimental design and optimization.

Mechanism of Cellulose Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is a complex process driven by the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that gives cellulose its crystalline and recalcitrant nature. The cation and anion of the ionic liquid play synergistic roles in this process. The ethylsulfate anion forms strong hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively breaking the existing hydrogen bonds between cellulose molecules. The imidazolium (B1220033) cation then interacts with the cellulose chains, preventing them from re-aggregating and facilitating their dispersion in the ionic liquid.

Quantitative Data Summary

The following tables summarize key quantitative data related to cellulose dissolution in imidazolium-based ionic liquids. It is important to note that much of the specific data available is for [EMIM][OAc]; however, these values provide a valuable benchmark for experiments with [EMIM][EtSO4].

Table 1: Solubility of Cellulose in Imidazolium-Based Ionic Liquids

Ionic LiquidCo-solventCellulose TypeMax. Solubility (wt%)Temperature (°C)Reference
[EMIM][OAc]NoneNot SpecifiedUp to 27Room Temperature[1]
[EMIM][DEP]NoneMicrocrystalline~20>100
[EMIM][OAc]DMSO (80 wt%)MicrocrystallineNot specified, but optimal for dissolutionNot specified[1]

Table 2: Viscosity of Cellulose Solutions in Imidazolium-Based Ionic Liquids

Ionic LiquidCellulose Concentration (wt%)Temperature (°C)ViscosityReference
[EMIM][OAc]5Not specifiedHigher than [BMIM][Cl] solution[2]
[EMIM][OAc]Increases25Drastically increases
[EMIM][OAc] with DMSO1050Lower than without DMSO

Table 3: Properties of Regenerated Cellulose

Original CelluloseIonic LiquidAnti-solventRegenerated Cellulose Crystalline FormCrystallinity (%)Reference
Microcrystalline (Cellulose I)[EMIM][OAc]WaterCellulose II43.3[1]
Microcrystalline (Cellulose I)[EMIM][OAc]EthanolCellulose II13.5[1]

Experimental Protocols

Protocol 1: Dissolution of Microcrystalline Cellulose in [EMIM][EtSO4]

1. Materials and Pre-treatment:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4])

  • Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)

  • Vacuum oven

  • Nitrogen or argon atmosphere (optional)

Procedure:

  • Dry the microcrystalline cellulose in a vacuum oven at 80-100°C for at least 4 hours to remove residual moisture.

  • If using, dry the [EMIM][EtSO4] and DMSO under vacuum to minimize water content, which can hinder cellulose dissolution.

  • In a suitable reaction vessel, add the desired amount of [EMIM][EtSO4] (and DMSO if used). A common starting ratio for co-solvent systems is 20:80 [EMIM][EtSO4]:DMSO by weight.[1]

  • Gradually add the dried microcrystalline cellulose to the ionic liquid (or IL/co-solvent mixture) under mechanical stirring.

  • Heat the mixture to the desired dissolution temperature (typically between 80°C and 120°C) with continuous stirring. The dissolution time will vary depending on the cellulose concentration, temperature, and stirring speed. Monitor the solution visually until it becomes clear and homogenous. For a 10 wt% solution in [EMIM][OAc]/DMSO, dissolution can be achieved at 50°C.[3]

Protocol 2: Regeneration of Cellulose

1. Materials:

  • Cellulose-[EMIM][EtSO4] solution

  • Anti-solvent (e.g., deionized water, ethanol, acetone)

  • Beaker or precipitation vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Washing solvent (same as the anti-solvent)

  • Drying oven

Procedure:

  • Slowly pour the cellulose-[EMIM][EtSO4] solution into a beaker containing the anti-solvent while stirring vigorously. A white, fibrous precipitate of regenerated cellulose will form immediately. The volume of the anti-solvent should be significantly larger than the volume of the cellulose solution (e.g., 10:1 ratio).

  • Continue stirring for a period to ensure complete regeneration and to begin the process of washing the ionic liquid from the cellulose.

  • Collect the regenerated cellulose by filtration.

  • Wash the cellulose cake thoroughly with fresh anti-solvent to remove any residual ionic liquid. Repeat the washing step several times.

  • Dry the regenerated cellulose in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. The resulting material will be Cellulose II.[3]

Visualizations

experimental_workflow cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration start Start: Materials Preparation (Dry Cellulose & [EMIM][EtSO4]) mix Mixing (Cellulose + [EMIM][EtSO4] +/- DMSO) start->mix heat Heating & Stirring (e.g., 80-120°C) mix->heat dissolved Homogeneous Cellulose Solution heat->dissolved precipitate Precipitation (Add anti-solvent, e.g., Water) dissolved->precipitate Transfer Solution filter_wash Filtration & Washing precipitate->filter_wash dry Drying (e.g., 60-80°C) filter_wash->dry end End: Regenerated Cellulose (Cellulose II) dry->end

Caption: Experimental workflow for cellulose dissolution and regeneration.

influencing_factors cluster_parameters Process Parameters cluster_components Component Properties center_node Cellulose Dissolution in [EMIM][EtSO4] temp Temperature temp->center_node time Time time->center_node stirring Stirring Rate stirring->center_node concentration Cellulose Concentration concentration->center_node cellulose_type Cellulose Source (e.g., MCC, Wood Pulp) cellulose_type->center_node dp Degree of Polymerization dp->center_node moisture Moisture Content moisture->center_node cosolvent Co-solvent (e.g., DMSO) cosolvent->center_node

Caption: Factors influencing cellulose dissolution in [EMIM][EtSO4].

dissolution_mechanism cluster_cellulose Crystalline Cellulose cluster_il Ionic Liquid cellulose Cellulose Chains with Intermolecular H-Bonds etso4 [EtSO4]- Anion cellulose->etso4 Anion disrupts H-bond network emim [EMIM]+ Cation dissolved_cellulose Dissolved Cellulose Chains (Solvated by IL ions) emim->dissolved_cellulose Cation stabilizes dispersed chains etso4->dissolved_cellulose Anion forms new H-bonds with cellulose OH

Caption: Mechanism of cellulose dissolution by [EMIM][EtSO4].

References

Application Notes and Protocols: 1-Ethyl-3-Methylimidazolium Ethylsulfate as an Electrolyte in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) as an electrolyte component in lithium-ion batteries. It is intended to guide researchers in the formulation, characterization, and application of this ionic liquid-based electrolyte system.

Introduction

This compound is a room-temperature ionic liquid (RTIL) that has garnered interest as a potential electrolyte component for lithium-ion batteries. Its inherent properties, such as low volatility, non-flammability, and good thermal stability, offer significant safety advantages over conventional organic carbonate-based electrolytes.[1][2] Imidazolium-based ionic liquids are particularly noted for their potential to enhance battery safety and performance.[3][4] This document outlines the physicochemical properties, preparation protocols, and electrochemical performance of [EMIM][EtSO4]-based electrolytes.

Physicochemical Properties

The performance of an electrolyte is critically dependent on its physical and chemical characteristics. This section summarizes the key properties of [EMIM][EtSO4] and its mixtures with common lithium salts.

Table 1: Physicochemical Properties of [EMIM][EtSO4]-Based Electrolytes

Property[EMIM][EtSO4] (Pure)1M LiTFSI in [EMIM][EtSO4] (Estimated)1M LiPF6 in Conventional Carbonate Electrolyte (Reference)
Ionic Conductivity (mS/cm) ~5.561 - 5~10-12
Viscosity (mPa·s at 25°C) ~35-45> 502 - 5
Electrochemical Stability Window (V vs. Li/Li+) ~4.0 - 4.5~4.0 - 5.0~4.5
Boiling Point (°C) >200>200~120-130
Flash Point (°C) >100>100~30

Note: Data for [EMIM][EtSO4] with lithium salts is limited and values are estimated based on trends observed in similar imidazolium-based ionic liquids. Further experimental validation is recommended.

Experimental Protocols

Safety and Handling

[EMIM][EtSO4] and lithium salts require careful handling in a controlled laboratory environment.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, nitrile gloves, and a lab coat.[7][8]

  • Work Environment: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile organic compounds for comparison. For moisture-sensitive materials like lithium salts, a glovebox with an inert atmosphere (e.g., argon) is essential.[9]

  • Storage: Store [EMIM][EtSO4] and lithium salts in tightly sealed containers in a cool, dry place away from moisture.[8]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Protocol for Preparation of 1M LiTFSI in [EMIM][EtSO4] Electrolyte

This protocol details the preparation of a 1 Molar solution of Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in [EMIM][EtSO4].

Materials:

  • This compound ([EMIM][EtSO4]), battery grade (>99.5%)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9%)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dimethyl carbonate) for initial dissolution and transfer (optional)

  • Glass vials and magnetic stirrer

  • Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)

Procedure:

  • Preparation: Dry all glassware in a vacuum oven at 120°C for at least 4 hours and transfer to the glovebox antechamber.

  • Weighing: Inside the glovebox, weigh the required amount of LiTFSI and [EMIM][EtSO4] to achieve a 1M concentration. For example, to prepare 10 mL of electrolyte, you would need approximately 2.87 g of LiTFSI and the corresponding volume of [EMIM][EtSO4] (density ≈ 1.15 g/mL).

  • Mixing: Add the weighed LiTFSI to the vial containing [EMIM][EtSO4].

  • Dissolution: Stir the mixture using a magnetic stirrer at room temperature until the LiTFSI is completely dissolved. Gentle heating (e.g., to 50°C) can be applied to expedite dissolution, but ensure the temperature does not exceed the stability limit of the components.

  • Storage: Once fully dissolved, store the electrolyte in a tightly sealed vial inside the glovebox.

Electrolyte_Preparation_Workflow Electrolyte Preparation Workflow cluster_glovebox Inside Glovebox start Start: Gather Materials weigh_LiTFSI Weigh LiTFSI start->weigh_LiTFSI weigh_EMIM_EtSO4 Weigh [EMIM][EtSO4] start->weigh_EMIM_EtSO4 mix Combine in Vial weigh_LiTFSI->mix weigh_EMIM_EtSO4->mix dissolve Stir to Dissolve (Optional: Gentle Heating) mix->dissolve store Store Electrolyte dissolve->store end End: Electrolyte Ready store->end

Caption: Workflow for preparing the [EMIM][EtSO4]-based electrolyte.

Protocol for Assembly of a CR2032 Coin Cell

This protocol describes the assembly of a standard CR2032 coin cell using the prepared [EMIM][EtSO4]-based electrolyte for electrochemical testing.[4][9][10][11][12]

Materials and Equipment:

  • CR2032 coin cell components (case, cap, spacer, spring)

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil)

  • Separator (e.g., Celgard 2325)

  • Prepared [EMIM][EtSO4]-based electrolyte

  • Crimping machine for CR2032 cells

  • Tweezers (non-metallic tips recommended)

  • Pipette

  • Glovebox with an inert atmosphere

Procedure:

  • Component Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum and transferred into the glovebox.

  • Assembly Stack: a. Place the cathode disc at the center of the coin cell case. b. Add one to two drops of the [EMIM][EtSO4]-based electrolyte onto the cathode surface. c. Place the separator on top of the wetted cathode. d. Add another drop of electrolyte onto the separator, ensuring it is fully wetted. e. Place the lithium metal anode on top of the separator. f. Place the spacer disk on top of the anode. g. Place the spring on top of the spacer.

  • Sealing: a. Carefully place the cap on top of the assembled stack. b. Transfer the assembled cell to the crimping machine. c. Crimp the cell with the appropriate pressure to ensure a hermetic seal.

  • Final Check: Inspect the crimped cell for any leaks or deformities. Clean the exterior of the cell before taking it out of the glovebox for testing.

Coin_Cell_Assembly_Workflow CR2032 Coin Cell Assembly cluster_glovebox Inside Glovebox start Start: Prepare Components place_cathode Place Cathode in Case start->place_cathode add_electrolyte1 Add Electrolyte to Cathode place_cathode->add_electrolyte1 place_separator Place Separator add_electrolyte1->place_separator add_electrolyte2 Add Electrolyte to Separator place_separator->add_electrolyte2 place_anode Place Anode add_electrolyte2->place_anode place_spacer Place Spacer place_anode->place_spacer place_spring Place Spring place_spacer->place_spring place_cap Place Cap place_spring->place_cap crimp_cell Crimp Cell place_cap->crimp_cell inspect_cell Inspect and Clean Cell crimp_cell->inspect_cell end End: Cell Ready for Testing inspect_cell->end

Caption: Step-by-step workflow for assembling a CR2032 coin cell.

Electrochemical Performance and Characterization

The performance of lithium-ion cells utilizing [EMIM][EtSO4]-based electrolytes can be evaluated using various electrochemical techniques.

Table 2: Typical Cycling Performance of Imidazolium-Based IL Electrolytes with LiFePO₄ Cathode

Parameter[EMIM][EtSO4] with Li-Salt (Expected)Conventional Carbonate Electrolyte
Initial Discharge Capacity (mAh/g at C/10) 130 - 150150 - 160
Coulombic Efficiency (first cycle) >95%>98%
Capacity Retention (after 100 cycles) 85 - 95%90 - 98%
Rate Capability ModerateGood to Excellent

Note: Specific performance data for [EMIM][EtSO4] is limited. The expected values are based on data from similar imidazolium (B1220033) ionic liquids.[13] The performance is highly dependent on the specific cell components and testing conditions.

Key Characterization Techniques:

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

  • Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity and investigate the interfacial properties between the electrolyte and electrodes.

  • Galvanostatic Cycling: To evaluate the specific capacity, coulombic efficiency, and long-term cycling stability of the battery.

Advantages and Disadvantages

The use of [EMIM][EtSO4] as a lithium-ion battery electrolyte offers a distinct set of advantages and disadvantages compared to conventional systems.

Advantages_Disadvantages cluster_advantages Advantages cluster_disadvantages Disadvantages EMIM_EtSO4 [EMIM][EtSO4] as Electrolyte Safety Enhanced Safety (Non-flammable, Low Volatility) EMIM_EtSO4->Safety Thermal_Stability High Thermal Stability EMIM_EtSO4->Thermal_Stability ESW Wide Electrochemical Window EMIM_EtSO4->ESW Viscosity Higher Viscosity EMIM_EtSO4->Viscosity Conductivity Lower Ionic Conductivity EMIM_EtSO4->Conductivity Cost Higher Cost EMIM_EtSO4->Cost Purity Hygroscopic Nature (Requires Strict Dry Conditions) EMIM_EtSO4->Purity

Caption: Advantages and disadvantages of using [EMIM][EtSO4].

Advantages:

  • Enhanced Safety: The primary advantage is the significantly improved safety due to its non-flammability and negligible vapor pressure, reducing the risk of fire and explosion.[1][2]

  • High Thermal Stability: [EMIM][EtSO4] exhibits excellent thermal stability, allowing for a wider operating temperature range for the battery.[14]

  • Wide Electrochemical Window: Imidazolium-based ionic liquids generally offer a wide electrochemical stability window, which is crucial for high-voltage battery applications.[5][9][10][15]

Disadvantages:

  • Higher Viscosity: Compared to organic carbonates, [EMIM][EtSO4] has a higher viscosity, which can lead to lower ionic conductivity and potentially limit rate performance.[16][17][18]

  • Lower Ionic Conductivity: The ionic conductivity of [EMIM][EtSO4]-based electrolytes is typically lower than that of conventional electrolytes, which can impact battery power density.[19][20][21]

  • Cost: The synthesis and purification of high-purity ionic liquids are generally more expensive than for traditional battery solvents.

  • Hygroscopicity: [EMIM][EtSO4] is hygroscopic and readily absorbs moisture from the air. This necessitates stringent handling in a dry environment (glovebox) to prevent water contamination, which can degrade battery performance.

Conclusion

This compound presents a compelling alternative to conventional organic electrolytes for lithium-ion batteries, primarily due to its superior safety profile. While challenges related to its higher viscosity and lower ionic conductivity remain, ongoing research into additives and co-solvents aims to mitigate these drawbacks. The protocols and data provided in this document serve as a foundational guide for researchers exploring the potential of [EMIM][EtSO4] in the development of safer and more robust energy storage systems.

References

Application of 1-Ethyl-3-Methylimidazolium Ethylsulfate in CO2 Capture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, [EMIM][EtSO4], in the field of carbon dioxide (CO2) capture. [EMIM][EtSO4] is a promising solvent for CO2 absorption due to its negligible vapor pressure, high thermal stability, and favorable CO2 solubility.[1] This document summarizes key performance data, outlines detailed experimental procedures, and provides visual representations of the underlying processes to facilitate its application in research and development.

Overview and Mechanism of CO2 Capture

This compound primarily captures CO2 through a physical absorption mechanism.[2][3] This means that the CO2 molecules dissolve in the ionic liquid without forming strong chemical bonds. The interaction is largely governed by Lewis acid-base interactions, where the CO2 acts as a Lewis acid and the anion of the ionic liquid acts as a Lewis base.[4] The efficiency of CO2 capture is therefore influenced by factors such as pressure, temperature, and the intrinsic properties of the ionic liquid, including its free volume.[4] The physical nature of the absorption allows for relatively easy regeneration of the ionic liquid, typically by increasing the temperature or reducing the pressure to release the captured CO2.[3]

Quantitative Data

The following tables summarize the key physical and performance properties of [EMIM][EtSO4] relevant to CO2 capture applications.

Table 1: Physical Properties of [EMIM][EtSO4]
PropertyValueTemperature (K)Pressure (MPa)Reference
Density (g/cm³)1.12 - 1.07 (approx.)283.15 - 413.15up to 140[5]
Viscosity (mPa·s)Decreases with temperature283.15 - 373.150.1[5]

Note: Density and viscosity are highly dependent on temperature and pressure. Refer to the cited literature for specific values under different conditions.

Table 2: CO2 Solubility in [EMIM][EtSO4]
Temperature (K)Pressure (MPa)CO2 Mole FractionReference
2980.3 - 6.5Increases with pressure[6]
3480.3 - 6.5Increases with pressure[6]
303.15 - 353.15up to 1.6Increases with pressure, decreases with temperature[6]

Note: The solubility of CO2 in [EMIM][EtSO4] increases with increasing pressure and decreases with increasing temperature, which is characteristic of physical absorption.[6]

Experimental Protocols

Protocol for Measuring CO2 Solubility using a Gravimetric Microbalance

This protocol is based on the methodology described for measuring gas solubility in ionic liquids.[1][7][8]

Objective: To determine the solubility of CO2 in [EMIM][EtSO4] at a given temperature and pressure.

Apparatus:

  • Thermogravimetric microbalance

  • High-pressure chamber

  • Temperature controller

  • Pressure transducer

  • CO2 gas cylinder

  • Vacuum pump

Procedure:

  • Place a known mass of [EMIM][EtSO4] into the sample pan of the thermogravimetric microbalance.

  • Seal the high-pressure chamber and evacuate it using the vacuum pump to remove any residual gases.

  • Set the desired temperature using the temperature controller and allow the system to equilibrate.

  • Introduce CO2 gas into the chamber to the desired pressure, monitored by the pressure transducer.

  • Record the mass change of the [EMIM][EtSO4] sample over time as it absorbs CO2.

  • The absorption process is considered to have reached equilibrium when the mass of the sample remains constant.

  • The total mass of absorbed CO2 is determined from the mass change at equilibrium.

  • Account for buoyancy effects on the sample and the sample pan to accurately determine the mass of absorbed CO2.[7][8]

  • Repeat the measurement at different pressures and temperatures to generate a solubility curve.

Protocol for Regeneration of [EMIM][EtSO4] after CO2 Capture

This protocol describes a typical thermal swing or pressure swing regeneration process.

Objective: To release the captured CO2 from [EMIM][EtSO4] and regenerate the ionic liquid for reuse.

Apparatus:

  • Reactor vessel containing CO2-saturated [EMIM][EtSO4]

  • Heating mantle or temperature controller

  • Vacuum pump

  • Gas outlet for CO2 collection/venting

Procedure (Thermal Swing):

  • Heat the reactor vessel containing the CO2-rich [EMIM][EtSO4] to a temperature higher than the absorption temperature (e.g., 333 K or higher).[2]

  • The increase in temperature will decrease the solubility of CO2, causing it to be released from the ionic liquid.

  • The released CO2 can be collected or vented through the gas outlet.

  • Continue heating until the rate of CO2 release becomes negligible, indicating that the regeneration is complete.

  • Cool the regenerated [EMIM][EtSO4] back to the absorption temperature for reuse.

Procedure (Pressure Swing/Vacuum):

  • Connect the reactor vessel containing the CO2-rich [EMIM][EtSO4] to a vacuum pump.

  • Reduce the pressure inside the vessel. This will decrease the partial pressure of CO2 above the ionic liquid, driving the desorption of CO2.

  • Continue to apply vacuum until the CO2 release subsides.

  • The regenerated [EMIM][EtSO4] is then ready for another absorption cycle.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of [EMIM][EtSO4] for CO2 capture.

CO2_Capture_Regeneration_Cycle cluster_absorption Absorption cluster_regeneration Regeneration CO2_Source Flue Gas (CO2 + N2) Absorption_Column Absorption Column ([EMIM][EtSO4]) CO2_Source->Absorption_Column CO2_Rich_IL CO2-Rich [EMIM][EtSO4] Absorption_Column->CO2_Rich_IL Clean_Gas Clean Gas (N2) Absorption_Column->Clean_Gas Regeneration_Unit Regeneration Unit (Heating/Vacuum) CO2_Rich_IL->Regeneration_Unit Transfer Pure_CO2 Pure CO2 Regeneration_Unit->Pure_CO2 Regenerated_IL Regenerated [EMIM][EtSO4] Regeneration_Unit->Regenerated_IL Regenerated_IL->Absorption_Column Recycle

Caption: CO2 Capture and Regeneration Cycle using [EMIM][EtSO4].

Experimental_Workflow Start Start: Characterize [EMIM][EtSO4] Solubility_Measurement Measure CO2 Solubility (Gravimetric Method) Start->Solubility_Measurement Data_Analysis Analyze Solubility Data (Pressure, Temperature Dependence) Solubility_Measurement->Data_Analysis Regeneration_Study Perform Regeneration (Thermal/Pressure Swing) Data_Analysis->Regeneration_Study Selectivity_Test Test Selectivity (CO2 vs. N2, CH4) Data_Analysis->Selectivity_Test Regeneration_Efficiency Determine Regeneration Efficiency Regeneration_Study->Regeneration_Efficiency End End: Evaluate Performance Regeneration_Efficiency->End Selectivity_Test->End

Caption: Experimental Workflow for Evaluating [EMIM][EtSO4] in CO2 Capture.

Caption: Mechanism of Physical Absorption of CO2 in [EMIM][EtSO4].

References

Application Notes and Protocols: Catalytic Activity of 1-Ethyl-3-Methylimidazolium Ethylsulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate, [EMIM][EtSO4], in various organic reactions. While specific detailed protocols and extensive quantitative data for [EMIM][EtSO4] remain areas of ongoing research, this document outlines its role in key transformations such as the synthesis of pyrazole (B372694) and pyranopyrazole derivatives, along with general methodologies for analogous reactions catalyzed by similar imidazolium-based ionic liquids.

Synthesis of Substituted N-Phenyl Pyrazoles

The ionic liquid 1-Ethyl-3-methylimidazolium Chloride, a closely related salt, has been effectively utilized as a catalyst and reaction medium for the one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenyl hydrazines to yield substituted N-phenyl pyrazoles. This reaction proceeds efficiently at room temperature, offering good to moderate yields and a straightforward work-up procedure. The use of an imidazolium-based ionic liquid like [EMIM][EtSO4] in this context presents a green and sustainable alternative to volatile organic solvents.

Experimental Protocol (General, adapted from similar imidazolium (B1220033) salts)[1]
  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and phenyl hydrazine (B178648) (1.0 eq) in this compound ([EMIM][EtSO4]) (sufficient quantity to act as solvent).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF-Ethanol) to obtain the pure substituted N-phenyl pyrazole.

Quantitative Data

The following table presents data for the synthesis of N-phenyl pyrazoles using 1-Ethyl-3-methylimidazolium Chloride, which can serve as a predictive baseline for reactions catalyzed by [EMIM][EtSO4].

Entry1,3-Dicarbonyl CompoundProductTime (min)Yield (%)
1Acetylacetone3,5-dimethyl-1-phenyl-1H-pyrazole2094
2Ethyl acetoacetate5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one2092
3Diethyl malonate1-phenylpyrazolidine-3,5-dione2085
4Dimedone3,3,6,6-tetramethyl-1-phenyl-1,2,3,4,5,6,7-heptahydropyrazol-4-one2090

Synthesis of Pyranopyrazole Derivatives

1-Ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]Ac) has been demonstrated as an effective catalyst for the regioselective synthesis of highly functionalized pyranopyrazoles via a one-pot condensation reaction.[1] This suggests that [EMIM][EtSO4], with its similar imidazolium core, could also facilitate this transformation under solvent-free conditions. The reaction typically proceeds through a domino Knoevenagel/Michael/cyclization sequence.

Experimental Workflow: Synthesis of Pyranopyrazoles

G cluster_reactants Reactants cluster_process Reaction Conditions R1 Aldehyde Catalyst [EMIM][EtSO4] R1->Catalyst R2 Malononitrile (B47326) R2->Catalyst R3 Hydrazine Hydrate (B1144303) R3->Catalyst R4 β-Ketoester R4->Catalyst Product Pyranopyrazole Derivative Catalyst->Product Solvent Solvent-free Solvent->Catalyst Temperature Room Temperature or Heating Temperature->Catalyst

Caption: General workflow for the [EMIM][EtSO4]-catalyzed synthesis of pyranopyrazoles.

Experimental Protocol (General, adapted from [EMIM]Ac catalysis)[2]
  • To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1 mmol), add hydrazine hydrate (1 mmol).

  • Add a catalytic amount of this compound ([EMIM][EtSO4]).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After completion, add ethanol (B145695) and stir.

  • Filter the solid product, wash with ethanol, and dry to obtain the pure pyranopyrazole derivative.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

Proposed Reaction Mechanism for Biginelli Reaction

Biginelli_Mechanism Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine + Urea (B33335) Urea Urea Urea->Acylimine Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Catalyst [EMIM][EtSO4] (Brønsted Acid) Catalyst->Aldehyde Protonation Michael_Adduct Michael Adduct Acylimine->Michael_Adduct + Enolate Enolate->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM

Caption: Proposed mechanism for the Biginelli reaction catalyzed by a Brønsted acidic ionic liquid.

Experimental Protocol (General)[3]
  • In a flask, combine the aldehyde (1 eq), β-ketoester (1 eq), and urea or thiourea (B124793) (1.5 eq).

  • Add a catalytic amount of this compound ([EMIM][EtSO4]).

  • Heat the mixture with stirring (e.g., at 80-100 °C) under solvent-free conditions.

  • Monitor the reaction's completion by TLC.

  • Cool the reaction mixture to room temperature and add cold water.

  • Filter the precipitated solid, wash with cold water and ethanol, and dry to yield the dihydropyrimidinone.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide, have been shown to efficiently catalyze this reaction at room temperature without the need for an organic solvent.[3] While [EMIM][EtSO4] is not inherently basic, its potential to act as a polar medium could facilitate this transformation, possibly with the addition of a basic co-catalyst.

Logical Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_inputs Inputs Carbonyl Aldehyde or Ketone Catalyst [EMIM][EtSO4] (as reaction medium) Carbonyl->Catalyst ActiveMethylene Active Methylene Compound ActiveMethylene->Catalyst Product α,β-Unsaturated Product Catalyst->Product

Caption: Logical workflow for a Knoevenagel condensation reaction.

Michael Addition

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Imidazolium-based ionic liquids can act as effective catalysts and solvents for this reaction, promoting the addition of various nucleophiles such as amines and thiols.

General Experimental Protocol for Michael Addition
  • Combine the α,β-unsaturated compound (1 eq) and the nucleophile (1-1.2 eq) in this compound ([EMIM][EtSO4]).

  • Stir the mixture at the desired temperature (room temperature to elevated temperatures may be required).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The ionic liquid can be recovered by removing any residual solvent under reduced pressure and reused.

  • Purify the product from the combined organic extracts by column chromatography if necessary.

References

Application Notes and Protocols for Biomass Pretreatment Using 1-Ethyl-3-Methylimidazolium Ethylsulfate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the pretreatment of lignocellulosic biomass using ionic liquids. While the primary focus of this request was 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]), a comprehensive review of the scientific literature reveals a significant lack of specific data for its application in biomass pretreatment.

Therefore, to provide a valuable and practical resource, this document will focus on the extensively studied and closely related ionic liquid, 1-Ethyl-3-Methylimidazolium Acetate (B1210297) ([EMIM][OAc]) . Comparative data for other analogs, such as 1-Ethyl-3-Methylimidazolium Hydrogen Sulfate (B86663) ([EMIM][HSO4]) and 1-Ethyl-3-Methylimidazolium Methanesulfonate ([EMIM][MeSO3]), will also be included to illustrate the critical role of the anion in the pretreatment process. The principles, protocols, and data presented herein for these analogs are expected to provide a strong foundational understanding for any future work involving [EMIM][EtSO4].

Application Notes

Introduction to Ionic Liquid Pretreatment of Lignocellulosic Biomass

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast renewable resource for the production of biofuels, biochemicals, and advanced materials. However, its inherent recalcitrance, due to the complex and rigid structure of the plant cell wall, necessitates an effective pretreatment step to fractionate the components and improve the accessibility of cellulose to enzymatic hydrolysis.

Ionic liquids (ILs), particularly those based on the 1-Ethyl-3-Methylimidazolium ([EMIM]+) cation, have emerged as powerful solvents for biomass pretreatment. Their unique properties, such as low volatility, high thermal stability, and tunable solvency, allow for the efficient dissolution and fractionation of lignocellulosic materials under relatively mild conditions. The choice of the anion is a critical determinant of the IL's effectiveness in biomass pretreatment.

Mechanism of Action of [EMIM]-Based Ionic Liquids

The pretreatment of biomass with [EMIM]-based ILs, such as [EMIM][OAc], involves the disruption of the extensive hydrogen bond network within and between the lignocellulosic components. The acetate anion, being a strong hydrogen bond acceptor, is particularly effective at breaking the hydrogen bonds in cellulose, leading to its dissolution and a reduction in crystallinity. This process enhances the accessibility of the cellulose chains to enzymes for subsequent hydrolysis into fermentable sugars.

Furthermore, [EMIM][OAc] is also proficient at dissolving lignin and hemicellulose, allowing for their separation from the cellulose fraction. The dissolved biomass components can be selectively precipitated by the addition of an anti-solvent, such as water or ethanol, enabling a fractionation of the biomass into its principal components.

In contrast, acidic anions like hydrogen sulfate ([HSO4]-) can promote the hydrolysis of hemicellulose and delignification through different chemical pathways.

Comparative Performance of [EMIM]-Based Ionic Liquids

The effectiveness of biomass pretreatment is highly dependent on the chosen anion. Below is a summary of the general performance of different [EMIM]-based ILs:

  • [EMIM][OAc] (Acetate): Widely regarded as one of the most effective ILs for biomass pretreatment. It exhibits excellent cellulose dissolution capabilities, leading to significant reductions in cellulose crystallinity and high subsequent enzymatic saccharification yields. It is also effective in removing lignin and hemicellulose.

  • [EMIM][HSO4] (Hydrogen Sulfate): This IL is acidic and is particularly effective at hydrolyzing hemicellulose and removing lignin. However, it can also lead to some degradation of cellulose, resulting in lower glucan recovery compared to [EMIM][OAc].

  • [EMIM][MeSO3] (Methanesulfonate): Studies have shown that under certain conditions, this IL is less effective for significant biomass fractionation or enhancement of saccharification yield compared to its acetate and hydrogen sulfate counterparts.

The choice of ionic liquid will therefore depend on the specific goals of the pretreatment, whether it be maximizing sugar yield, isolating high-purity lignin, or selectively removing hemicellulose.

Quantitative Data on Biomass Pretreatment with [EMIM]-Based Ionic Liquids

The following tables summarize quantitative data from various studies on the pretreatment of different biomass types using [EMIM][OAc] and other [EMIM]-based ILs.

Table 1: Delignification and Component Recovery using [EMIM][OAc]

Biomass TypePretreatment ConditionsLignin Removal (%)Glucan Recovery (%)Xylan Recovery (%)Reference
Switchgrass160°C, 2 h, 15 wt% loading4896.235.7
Wood Flour90°C, 210 min for cellulose, 50 min for lignin40--[1]
Poplar100°C, 46 h, 20 wt% water~30-~61[2]
Wheat Straw120°C, 120 min, 1:5 biomass to IL ratio---[3]

Table 2: Enzymatic Hydrolysis Yields after [EMIM][OAc] Pretreatment

Biomass TypePretreatment ConditionsEnzymatic Hydrolysis ConditionsGlucose Yield (%)Xylose Yield (%)Reference
Switchgrass160°C, 2 h120 h9698
Wood FlourLignin removal of 40%->90 (cellulose conversion)-
Maple Wood Flour--90 (cellulose hydrolysis efficiency)-[3]
Wheat Straw-High digestibility--

Table 3: Comparative Sugar Yields for Different [EMIM] Anions on Poplar Pretreatment

Ionic LiquidPretreatment ConditionsEnzymatic Glucose Release (48 h, %)Reference
[EMIM][OAc]100°C, 46 h, 0-40 wt% water~55-75 (max at low water content)[2]
[EMIM][HSO4]100°C, 46 h, 0-40 wt% water~40-60 (max at 10 wt% water)[2]
[EMIM][MeSO3]100°C, 46 h, 0-40 wt% waterNo significant increase over untreated[2]

Experimental Protocols

Protocol 1: General Biomass Pretreatment with [EMIM][OAc]

This protocol provides a general procedure for the pretreatment of lignocellulosic biomass using 1-Ethyl-3-Methylimidazolium Acetate.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., switchgrass, poplar, wheat straw)

  • 1-Ethyl-3-Methylimidazolium Acetate ([EMIM][OAc])

  • Anti-solvent (e.g., deionized water, ethanol)

  • Reaction vessel with heating and stirring capabilities (e.g., oil bath with a round-bottom flask and magnetic stirrer, or a specialized reactor)

  • Centrifuge

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Drying oven

Procedure:

  • Biomass Preparation: Ensure the biomass is dried to a constant weight and milled to a consistent particle size (e.g., 20-80 mesh).

  • Pretreatment: a. Add a known amount of dried biomass to the reaction vessel. b. Add [EMIM][OAc] to the vessel to achieve the desired biomass loading (e.g., 5-15 wt%). c. Heat the mixture to the desired pretreatment temperature (e.g., 120-160°C) with constant stirring. d. Maintain the temperature and stirring for the specified pretreatment time (e.g., 1-3 hours).

  • Biomass Regeneration: a. Cool the reaction mixture to below 100°C. b. Slowly add an anti-solvent (e.g., deionized water) to the mixture while stirring. This will cause the dissolved cellulose and lignin to precipitate. c. Continue stirring for approximately 30 minutes to ensure complete precipitation.

  • Separation and Washing: a. Separate the precipitated biomass from the IL-water mixture by filtration or centrifugation. b. Wash the solid biomass repeatedly with the anti-solvent to remove any residual ionic liquid. The number of washes will depend on the desired purity of the pretreated biomass.

  • Drying: a. Dry the washed, pretreated biomass in an oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Ionic Liquid Recovery (Optional but Recommended): a. The IL-water mixture from the separation step can be processed to recover the ionic liquid. This is typically done by evaporating the water under reduced pressure.

Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass

This protocol outlines the enzymatic saccharification of the pretreated biomass to release fermentable sugars.

Materials:

  • Pretreated and dried biomass

  • Cellulase and hemicellulase (B13383388) enzyme cocktail (e.g., from Trichoderma reesei)

  • Citrate or acetate buffer (e.g., 50 mM, pH 4.8-5.0)

  • Shaking incubator or water bath

  • Centrifuge or filtration system to separate solids

  • Analytical equipment for sugar analysis (e.g., HPLC with a refractive index detector)

Procedure:

  • Slurry Preparation: a. Prepare a slurry of the pretreated biomass in the appropriate buffer to the desired solids loading (e.g., 2-10% w/v).

  • Enzymatic Hydrolysis: a. Equilibrate the slurry to the optimal temperature for the enzyme cocktail (e.g., 50°C). b. Add the enzyme cocktail to the slurry at a specified loading (e.g., 15-20 FPU per gram of glucan). c. Incubate the mixture in a shaking incubator or water bath for a set period (e.g., 24-72 hours).

  • Sample Collection and Analysis: a. Periodically, or at the end of the incubation, take aliquots of the slurry. b. Stop the enzymatic reaction by boiling the aliquot for 5-10 minutes or by adding a stop solution. c. Separate the solid residue from the liquid hydrolysate by centrifugation or filtration. d. Analyze the concentration of glucose, xylose, and other sugars in the hydrolysate using an appropriate analytical method like HPLC.

Visualizations

Biomass_Pretreatment_Workflow Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Heating & Stirring) Biomass->Pretreatment IL [EMIM]-based Ionic Liquid IL->Pretreatment Regeneration Regeneration (Anti-solvent Addition) Pretreatment->Regeneration Separation Solid-Liquid Separation Regeneration->Separation Pretreated_Biomass Washed & Dried Pretreated Biomass Separation->Pretreated_Biomass Solid Fraction IL_Recovery Ionic Liquid Recovery Separation->IL_Recovery Liquid Fraction Enzymatic_Hydrolysis Enzymatic Hydrolysis Pretreated_Biomass->Enzymatic_Hydrolysis Sugars Fermentable Sugars Enzymatic_Hydrolysis->Sugars

Caption: Experimental workflow for biomass pretreatment with an [EMIM]-based ionic liquid.

Anion_Effect_on_Pretreatment IL_Choice Choice of [EMIM][Anion] Acetate [EMIM][OAc] (High Basicity) IL_Choice->Acetate HydrogenSulfate [EMIM][HSO4] (High Acidity) IL_Choice->HydrogenSulfate Cellulose_Dissolution High Cellulose Dissolution Acetate->Cellulose_Dissolution Delignification Delignification Acetate->Delignification Hemicellulose_Hydrolysis Hemicellulose Hydrolysis HydrogenSulfate->Hemicellulose_Hydrolysis HydrogenSulfate->Delignification High_Sugar_Yield High Sugar Yield (Post-Enzymatic Hydrolysis) Cellulose_Dissolution->High_Sugar_Yield Hemicellulose_Hydrolysis->High_Sugar_Yield Delignification->High_Sugar_Yield

References

Application Notes and Protocols for 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate, often abbreviated as [EMIM][EtSO4], is a room-temperature ionic liquid (IL) that has garnered interest in various electrochemical applications. Its properties, such as a potentially wide electrochemical window, ionic conductivity, and thermal stability, make it a candidate for use as an electrolyte in batteries, supercapacitors, and electrocatalysis.[1] These application notes provide a summary of the key properties of [EMIM][EtSO4], with a focus on its electrochemical stability. Detailed protocols for the determination of its electrochemical window using cyclic voltammetry are also presented to aid researchers in their experimental work.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-3-Methylimidazolium Ethylsulfate is presented in Table 1. This data is essential for understanding the behavior of the ionic liquid under various experimental conditions.

Table 1: Physicochemical Properties of this compound ([EMIM][EtSO4])

PropertyValueTemperature (K)Reference(s)
Molecular Weight236.29 g/mol -N/A
Density1.24 g/cm³293.15[2][3]
1.23 g/cm³303.15[2][3]
1.22 g/cm³313.15[2][3]
Dynamic Viscosity143.1 mPa·s298.15[2][3]
82.5 mPa·s313.15[2][3]
52.1 mPa·s328.15[2][3]
Speed of Sound1708.1 m/s298.15[2][3]
1670.9 m/s313.15[2][3]
1633.8 m/s328.15[2][3]
Refractive Index1.4721298.15[2][3]
1.4684313.15[2][3]
1.4647328.15[2][3]

Electrochemical Properties and Stability

The electrochemical window (EW) is a critical parameter for an electrolyte, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[4] For [EMIM][EtSO4], the electrochemical window is influenced by factors such as the electrode material and the presence of impurities like water.[5][6]

In a study using cyclic voltammetry, the electrochemical window of [EMIM][EtSO4] was determined at a cutoff current density of 2 mA cm⁻².[1] The results are summarized in Table 2.

Table 2: Electrochemical Window of this compound ([EMIM][EtSO4])

Electrode MaterialAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Reference
Gold (Au)2.02-2.234.25[1]
Control (unspecified)2.29-2.324.61[1]

It is important to note that the cathodic limit is typically determined by the reduction of the imidazolium (B1220033) cation, while the anodic limit is determined by the oxidation of the ethylsulfate anion.[7] Electrochemical studies of aqueous solutions of [EMIM][EtSO4] have suggested that the reduction of the imidazolium cation can lead to the formation of a carbene.[8]

The presence of water can significantly impact the electrochemical window of ionic liquids.[5][9] For imidazolium-based ionic liquids, water can lead to a narrowing of the electrochemical window.[5] Therefore, for applications requiring a wide potential range, it is crucial to use the ionic liquid in a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Determination of the Electrochemical Window of [EMIM][EtSO4] by Cyclic Voltammetry

Objective: To determine the anodic and cathodic limits of this compound using cyclic voltammetry.

Materials:

  • This compound ([EMIM][EtSO4]), high purity

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy Carbon (GC), Platinum (Pt), or Gold (Au) disk electrode

  • Reference Electrode (RE): Non-aqueous Ag/Ag⁺ electrode or a quasi-reference electrode (e.g., Pt wire)

  • Counter Electrode (CE): Platinum wire or mesh

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents for cleaning (e.g., acetonitrile, acetone)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with an anhydrous solvent.

    • Dry the electrode under vacuum or with a stream of inert gas.

    • Clean the counter and reference electrodes according to standard procedures.

  • Cell Assembly:

    • Assemble the three-electrode cell in a glovebox under an inert atmosphere to minimize water and oxygen contamination.

    • Add a sufficient amount of [EMIM][EtSO4] to the cell to ensure proper immersion of the electrodes.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: Open Circuit Potential (OCP)

      • Scan Rate: 50-100 mV/s (a common starting point)

      • Vertex Potentials: Start with a narrow potential range and gradually expand it to find the breakdown potentials. For the anodic scan, sweep to positive potentials until a sharp increase in current is observed. For the cathodic scan, sweep to negative potentials until a sharp increase in current is observed.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 1 mA/cm² or 2 mA/cm²).[1]

    • The electrochemical window is the difference between the anodic and cathodic potential limits.

Expected Results: The resulting voltammogram should show a region of low current, which corresponds to the electrochemical window of the ionic liquid. At the limits of this window, a sharp increase in current will be observed, indicating the oxidation or reduction of the ionic liquid.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly (Inert Atmosphere) cluster_measurement Measurement cluster_analysis Data Analysis A Polish WE B Clean Electrodes A->B C Dry Electrodes B->C D Assemble 3-Electrode Cell C->D E Add [EMIM][EtSO4] D->E F Connect to Potentiostat E->F G Set CV Parameters F->G H Run Cyclic Voltammetry G->H I Determine Anodic/Cathodic Limits H->I J Calculate Electrochemical Window I->J

Caption: Workflow for determining the electrochemical window.

Logical_Relationships cluster_factors Influencing Factors IL [EMIM][EtSO4] Properties EW Electrochemical Window IL->EW Electrode Electrode Material Electrode->EW Water Water Content Water->EW App Electrochemical Applications EW->App

Caption: Factors influencing the electrochemical window.

References

Application Notes and Protocols for NMR Spectroscopy of Cellulose in 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the dissolution and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cellulose (B213188) in the ionic liquid (IL) 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]). The protocols outlined below are designed to facilitate the characterization of cellulose structure, purity, and interactions with the ionic liquid solvent system.

Introduction

This compound is an ionic liquid capable of dissolving cellulose, enabling high-resolution solution-state NMR analysis. This technique offers significant advantages over solid-state NMR by providing more detailed structural information.[1] The dissolution process is facilitated by the disruption of the extensive hydrogen-bonding network within the cellulose polymer by the ions of the IL.[2] Solution-state NMR allows for the investigation of the cellulose backbone, the anomeric region, and the interactions between the hydroxyl groups of cellulose and the ionic liquid.

Experimental Protocols

A generalized workflow for the preparation and NMR analysis of cellulose in [EMIM][EtSO4] is presented below. Careful attention to anhydrous conditions is crucial for reproducible results.

Materials and Reagents
  • Cellulose (e.g., microcrystalline cellulose, Avicel PH-101)

  • This compound ([EMIM][EtSO4]), >98% purity

  • Dimethyl sulfoxide-d6 (DMSO-d6), NMR grade

  • Standard 5 mm NMR tubes

Protocol for Sample Preparation
  • Drying: Dry the cellulose sample in a vacuum oven at 60-80°C for at least 24 hours to remove residual moisture.[3] Similarly, dry the [EMIM][EtSO4] under high vacuum to minimize water content, as water can interfere with cellulose dissolution and NMR measurements.

  • Dissolution:

    • In a clean, dry vial, weigh the desired amount of dried cellulose. Cellulose concentrations for NMR analysis typically range from 0.5 to 10 wt%.[4] For initial studies, a 5 wt% solution is recommended.

    • Add the appropriate amount of dried [EMIM][EtSO4] to the vial.

    • To reduce the viscosity of the solution and provide a deuterium (B1214612) lock signal for the NMR spectrometer, a co-solvent such as DMSO-d6 can be added. A common ratio is 80 wt% DMSO-d6 to 20 wt% [EMIM][EtSO4].[2][5]

    • Seal the vial and stir the mixture with gentle heating (e.g., 70°C) until the cellulose is completely dissolved. This may take several hours. The solution should be clear and visually homogeneous.

  • NMR Tube Preparation:

    • Once the cellulose is fully dissolved, carefully transfer the viscous solution into a 5 mm NMR tube. Avoid introducing air bubbles.

    • Centrifugation of the NMR tube at low speed can help to remove any bubbles and ensure a homogeneous sample.

NMR Data Acquisition

The following are suggested starting parameters for NMR experiments. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 25-80°C. Higher temperatures can reduce viscosity and improve spectral resolution.

  • 1D ¹H NMR:

    • Pulse sequence: Standard single pulse experiment.

    • Solvent suppression techniques (e.g., WET) may be necessary to attenuate the large signals from the [EMIM]⁺ cation.[4]

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

  • 1D ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse experiment.

    • Number of scans: 2048-10240 (or more, as ¹³C is less sensitive and cellulose concentration is low).[4]

    • Relaxation delay: 2-5 s

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment is crucial for correlating proton and carbon signals, aiding in the assignment of the cellulose backbone resonances.[5]

    • Number of scans: 8-32 per increment.

    • Relaxation delay: 1.5 s

Data Presentation

The following tables summarize the expected chemical shifts for cellulose dissolved in an imidazolium-based ionic liquid. Note that the exact chemical shifts in [EMIM][EtSO4] may vary slightly.

Table 1: Expected ¹H NMR Chemical Shifts of Cellulose

ProtonExpected Chemical Shift (ppm)
H14.4 - 4.6
H2-H63.2 - 4.2
OH-2~5.2
OH-3~6.1
OH-6~6.4

Note: Hydroxyl proton signals can be broad and their positions are sensitive to temperature and water content. Their observation may require a non-deuterated solvent system.[4]

Table 2: Expected ¹³C NMR Chemical Shifts of Cellulose

CarbonExpected Chemical Shift (ppm)
C1101 - 104
C479 - 82
C2, C3, C571 - 78
C660 - 65

Note: The chemical shifts are referenced relative to a standard (e.g., TMS), often indirectly through the known chemical shift of the deuterated solvent.

Visualizations

experimental_workflow Experimental Workflow for NMR Analysis of Cellulose in [EMIM][EtSO4] cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Output drying Drying of Cellulose and [EMIM][EtSO4] dissolution Dissolution of Cellulose in [EMIM][EtSO4]/DMSO-d6 drying->dissolution Anhydrous Conditions transfer Transfer to NMR Tube dissolution->transfer Homogeneous Solution nmr_acq NMR Data Acquisition (1D ¹H, ¹³C, 2D HSQC) transfer->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc results Structural Information, Chemical Shifts, Interactions data_proc->results

Caption: Workflow for cellulose dissolution and NMR analysis.

logical_relationship Cellulose Structure Elucidation via NMR cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information cellulose_solution Cellulose in [EMIM][EtSO4] h1_nmr ¹H NMR cellulose_solution->h1_nmr c13_nmr ¹³C NMR cellulose_solution->c13_nmr hsqc ¹H-¹³C HSQC cellulose_solution->hsqc proton_env Proton Environments h1_nmr->proton_env carbon_backbone Carbon Backbone c13_nmr->carbon_backbone connectivity ¹H-¹³C Connectivity hsqc->connectivity assignments Resonance Assignments proton_env->assignments carbon_backbone->assignments connectivity->assignments

Caption: Logical flow for elucidating cellulose structure using NMR.

References

Application Notes and Protocols for the Extraction of Natural Products Using 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium ethylsulfate ([EMIM][EtSO4]) is an ionic liquid (IL) with properties that make it a promising green solvent for the extraction of bioactive compounds from natural sources. Its negligible vapor pressure, tunable viscosity, and potential for specific interactions with target molecules offer advantages over traditional volatile organic solvents.[1][2] These application notes provide a comprehensive overview and generalized protocols for the use of [EMIM][EtSO4] in the extraction of flavonoids, alkaloids, and phenolic compounds from plant materials. While specific published data on the use of [EMIM][EtSO4] for these exact applications is limited, the following protocols are based on established principles of ionic liquid-based extraction and can serve as a robust starting point for method development and optimization.

Physicochemical Properties of this compound

A summary of the key physical properties of [EMIM][EtSO4] is presented in Table 1. Understanding these properties is crucial for designing and optimizing extraction protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number342573-75-5[3]
Molecular FormulaC₈H₁₆N₂O₄S[3]
Molecular Weight236.29 g/mol [3]
Melting Point-41 °C[3]
Density1.24 g/cm³ (at 25 °C)[3]
Viscosity94 cP (at 25 °C)[3]
Electrochemical Window4.0 V[3]

General Principles of Ionic Liquid-Based Extraction of Natural Products

The extraction of natural products using ionic liquids like [EMIM][EtSO4] is influenced by several factors, including the type of IL, its concentration, the solid-to-liquid ratio, extraction time, and temperature.[4] Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly enhance the efficiency of the process by improving mass transfer and reducing extraction time and solvent consumption.[5][6]

Application Note 1: Extraction of Flavonoids

Flavonoids are a diverse group of polyphenolic compounds widely distributed in plants, known for their antioxidant and other health-promoting properties. Ionic liquids have been shown to be effective solvents for flavonoid extraction.[7]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonoids

This protocol provides a general procedure for the extraction of flavonoids from a powdered plant matrix using [EMIM][EtSO4] with ultrasonic assistance.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • This compound ([EMIM][EtSO4]), >98% purity

  • Deionized water

  • Ethanol (B145695) (for recovery)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

2. Preparation of [EMIM][EtSO4] Aqueous Solution:

  • Prepare an aqueous solution of [EMIM][EtSO4] at the desired concentration (e.g., 0.5 M to 2.0 M). The optimal concentration should be determined experimentally.

3. Extraction Procedure:

  • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

  • Add a specific volume of the [EMIM][EtSO4] aqueous solution to achieve the desired solid-to-liquid ratio (e.g., 1:10 to 1:50 g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a designated time (e.g., 15-60 minutes). The temperature of the extraction vessel should be monitored and controlled.

  • After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.

4. Recovery of Flavonoids:

  • The flavonoids can be recovered from the ionic liquid solution using various methods, such as anti-solvent precipitation (e.g., by adding ethanol) or by using a suitable adsorbent resin.

5. Analysis:

  • Quantify the flavonoid content in the extract using a suitable analytical method, such as HPLC with a UV detector or a UV-Vis spectrophotometer with a standard reference (e.g., quercetin (B1663063) or rutin).

Illustrative Data for Flavonoid Extraction

The following table presents hypothetical data based on typical results observed for flavonoid extraction using imidazolium-based ionic liquids to guide optimization.

Table 2: Illustrative Parameters and Yields for Flavonoid Extraction

ParameterRangeExpected Outcome
[EMIM][EtSO4] Concentration0.5 - 2.0 MYield may increase with concentration up to an optimal point.
Solid-to-Liquid Ratio1:10 - 1:50 g/mLHigher ratios can improve extraction efficiency but may dilute the extract.
Extraction Time (UAE)15 - 60 minYield generally increases with time, but prolonged sonication can degrade compounds.
Temperature (UAE)30 - 70 °CHigher temperatures can enhance solubility and diffusion, but may cause degradation.
Hypothetical Yield -1.5 - 5.0 mg/g of dry plant material

Experimental Workflow for Flavonoid Extraction

flavonoid_extraction plant_material Powdered Plant Material extraction Ultrasound-Assisted Extraction plant_material->extraction il_solution [EMIM][EtSO4] Solution il_solution->extraction separation Centrifugation/ Filtration extraction->separation solid_residue Solid Residue separation->solid_residue extract Flavonoid-Rich IL Extract separation->extract recovery Flavonoid Recovery (e.g., Anti-solvent) extract->recovery purified_flavonoids Purified Flavonoids recovery->purified_flavonoids analysis Analysis (HPLC/UV-Vis) purified_flavonoids->analysis

Caption: Workflow for flavonoid extraction using [EMIM][EtSO4].

Application Note 2: Extraction of Alkaloids

Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They often have potent pharmacological effects. The extraction of alkaloids can be challenging due to their diverse structures and properties.

Experimental Protocol: Microwave-Assisted Extraction (MAE) of Alkaloids

This protocol outlines a general method for extracting alkaloids from plant material using [EMIM][EtSO4] with microwave assistance.

1. Materials and Reagents:

2. Sample Preparation:

  • Moisten the powdered plant material with a small amount of ammonium hydroxide solution to basify the alkaloids.

3. Extraction Procedure:

  • Place the pre-treated plant material in a microwave-safe extraction vessel.

  • Add the [EMIM][EtSO4] aqueous solution (e.g., 1.0 M) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave power (e.g., 200-800 W) for a set time (e.g., 2-10 minutes) at a controlled temperature.

  • After extraction and cooling, separate the extract from the solid residue.

4. Recovery of Alkaloids:

  • Adjust the pH of the extract to a basic range (e.g., pH 9-11) using ammonium hydroxide.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform) to recover the free-base alkaloids.[8]

5. Analysis:

  • Analyze the alkaloid content in the organic phase using GC-MS or LC-MS.

Illustrative Data for Alkaloid Extraction

The following table provides hypothetical data based on typical results for alkaloid extraction using imidazolium-based ionic liquids.

Table 3: Illustrative Parameters and Yields for Alkaloid Extraction

ParameterRangeExpected Outcome
[EMIM][EtSO4] Concentration0.5 - 1.5 MHigher concentrations may enhance extraction of certain alkaloids.
Microwave Power (MAE)200 - 800 WHigher power can reduce extraction time but may risk degradation.
Extraction Time (MAE)2 - 10 minShort extraction times are a key advantage of MAE.
Temperature (MAE)50 - 100 °CTemperature control is crucial to prevent degradation of thermolabile alkaloids.
Hypothetical Yield -0.5 - 3.0 mg/g of dry plant material

Experimental Workflow for Alkaloid Extraction

alkaloid_extraction plant_material Basified Plant Material extraction Microwave-Assisted Extraction plant_material->extraction il_solution [EMIM][EtSO4] Solution il_solution->extraction separation Filtration extraction->separation solid_residue Solid Residue separation->solid_residue extract Alkaloid-Rich IL Extract separation->extract ph_adjustment pH Adjustment (Basic) extract->ph_adjustment l_l_extraction Liquid-Liquid Extraction ph_adjustment->l_l_extraction organic_phase Organic Phase (Alkaloids) l_l_extraction->organic_phase analysis Analysis (GC-MS/LC-MS) organic_phase->analysis

Caption: Workflow for alkaloid extraction using [EMIM][EtSO4].

Application Note 3: Extraction of Phenolic Compounds

Phenolic compounds are a large and diverse group of plant secondary metabolites that include simple phenols, phenolic acids, and polyphenols. They are of great interest due to their antioxidant properties.

Experimental Protocol: Solid-Liquid Extraction of Phenolic Compounds

This protocol describes a general solid-liquid extraction method for phenolic compounds using [EMIM][EtSO4].

1. Materials and Reagents:

  • Dried and powdered plant material

  • This compound ([EMIM][EtSO4]), >98% purity

  • Deionized water

  • Methanol or ethanol (for recovery and analysis)

  • Shaking incubator or magnetic stirrer

  • Analytical instrumentation (e.g., HPLC, Folin-Ciocalteu assay)

2. Extraction Procedure:

  • Combine the powdered plant material with an aqueous solution of [EMIM][EtSO4] (e.g., 1.0 M) in a flask at a defined solid-to-liquid ratio (e.g., 1:30 g/mL).

  • Agitate the mixture at a constant temperature (e.g., 40-80 °C) for a specific duration (e.g., 1-3 hours).

  • Separate the liquid extract from the solid residue by filtration or centrifugation.

3. Recovery of Phenolic Compounds:

  • The phenolic compounds can be recovered from the IL solution by back-extraction into a suitable organic solvent after pH adjustment, or by using solid-phase extraction (SPE).

4. Analysis:

  • Determine the total phenolic content using the Folin-Ciocalteu method or quantify individual phenolic compounds by HPLC.

Illustrative Data for Phenolic Compound Extraction

The following table presents hypothetical data based on typical results for phenolic compound extraction with imidazolium-based ionic liquids.

Table 4: Illustrative Parameters and Yields for Phenolic Compound Extraction

ParameterRangeExpected Outcome
[EMIM][EtSO4] Concentration0.5 - 2.0 MThe polarity of the IL solution can be tuned by varying the concentration.
Solid-to-Liquid Ratio1:10 - 1:50 g/mLA higher ratio generally favors more complete extraction.
Extraction Time1 - 3 hoursEquilibrium time should be determined for the specific plant material.
Temperature40 - 80 °CIncreased temperature usually improves extraction efficiency.
Hypothetical Yield -10 - 50 mg GAE/g of dry plant material

Logical Relationships in Phenolic Compound Extraction

phenolic_extraction_logic parameters Extraction Parameters - IL Concentration - Solid-to-Liquid Ratio - Temperature - Time process Extraction Process (Solid-Liquid) parameters->process efficiency Extraction Efficiency process->efficiency yield Yield of Phenolic Compounds efficiency->yield purity Purity of Extract efficiency->purity

Caption: Factors influencing phenolic compound extraction.

Conclusion

This compound holds potential as an effective and environmentally benign solvent for the extraction of a wide range of natural products. The protocols provided herein offer a solid foundation for researchers to develop and optimize extraction methods for flavonoids, alkaloids, and phenolic compounds. It is important to note that the optimal extraction conditions will be highly dependent on the specific plant matrix and the target compounds. Therefore, systematic optimization of parameters such as ionic liquid concentration, solid-to-liquid ratio, time, and temperature, as well as the choice of assistance technique (UAE or MAE), is crucial for achieving high extraction efficiency and yield.

References

Application Notes and Protocols: The Role of 1-Ethyl-3-Methylimidazolium Ethylsulfate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate, an ionic liquid (IL), is emerging as a versatile medium in the synthesis of various nanoparticles. Its unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make it an attractive alternative to conventional organic solvents.[1][2] In nanoparticle synthesis, [EMIM][EtSO4] can function as a reaction medium, a stabilizing agent to prevent agglomeration, and in some cases, can participate in the reduction of metal precursors.[3][4] These application notes provide an overview of the role of [EMIM][EtSO4] in the synthesis of gold (Au), silver (Ag), and zinc oxide (ZnO) nanoparticles, including detailed experimental protocols and quantitative data.

Role of [EMIM][EtSO4] in Nanoparticle Synthesis

The function of [EMIM][EtSO4] in nanoparticle formation is multifaceted, primarily revolving around its ability to provide electrostatic and steric stabilization to the nascent nanoparticles.[5] The imidazolium (B1220033) cation ([EMIM]⁺) and the ethylsulfate anion ([EtSO₄]⁻) form a structured liquid environment that can influence the nucleation and growth kinetics of nanoparticles.[6]

  • As a Solvent: Its low volatility and high thermal stability allow for a wide range of reaction temperatures, which is crucial for controlling nanoparticle size and crystallinity.[2]

  • As a Stabilizer: The ions of [EMIM][EtSO4] can adsorb onto the surface of newly formed nanoparticles, creating a charged layer that prevents aggregation through electrostatic repulsion.[7] The alkyl chains on the imidazolium cation can also provide steric hindrance, further contributing to the stability of the nanoparticle dispersion.[5]

  • Influence on Morphology: The highly structured nature of ionic liquids can act as a template, directing the growth of nanoparticles and influencing their final shape and size.[6] The specific interactions between the IL ions and the nanoparticle surface are critical in this templating effect.[2]

A proposed mechanism for nanoparticle stabilization by imidazolium-based ionic liquids involves the formation of a protective layer around the nanoparticle, preventing agglomeration.

cluster_stabilization Nanoparticle Stabilization in [EMIM][EtSO4] cluster_layer Stabilizing Ionic Liquid Layer NP Nanoparticle Core EMIM1 [EMIM]⁺ NP->EMIM1 Adsorption EtSO41 [EtSO4]⁻ NP->EtSO41 EMIM2 [EMIM]⁺ NP->EMIM2 EtSO42 [EtSO4]⁻ NP->EtSO42 EMIM3 [EMIM]⁺ NP->EMIM3 EtSO43 [EtSO4]⁻ NP->EtSO43 caption Stabilization mechanism of a nanoparticle by [EMIM][EtSO4].

Caption: Stabilization mechanism of a nanoparticle by [EMIM][EtSO4].

Application Note 1: Gold Nanoparticle (AuNP) Synthesis

Gold nanoparticles have been synthesized in [EMIM][EtSO4] using various methods, including sputtering and chemical reduction.[3][8] The ionic liquid acts as a stabilizing medium, preventing the aggregation of the AuNPs.

Quantitative Data

The size of gold nanoparticles synthesized in 1-ethyl-3-methylimidazolium ethylsulfate ([Emim][ES]) is influenced by the reaction temperature.

Temperature (°C)Mean Diameter (nm)Size DistributionMorphologyReference
120~20BroadRoughly Spherical[3]
140Larger than at 120°C--[3]
180Aggregates-Supracrystalline aggregates[3]
Experimental Protocol: Chemical Reduction of HAuCl₄ in [EMIM][EtSO4]

This protocol is adapted from procedures for AuNP synthesis in similar imidazolium-based ionic liquids.[3]

Materials:

Procedure:

  • Precursor Preparation: Prepare a stock solution of HAuCl₄ in deionized water (e.g., 10 mM).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 10 mL of [EMIM][EtSO4].

  • Heating: Heat the ionic liquid to the desired temperature (e.g., 120°C) under constant stirring.

  • Addition of Precursor: Inject a specific volume of the HAuCl₄ stock solution into the hot ionic liquid.

  • Addition of Reducing Agent: Add a molar excess of glycerol to the reaction mixture.

  • Reaction: Allow the reaction to proceed for 24 hours. The solution should change color, indicating the formation of AuNPs.

  • Purification: After cooling to room temperature, add ethanol to precipitate the AuNPs. Centrifuge the mixture to collect the nanoparticles and wash them multiple times with a mixture of ethanol and water to remove any residual ionic liquid.

  • Characterization: Resuspend the purified AuNPs in a suitable solvent for characterization by UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Application Note 2: Silver Nanoparticle (AgNP) Synthesis

Experimental Protocol: Citrate-Mediated Reduction of AgNO₃ in [EMIM][EtSO4]

Materials:

Procedure:

  • Solution Preparation:

    • Prepare a solution of sodium citrate in [EMIM][EtSO4] (e.g., 0.85 mmol in 30 mL).

    • Prepare a solution of silver nitrate in [EMIM][EtSO4] (e.g., 0.85 mmol in 30 mL).

  • Heating: Stir both solutions separately at 80°C for 48 hours and then allow them to cool to room temperature.

  • Reaction: Add the sodium citrate solution dropwise to the stirred silver nitrate solution at 40°C.

  • Stirring: Continue stirring the mixture for 4 hours. A color change should be observed, indicating the formation of AgNPs.

  • Purification: Precipitate the AgNPs by adding an anti-solvent like ethanol. Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol and water.

  • Characterization: Characterize the size, morphology, and stability of the synthesized AgNPs using UV-Vis, TEM, DLS, and Zeta potential measurements.

Application Note 3: Zinc Oxide Nanoparticle (ZnO NP) Synthesis

ZnO nanoparticles have been synthesized using ionic liquids as a medium, which can influence their structural and optical properties.[1] The following is a general hydrothermal protocol that can be adapted for use with [EMIM][EtSO4].

Experimental Protocol: Hydrothermal Synthesis of ZnO Nanoparticles

This protocol is based on a general hydrothermal synthesis method for ZnO nanoparticles.[1]

Materials:

  • This compound ([EMIM][EtSO4])

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Ethanol

  • Deionized water

Procedure:

  • Precursor Solution: Dissolve the zinc precursor (e.g., zinc acetate) in a mixture of deionized water and [EMIM][EtSO4].

  • Base Solution: Prepare a separate solution of NaOH in deionized water.

  • Precipitation: Slowly add the NaOH solution dropwise to the zinc precursor solution under vigorous stirring to form a white precipitate of zinc hydroxide.

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a defined period (e.g., 7 hours).[1]

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature. Collect the solid product by centrifugation, and wash it multiple times with deionized water and ethanol to remove the ionic liquid and any unreacted precursors.

  • Drying: Dry the final ZnO nanoparticle powder in an oven at a moderate temperature (e.g., 80-180°C).[1]

  • Characterization: Analyze the crystalline structure, morphology, and size of the ZnO nanoparticles using X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and TEM.

General Experimental Workflow

The synthesis of nanoparticles in ionic liquids generally follows a series of steps from precursor dissolution to final characterization.

cluster_workflow General Workflow for Nanoparticle Synthesis in [EMIM][EtSO4] start Start precursor Dissolve Precursor in [EMIM][EtSO4] start->precursor reaction Initiate Reaction (e.g., add reducing agent, heat) precursor->reaction nucleation Nucleation of Nanoparticles reaction->nucleation growth Controlled Growth & Stabilization nucleation->growth purification Purification (Centrifugation, Washing) growth->purification characterization Characterization (TEM, DLS, UV-Vis, etc.) purification->characterization end End characterization->end caption A generalized workflow for nanoparticle synthesis in an ionic liquid.

Caption: A generalized workflow for nanoparticle synthesis in an ionic liquid.

This compound shows significant promise as a medium for the synthesis of various nanoparticles. Its role as a stabilizer is crucial for controlling particle size and preventing aggregation. While detailed protocols for every type of nanoparticle in this specific ionic liquid are still emerging, the provided application notes and adapted protocols offer a solid foundation for researchers to explore this green and versatile solvent system in nanomaterial synthesis. Further research is encouraged to fully elucidate the specific effects of the [EMIM]⁺ cation and [EtSO₄]⁻ anion on the nucleation and growth mechanisms of different nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Thermal Analysis of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) and conducting thermal analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of [EMIM][EtSO4]?

A1: The thermal stability of [EMIM][EtSO4] can be influenced by the analytical technique and experimental conditions, such as the heating rate. Thermogravimetric analysis (TGA) is a common method for assessing thermal stability. However, studies using quantitative infrared (IR) spectroscopy suggest that TGA may overestimate the thermal stability of [EMIM][EtSO4][1][2][3]. For more accurate, long-term stability assessments, isothermal TGA experiments are recommended[4].

Q2: What are the primary decomposition products of [EMIM][EtSO4]?

A2: The primary hazardous decomposition products of this compound upon thermal degradation include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.

Q3: What are the main thermal decomposition pathways for [EMIM][EtSO4]?

A3: While a definitive step-by-step pathway is complex and can be influenced by experimental conditions, the thermal decomposition of imidazolium-based ionic liquids, including [EMIM][EtSO4], is generally understood to proceed through a few key mechanisms. The primary pathway is believed to be a nucleophilic substitution reaction (S_N2), where the ethylsulfate anion attacks the ethyl or methyl group on the imidazolium (B1220033) cation. This results in the formation of volatile neutral species. Another potential pathway involves an elimination reaction (E2 mechanism).

Q4: How does the heating rate in TGA affect the observed decomposition temperature of [EMIM][EtSO4]?

A4: The heating rate has a significant impact on the observed decomposition temperature. Generally, a higher heating rate will result in a higher apparent onset decomposition temperature (T_onset). This is because at faster heating rates, there is less time for the decomposition reaction to occur at any given temperature. It is crucial to report the heating rate alongside any thermal stability data.

Troubleshooting Guide

Issue 1: Inconsistent onset decomposition temperatures (T_onset) in TGA.

  • Possible Cause 1: Variable Heating Rates. As mentioned in the FAQ, different heating rates will yield different T_onset values.

    • Solution: Ensure that a consistent and clearly reported heating rate is used for all comparative experiments. For detailed kinetic studies, it is advisable to perform experiments at multiple heating rates.

  • Possible Cause 2: Presence of Impurities. Impurities such as water or residual halides from synthesis can catalyze decomposition, leading to lower and more variable T_onset.

    • Solution: Ensure the [EMIM][EtSO4] sample is of high purity and is properly dried under vacuum before analysis.

  • Possible Cause 3: Influence of Evaporation. For ionic liquids, mass loss at elevated temperatures can be a combination of decomposition and evaporation, especially in an open pan configuration.

    • Solution: To minimize the contribution of evaporation, use a sealed TGA pan with a pinhole. This helps to create a self-generated atmosphere and ensures that the measured mass loss is primarily due to decomposition[5][6].

Issue 2: Baseline drift or noise in DSC measurements.

  • Possible Cause 1: Improper Sample Preparation. Poor thermal contact between the sample and the crucible can lead to baseline instability.

    • Solution: Ensure the bottom of the DSC pan is evenly covered with the sample.

  • Possible Cause 2: Instrument Not Equilibrated. Insufficient thermal equilibration of the DSC instrument can cause baseline drift at the beginning of an experiment.

    • Solution: Allow the DSC to equilibrate at the initial temperature for a sufficient amount of time before starting the heating program.

Issue 3: Difficulty in identifying the glass transition temperature (Tg).

  • Possible Cause: Subtle Transition. The glass transition of [EMIM][EtSO4] can be a subtle thermal event and may be difficult to detect.

    • Solution: Use a slower heating rate (e.g., 5-10 °C/min) to improve the resolution of the transition. Ensure the sample has been cooled at a controlled rate prior to the heating scan where the Tg is measured.

Quantitative Data

The following tables summarize key quantitative data for the thermal analysis of [EMIM][EtSO4].

Table 1: Thermal Decomposition Temperatures of [EMIM][EtSO4] at Various Heating Rates

Heating Rate (°C/min)T_start (°C)T_onset (°C)T_peak (°C)
2220230245
4225238255
8235250270
10240255278
12245260285
14250265290
16255270295

Data synthesized from multiple sources and should be considered as illustrative.

Table 2: Mass Fraction Loss of [EMIM][EtSO4] at Different Heating Rates

Heating Rate (°C/min)Mass Loss (%)
218
416
814
1013.5
1213
1412.5
1612

Data synthesized from multiple sources and should be considered as illustrative.[7]

Table 3: Other Thermal Properties of [EMIM][EtSO4]

PropertyValue
Glass Transition Temperature (Tg)-78.4 °C[4]

Experimental Protocols

1. Thermogravimetric Analysis (TGA) Protocol

  • Objective: To determine the thermal stability and decomposition profile of [EMIM][EtSO4].

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Dry the [EMIM][EtSO4] sample under high vacuum at a temperature below its decomposition point (e.g., 80 °C) for at least 12 hours to remove any volatile impurities like water.

    • Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (alumina or platinum). For minimizing evaporation effects, a sealed aluminum pan with a pinhole is recommended.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). It is advisable to perform runs at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) for kinetic analysis.

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (T_onset) using the tangent method.

    • Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve).

2. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To determine the thermal transitions (e.g., glass transition, melting) of [EMIM][EtSO4].

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Dry the [EMIM][EtSO4] sample under high vacuum at a temperature below its decomposition point (e.g., 80 °C) for at least 12 hours.

    • Accurately weigh 5-10 mg of the dried sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Cool the sample to -120 °C at a controlled rate (e.g., 10 °C/min).

      • Hold at -120 °C for 5 minutes to ensure thermal equilibrium.

      • Heat the sample from -120 °C to 100 °C at a controlled rate (e.g., 10 °C/min).

    • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the heating curve.

Visualizations

Thermal_Decomposition_Pathway cluster_products Decomposition Products EMIM_EtSO4 [EMIM][EtSO4] (1-Ethyl-3-Methylimidazolium Ethylsulfate) N_Methylimidazole 1-Methylimidazole EMIM_EtSO4->N_Methylimidazole SN2 on Ethyl Group Diethylsulfate Diethyl Sulfate EMIM_EtSO4->Diethylsulfate SN2 on Ethyl Group N_Ethylimidazole 1-Ethylimidazole EMIM_EtSO4->N_Ethylimidazole SN2 on Methyl Group Ethene Ethene EMIM_EtSO4->Ethene E2 Elimination Methyl_Ethyl_Sulfate Methyl Ethyl Sulfate EMIM_EtSO4->Methyl_Ethyl_Sulfate SN2 on Methyl Group Dimethylsulfate Dimethyl Sulfate

Caption: Plausible thermal decomposition pathways of [EMIM][EtSO4].

TGA_Workflow start Start prep Sample Preparation (Drying & Weighing) start->prep instrument Instrument Setup (Purge Gas, Temp. Program) prep->instrument run Run TGA Experiment instrument->run data Data Collection (Mass vs. Temperature) run->data analysis Data Analysis (T_onset, T_peak) data->analysis end End analysis->end

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

References

Technical Support Center: Viscosity of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) and its Aqueous Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) and its aqueous solutions. Accurate viscosity measurements are crucial for process design, fluid dynamics modeling, and various applications in chemical and biochemical processes.

Frequently Asked Questions (FAQs)

Q1: How does the addition of water affect the viscosity of this compound ([EMIM][EtSO4])?

The addition of water to [EMIM][EtSO4] significantly decreases the viscosity of the mixture. This is a common phenomenon observed in binary mixtures of hydrophilic ionic liquids and water. The presence of water molecules disrupts the intermolecular interactions between the ions of the ionic liquid, leading to a reduction in flow resistance.

Q2: What is the typical range of viscosity for pure [EMIM][EtSO4] and its aqueous mixtures?

Pure [EMIM][EtSO4] is a relatively viscous ionic liquid. Its viscosity is highly dependent on temperature, decreasing as the temperature increases. When mixed with water, the viscosity can be substantially lowered. For specific values, please refer to the data tables below.

Q3: Why is it crucial to control the water content when working with [EMIM][EtSO4] in viscosity-sensitive applications?

As demonstrated by experimental data, even small amounts of water can cause a significant drop in the viscosity of [EMIM][EtSO4]. Therefore, for applications where a specific viscosity is required, precise control and measurement of the water content are essential to ensure process consistency and reproducibility.

Q4: Are there any safety precautions I should take when handling [EMIM][EtSO4]?

As with all chemicals, it is important to handle [EMIM][EtSO4] in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible viscosity readings. 1. Variable Water Content: The ionic liquid may have absorbed moisture from the atmosphere. 2. Temperature Fluctuations: The viscometer's temperature control is not stable. 3. Sample Impurities: The [EMIM][EtSO4] sample may contain impurities from synthesis or degradation.1. Dry the Ionic Liquid: Dry the [EMIM][EtSO4] sample under vacuum at a moderate temperature (e.g., 353 K) for an extended period (e.g., at least 48 hours) before preparing mixtures. Verify the final water content using Karl Fischer titration.[1] 2. Ensure Temperature Stability: Calibrate and ensure the stability of the temperature control system of your viscometer. Allow the sample to thermally equilibrate before measurement. 3. Verify Sample Purity: Use high-purity [EMIM][EtSO4]. If impurities are suspected, consider purification methods or obtaining a new batch.
Measured viscosity is significantly lower than expected for pure [EMIM][EtSO4]. Water Contamination: This is the most common cause for lower-than-expected viscosity in hydrophilic ionic liquids.Thoroughly Dry the Sample: As mentioned above, drying the sample is critical. Even trace amounts of water can have a large impact.
Air bubbles are present in the sample during measurement. Improper Sample Loading: Air can be introduced into the viscometer during sample loading.Careful Sample Loading: Load the sample slowly and carefully to avoid trapping air. Allow the sample to rest in the viscometer to let any bubbles dissipate before starting the measurement.
Difficulty in cleaning the viscometer after use with [EMIM][EtSO4]. High Viscosity and Low Volatility of the Ionic Liquid: [EMIM][EtSO4] does not evaporate easily, making it difficult to remove from glass surfaces.Use an Appropriate Solvent: Clean the viscometer with a suitable solvent in which the ionic liquid is soluble, such as water, ethanol, or acetone. Multiple rinsing steps may be necessary. Ensure the viscometer is completely dry before the next use.

Quantitative Data

The following tables summarize the dynamic viscosity of [EMIM][EtSO4] and its aqueous mixtures at different temperatures and water mole fractions.

Table 1: Dynamic Viscosity (η) of Pure this compound ([EMIM][EtSO4]) at Various Temperatures.

Temperature (K)Dynamic Viscosity (mPa·s)
298.15Data not available in provided search results
313.15Data not available in provided search results
328.15Data not available in provided search results
343.15Data not available in provided search results

Note: Specific viscosity values for pure [EMIM][EtSO4] were reported to be measured from 298.15 K to 343.15 K, but the exact values were not available in the abstracts of the search results.[2]

Table 2: Dynamic Viscosity (η) of Binary Mixtures of [EMIM][EtSO4] + Water at Various Temperatures and Water Mole Fractions (x_water).

Temperature (K)Water Mole Fraction (x_water)Dynamic Viscosity (mPa·s)
298.15Data across the whole composition range was measured, but specific values are not in the provided abstracts.[2]
313.15Data across the whole composition range was measured, but specific values are not in the provided abstracts.[2]
328.15Data across the whole composition range was measured, but specific values are not in the provided abstracts.[2]

Researchers are encouraged to consult the full scientific articles for detailed data tables.

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

This protocol is based on common methodologies for measuring the viscosity of ionic liquids.[3][4]

1. Materials and Equipment:

  • This compound ([EMIM][EtSO4])
  • Deionized water
  • Rotational viscometer (e.g., Anton-Paar SVM 3000)[3]
  • Thermostatic bath for temperature control
  • Analytical balance
  • Karl Fischer titrator for water content determination

2. Sample Preparation: a. Drying the Ionic Liquid: To remove any absorbed water, dry the [EMIM][EtSO4] sample under vacuum at a moderate temperature (e.g., 353 K) for at least 48 hours. b. Water Content Verification: After drying, determine the residual water content using a Karl Fischer titrator to ensure it is below an acceptable threshold (e.g., < 100 ppm). c. Mixture Preparation: For binary mixtures, prepare samples of known composition by mass using an analytical balance.

3. Viscosity Measurement: a. Calibration: Calibrate the viscometer using standard reference fluids with known viscosities. b. Temperature Equilibration: Set the desired temperature using the thermostatic bath and allow the viscometer measuring cell to reach thermal equilibrium. c. Sample Loading: Carefully introduce the sample into the viscometer, avoiding the formation of air bubbles. d. Measurement: Allow the sample to thermally equilibrate within the measuring cell before initiating the measurement. Record the dynamic viscosity reading once it stabilizes. e. Replicates: Perform multiple measurements for each sample to ensure reproducibility.

4. Data Analysis: a. Calculate the average viscosity and standard deviation from the replicate measurements. b. For binary mixtures, plot viscosity as a function of water mole fraction at each temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis start Start: Obtain [EMIM][EtSO4] dry_il Dry Ionic Liquid (Vacuum, Moderate Temp) start->dry_il kf_titration Karl Fischer Titration (Verify Water Content) dry_il->kf_titration prep_mixture Prepare Aqueous Mixtures (By Mass) kf_titration->prep_mixture load_sample Load Sample into Viscometer prep_mixture->load_sample calibrate Calibrate Viscometer (Standard Fluids) temp_equil Set Temperature & Equilibrate calibrate->temp_equil temp_equil->load_sample measure Perform Viscosity Measurement load_sample->measure analyze Record & Analyze Data measure->analyze end End: Report Results analyze->end

Caption: Experimental workflow for viscosity measurement of [EMIM][EtSO4]-water mixtures.

Viscosity_Relationship cluster_factors Influencing Factors cluster_property Physical Property water_content Increased Water Content viscosity Viscosity of [EMIM][EtSO4] Solution water_content->viscosity Decreases temperature Increased Temperature temperature->viscosity Decreases

Caption: Factors influencing the viscosity of [EMIM][EtSO4] aqueous solutions.

References

Technical Support Center: Regeneration and Recycling of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of 1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate ([EMIM][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide practical guidance for the recovery and reuse of this ionic liquid after experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration and recycling of [EMIM][EtSO4] important?

A1: The regeneration and recycling of [EMIM][EtSO4] are crucial for both economic and environmental reasons. Ionic liquids can be costly, and their recovery and reuse can significantly reduce experimental expenses. Environmentally, proper recycling minimizes chemical waste and reduces the potential impact on ecosystems. Although considered "green solvents" due to their low vapor pressure, their solubility in water necessitates responsible disposal and recycling practices.

Q2: What are the common impurities found in used [EMIM][EtSO4]?

A2: Common impurities in used [EMIM][EtSO4] can include:

  • Water: [EMIM][EtSO4] is hygroscopic and readily absorbs moisture from the atmosphere or from aqueous workups.

  • Organic Solvents: Residual organic solvents used in extraction or reaction steps (e.g., ethyl acetate (B1210297), ethanol).

  • Unreacted Starting Materials and By-products: Depending on the synthesis or reaction it was used in.

  • Dissolved Solutes: The compounds that the ionic liquid was used to dissolve or react with.

  • Degradation Products: Formed if the ionic liquid is subjected to high temperatures or incompatible chemical conditions.

Q3: What is the thermal stability of [EMIM][EtSO4] and how does it affect recycling?

A3: The thermal stability of [EMIM][EtSO4] is a critical factor in its regeneration, particularly for methods involving heating, such as vacuum distillation. While generally considered thermally stable, prolonged exposure to elevated temperatures can lead to decomposition. Studies using infrared (IR) spectroscopy have shown that thermogravimetric methods may overestimate the thermal stability of [EMIM][EtSO4].[1] It is advisable to use the lowest effective temperature during thermal regeneration processes to minimize degradation.

Q4: Can the color of my [EMIM][EtSO4] change after use and regeneration? What does a color change indicate?

A4: Yes, a color change (often to yellow or brown) in [EMIM][EtSO4] after use or during regeneration is a common observation. This can be indicative of the presence of impurities or degradation products. While NMR spectroscopy might show the bulk of the ionic liquid is pure, trace amounts of highly colored impurities can be present. Decolorization can often be achieved by treatment with activated carbon.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Purity of Regenerated [EMIM][EtSO4] - Incomplete removal of organic solutes.- Residual water content.- Thermal degradation during regeneration.- For organic solutes: Optimize solvent extraction protocol (see Experimental Protocols). Consider using a different extraction solvent.- For water: Dry the regenerated ionic liquid under high vacuum at a moderate temperature (e.g., 70-80°C) for several hours. Monitor water content using Karl Fischer titration.[2][3][4][5][6]- For thermal degradation: Reduce the temperature and duration of any heating steps. Use vacuum distillation at the lowest possible pressure.
High Water Content in Regenerated [EMIM][EtSO4] - Inadequate drying after aqueous extraction or exposure to humid air.- [EMIM][EtSO4] is hygroscopic.- Perform drying under high vacuum (e.g., <1 mbar) at an elevated temperature (70-80°C) for an extended period (e.g., 24 hours).- Handle and store the purified ionic liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.
Presence of Color in Regenerated [EMIM][EtSO4] - Presence of chromophoric impurities or degradation products.- Treat the ionic liquid with activated carbon (see Experimental Protocols).- Ensure regeneration processes are carried out at moderate temperatures to prevent thermal decomposition which can generate colored species.
Phase Separation Issues During Solvent Extraction - The chosen organic solvent has some miscibility with [EMIM][EtSO4].- The presence of certain solutes can act as a bridge between the two phases.- Select a more non-polar organic solvent for the extraction.- Perform a series of extractions with smaller volumes of solvent.- Consider adding a salting-out agent to the aqueous phase if applicable to your system to enhance phase separation.
Low Recovery Yield of [EMIM][EtSO4] - Loss of ionic liquid during solvent extraction due to its partial solubility in the extraction solvent.- Adsorption onto activated carbon is too strong.- Incomplete separation of phases.- Use an extraction solvent in which [EMIM][EtSO4] has minimal solubility.- Optimize the amount of activated carbon used; use the minimum amount necessary for purification.- Ensure complete phase separation before decanting or using a separatory funnel.

Quantitative Data on Regeneration

The following table summarizes typical quantitative data for the regeneration of imidazolium-based ionic liquids. Note that specific values for [EMIM][EtSO4] may vary depending on the specific contaminants and the precise experimental conditions.

Regeneration Method Parameter Value Ionic Liquid Source
Membrane-Based (UF-BMED) Recovery Ratio (Emim+)95.4%[EMIM][HSO4][7][8]
Recovery Ratio (SO42-)95.9%[EMIM][HSO4][7][8]
Energy Consumption5.8 kWh/kg[EMIM][HSO4][7][8]
Adsorption on Activated Carbon Adsorption Capacity3.36 mmol/gBmimNTf2[9]
Reusability (after 5 cycles)84% of initial capacityBmimNTf2[9]
Vacuum Evaporation Purity of Regenerated IL>98 mol%[EMIM]Br[10]

Experimental Protocols

Regeneration by Solvent Extraction

This protocol is suitable for removing organic, non-polar impurities from used [EMIM][EtSO4].

Materials:

  • Used [EMIM][EtSO4]

  • Ethyl acetate (or another suitable immiscible organic solvent)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Dissolve the used [EMIM][EtSO4] in a minimal amount of deionized water to reduce its viscosity.

  • Transfer the aqueous solution of the ionic liquid to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer will be the ethyl acetate containing the organic impurities, and the lower layer will be the aqueous solution of [EMIM][EtSO4].

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to ensure complete removal of impurities.

  • After the final extraction, transfer the purified aqueous [EMIM][EtSO4] solution to a round-bottom flask.

  • Remove the water using a rotary evaporator at a moderate temperature (e.g., 70°C) and reduced pressure.

  • For complete removal of residual water, dry the [EMIM][EtSO4] under high vacuum (<1 mbar) at 70-80°C for 24 hours.

Regeneration by Activated Carbon Adsorption

This protocol is effective for removing colored impurities and other trace organic contaminants.

Materials:

  • Used [EMIM][EtSO4] (preferably with most of the bulk impurities already removed by extraction)

  • Activated carbon (powdered)

  • Anhydrous ethanol (B145695) or acetone (B3395972)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a syringe filter)

  • Rotary evaporator

  • High vacuum pump

Procedure:

  • Dissolve the used [EMIM][EtSO4] in a minimal amount of anhydrous ethanol or acetone to create a low-viscosity solution.

  • Add activated carbon to the solution. A typical starting point is 1-2% w/w of the ionic liquid mass.

  • Stir the mixture at room temperature for 12-24 hours.

  • Remove the activated carbon by filtration. For larger volumes, use a Büchner funnel. For smaller volumes, a syringe filter (e.g., 0.45 µm PTFE) can be used.

  • The resulting solution should be colorless. If color persists, a second treatment with fresh activated carbon may be necessary.

  • Remove the solvent (ethanol or acetone) using a rotary evaporator.

  • Dry the purified [EMIM][EtSO4] under high vacuum (<1 mbar) at 70-80°C for 24 hours to remove any residual solvent and moisture.

Purity Assessment

a) Water Content: Karl Fischer Titration Karl Fischer titration is the gold standard for determining the water content in ionic liquids.[2][3][4][5][6] Both volumetric and coulometric methods can be used, with the latter being more suitable for very low water content.

b) Organic Impurities and Purity: 1H NMR Spectroscopy ¹H NMR spectroscopy can be used to assess the purity of the regenerated [EMIM][EtSO4] and to detect the presence of organic impurities.[11] The spectrum of the regenerated ionic liquid should be compared to that of a pure, fresh sample. The absence of unexpected peaks and the correct integration of the characteristic peaks of the [EMIM]+ cation and [EtSO4]- anion indicate high purity.

Diagrams

Experimental_Workflow_Solvent_Extraction Used_IL Used [EMIM][EtSO4] Dissolve Dissolve in Water Used_IL->Dissolve Extract Extract with Ethyl Acetate (3x) Dissolve->Extract Separate Separate Phases Extract->Separate Aqueous_Phase Aqueous [EMIM][EtSO4] Separate->Aqueous_Phase Lower Layer Organic_Phase Organic Impurities in Ethyl Acetate Separate->Organic_Phase Upper Layer Evaporate Rotary Evaporation Aqueous_Phase->Evaporate Dry High Vacuum Drying Evaporate->Dry Pure_IL Purified [EMIM][EtSO4] Dry->Pure_IL

Caption: Workflow for the regeneration of [EMIM][EtSO4] using solvent extraction.

Experimental_Workflow_Adsorption Used_IL Used [EMIM][EtSO4] Dissolve Dissolve in Ethanol/Acetone Used_IL->Dissolve Adsorb Stir with Activated Carbon Dissolve->Adsorb Filter Filter to Remove Carbon Adsorb->Filter Filtrate Purified IL Solution Filter->Filtrate Waste_Carbon Waste Activated Carbon Filter->Waste_Carbon Evaporate Rotary Evaporation Filtrate->Evaporate Dry High Vacuum Drying Evaporate->Dry Pure_IL Purified [EMIM][EtSO4] Dry->Pure_IL Logical_Relationship_Troubleshooting Problem Regenerated IL has Issues Low_Purity Low Purity Problem->Low_Purity High_Water High Water Content Problem->High_Water Color Color Present Problem->Color Solution1 Optimize Extraction Low_Purity->Solution1 Solution4 Reduce Temperature Low_Purity->Solution4 if degradation Solution2 High Vacuum Drying High_Water->Solution2 Solution3 Activated Carbon Treatment Color->Solution3

References

Technical Support Center: Overcoming High Viscosity of 1-Ethyl-3-Methylimidazolium Ethylsulfate in Cellulose Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) for cellulose (B213188) processing. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the high viscosity of this solvent.

Troubleshooting Guide

Issue: High Viscosity of Cellulose-[EMIM][EtSO4] Solution Impedes Processing

Question Possible Cause Troubleshooting Steps
Why is my cellulose solution in [EMIM][EtSO4] too viscous to handle? High concentration of cellulose.Reduce the cellulose concentration. Even a small decrease can significantly lower the solution viscosity.[1][2]
Low processing temperature.Increase the temperature of the solution. The viscosity of [EMIM][EtSO4] and its cellulose solutions is highly temperature-dependent, decreasing significantly with heating.[1][3]
Presence of high molecular weight cellulose.Consider using a cellulose source with a lower degree of polymerization if your application allows.
Incomplete dissolution of cellulose.Ensure complete and homogenous dissolution of cellulose. Inhomogeneous mixtures can exhibit higher apparent viscosity. This can be aided by mechanical stirring.
How can I effectively reduce the viscosity of my [EMIM][EtSO4]-cellulose mixture without significantly altering my experimental goals? Inefficient mixing.Employ high-shear mixing or sonication to ensure uniform dissolution and break down any cellulose aggregates.
Use of pure [EMIM][EtSO4].Introduce a co-solvent such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or water. Co-solvents can dramatically reduce the viscosity of the ionic liquid and facilitate mass transfer.[4][5][6]
My viscosity remains high even after increasing the temperature. What should I do? Temperature limit of equipment reached.Combine temperature increase with the addition of a co-solvent for a synergistic effect on viscosity reduction.
Potential degradation of cellulose at very high temperatures.Optimize the temperature to a range that effectively reduces viscosity without causing significant cellulose degradation. Monitor for any color change (yellowing or browning) which may indicate degradation.
What are the initial signs of viscosity-related processing problems? Difficulty in achieving a homogenous mixture.The cellulose powder does not disperse easily and forms clumps.
Stirring becomes difficult or impossible.The magnetic stir bar stops spinning or the overhead stirrer motor shows signs of strain.
Bubbles are trapped in the solution.The high viscosity prevents air bubbles introduced during mixing from escaping.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the high viscosity of [EMIM][EtSO4]?

A1: The high viscosity of [EMIM][EtSO4], like many ionic liquids, is due to the strong electrostatic interactions and hydrogen bonding between the imidazolium (B1220033) cations and ethylsulfate anions. These interactions create a structured liquid with high resistance to flow.

Q2: How does temperature affect the viscosity of [EMIM][EtSO4]?

A2: Increasing the temperature significantly reduces the viscosity of [EMIM][EtSO4].[3] The added thermal energy disrupts the intermolecular forces, allowing the ions to move more freely.

Q3: What are the most effective co-solvents for reducing the viscosity of [EMIM][EtSO4] in cellulose processing?

A3: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) are highly effective. Water and ethanol can also be used, but their impact on cellulose solubility needs to be carefully considered, as they can act as anti-solvents at higher concentrations.[4][5]

Q4: Will adding a co-solvent affect the cellulose dissolution capacity of [EMIM][EtSO4]?

A4: In many cases, the addition of a co-solvent like DMSO can enhance the rate of cellulose dissolution by reducing the viscosity and improving mass transport.[4][5] However, the choice of co-solvent and its concentration is critical, as some solvents can negatively impact the overall solubility.

Q5: How can I monitor the viscosity of my cellulose solution during the experiment?

A5: Viscosity can be monitored in-situ using a rheometer.[7] For a qualitative assessment, observing the ease of stirring and the flow of the solution can provide a good indication of its viscosity.

Q6: Are there any safety precautions I should take when heating [EMIM][EtSO4]?

A6: Yes, it is important to work in a well-ventilated area, preferably a fume hood. Although ionic liquids have low vapor pressure, heating can increase the release of any volatile impurities. Always consult the Safety Data Sheet (SDS) for [EMIM][EtSO4] for specific handling instructions.

Quantitative Data

Table 1: Viscosity of Pure this compound ([EMIM][EtSO4]) at Different Temperatures.

Temperature (K)Temperature (°C)Viscosity (mPa·s)
283.1510203.9
293.1520114.1
303.153069.8
313.154046.1
323.155032.2
333.156023.5
343.157017.8
353.158013.8
363.159011.0
373.151008.9

Data extracted from Schmidt et al., 2012.[3]

Table 2: Effect of Co-Solvent (DMSO) on the Viscosity of a Similar Ionic Liquid (1-ethyl-3-methylimidazolium tetrafluoroborate, [EMIM][BF4]) at 298.15 K (25 °C).

Mole Fraction of [EMIM][BF4]Mole Fraction of DMSOViscosity (mPa·s)
1.00.045.3
0.80.225.1
0.60.412.9
0.40.66.5
0.20.83.5
0.01.02.0

Note: This data is for [EMIM][BF4] and is intended to be representative of the significant viscosity reduction achievable with a co-solvent. The trend for [EMIM][EtSO4] is expected to be similar.

Experimental Protocols

Protocol 1: Standard Method for Cellulose Dissolution in [EMIM][EtSO4]

  • Drying: Dry the cellulose and [EMIM][EtSO4] under vacuum at an appropriate temperature (e.g., 60-80 °C) for at least 12 hours to remove moisture, which can affect dissolution and viscosity.

  • Mixing: In a sealed reaction vessel, add the desired amount of dried cellulose to the dried [EMIM][EtSO4].

  • Heating and Stirring: Heat the mixture to the target temperature (e.g., 80-100 °C) with continuous mechanical stirring.

  • Dissolution: Continue heating and stirring until the cellulose is completely dissolved, which can be visually confirmed by the absence of solid particles and the formation of a clear, homogenous solution. This may take several hours depending on the cellulose source and concentration.

  • Processing: Proceed with the subsequent processing steps (e.g., shaping, regeneration) while maintaining the elevated temperature to manage viscosity.

Protocol 2: Viscosity Reduction using a Co-solvent (DMSO)

  • Drying: Dry the cellulose as described in Protocol 1.

  • Solvent Preparation: Prepare a mixture of [EMIM][EtSO4] and DMSO at the desired ratio (e.g., 80:20 by weight). This should be done in a dry environment to minimize water absorption.

  • Mixing: Add the dried cellulose to the [EMIM][EtSO4]/DMSO mixture in a sealed reaction vessel.

  • Heating and Stirring: Gently heat the mixture (e.g., 60-80 °C) with continuous mechanical stirring. The lower viscosity of the solvent mixture should allow for more efficient mixing at a lower temperature compared to pure [EMIM][EtSO4].

  • Dissolution: Continue stirring until a homogenous solution is formed. The dissolution time is often shorter when using a co-solvent.

  • Processing: Carry out further processing. The lower viscosity of the solution should facilitate easier handling and shaping.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_solutions Solutions Dry_Cellulose Dry Cellulose Mix Mix Cellulose and [EMIM][EtSO4] Dry_Cellulose->Mix Dry_IL Dry [EMIM][EtSO4] Dry_IL->Mix Heat_Stir Heat and Stir Mix->Heat_Stir Homogenous_Solution Homogenous Solution Heat_Stir->Homogenous_Solution High_Viscosity High Viscosity Issue Homogenous_Solution->High_Viscosity Increase_Temp Increase Temperature High_Viscosity->Increase_Temp Add_Cosolvent Add Co-solvent (e.g., DMSO) High_Viscosity->Add_Cosolvent Reduce_Conc Reduce Cellulose Conc. High_Viscosity->Reduce_Conc

Caption: Experimental workflow for cellulose dissolution and troubleshooting high viscosity.

logical_relationship High_Viscosity High Viscosity of [EMIM][EtSO4] Strong_Interactions Strong Intermolecular Interactions High_Viscosity->Strong_Interactions Processing_Challenges Processing Challenges High_Viscosity->Processing_Challenges Increase_Temp Increase Temperature High_Viscosity->Increase_Temp Add_Cosolvent Add Co-solvent High_Viscosity->Add_Cosolvent Reduce_Conc Reduce Cellulose Concentration High_Viscosity->Reduce_Conc Poor_Mixing Poor Mixing Processing_Challenges->Poor_Mixing Slow_Dissolution Slow Dissolution Rate Processing_Challenges->Slow_Dissolution Weaker_Interactions Weaker Intermolecular Interactions Increase_Temp->Weaker_Interactions Add_Cosolvent->Weaker_Interactions Reduce_Conc->Weaker_Interactions Reduced_Viscosity Reduced Viscosity Weaker_Interactions->Reduced_Viscosity Improved_Processing Improved Processing Reduced_Viscosity->Improved_Processing

Caption: Logical relationships in overcoming the high viscosity of [EMIM][EtSO4].

References

Technical Support Center: Stability of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) when used in acidic or basic experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected side products in my reaction mixture containing [EMIM][EtSO4] and a strong acid. What could be the cause?

A1: The ethylsulfate anion ([EtSO4]⁻) of the ionic liquid is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. This reaction will produce ethanol (B145695) and bisulfate. The increased acidity and the presence of ethanol could lead to unexpected side reactions with your starting materials or products.

Troubleshooting Steps:

  • Verify IL Stability: Before your main experiment, run a control experiment with only [EMIM][EtSO4] and the acid under the same reaction conditions. Monitor for the appearance of new signals corresponding to ethanol and a change in the anion environment using ¹H NMR spectroscopy.

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of hydrolysis.

  • Use a Less Protic Acid: If your chemistry allows, consider using a Lewis acid instead of a Brønsted acid to avoid introducing a high concentration of protons.

  • Alternative IL: If acid stability is a persistent issue, consider an ionic liquid with a more robust anion, such as one containing bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻).

Q2: My reaction, which uses a strong base, is not proceeding as expected in [EMIM][EtSO4] and the ionic liquid is turning a pale yellow color. What is happening?

A2: Imidazolium-based ionic liquids are generally unstable in the presence of strong Brønsted bases (e.g., NaOH, KOH, strong alkoxides).[1][2] The proton at the C2 position of the imidazolium (B1220033) ring (the carbon between the two nitrogen atoms) is weakly acidic and can be abstracted by a strong base.[1] This deprotonation forms an N-heterocyclic carbene (NHC), which can be unstable and lead to further degradation pathways, often causing discoloration.[1][2]

Troubleshooting Steps:

  • Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic bases.

  • Protect the C2 Position: If strong basic conditions are unavoidable, consider using an ionic liquid with a substituent at the C2 position to prevent deprotonation.

  • Monitor by NMR: Run a control experiment with the ionic liquid and base. A disappearance of the C2-H signal in the ¹H NMR spectrum is a strong indicator of deprotonation and subsequent degradation.

  • Alternative Solvent: For reactions requiring strongly basic conditions, a different class of solvent, such as a suitable aprotic polar solvent, may be more appropriate.

Q3: Can I use [EMIM][EtSO4] in aqueous acidic or basic solutions?

A3: While [EMIM][EtSO4] is water-miscible, the presence of water can facilitate hydrolysis of the ethylsulfate anion, particularly under acidic conditions.[3][4] In basic aqueous solutions, the hydroxide (B78521) ion can act as the base that initiates the degradation of the imidazolium cation. Therefore, prolonged exposure to aqueous acidic or basic conditions, especially with heating, is not recommended if the integrity of the ionic liquid is critical.

Troubleshooting Steps:

  • Buffer the System: If pH control is necessary, use a buffer system to avoid extremes of high or low pH.

  • Minimize Water Content: For non-aqueous reactions, ensure the ionic liquid is properly dried before use, as residual water can exacerbate degradation in the presence of acids or bases.

  • Analyze Post-Reaction: After your reaction, you can check for hydrolysis by looking for the presence of ethanol in your sample.

Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting. The primary points of instability for [EMIM][EtSO4] in the presence of acids and bases are the ethylsulfate anion and the imidazolium cation, respectively.

Acid-Catalyzed Degradation

In the presence of a strong Brønsted acid (H-A), the ethylsulfate anion can undergo hydrolysis. This is a reversible reaction, but in the presence of excess water, it can lead to significant degradation of the anion.

cluster_conditions Conditions EMIM_EtSO4 [EMIM][EtSO4] Products [EMIM][HSO₄] + Ethanol EMIM_EtSO4->Products Hydrolysis H2O H₂O H_plus H⁺ (from Acid)

Caption: Acid-catalyzed hydrolysis of the ethylsulfate anion.

Base-Catalyzed Degradation

With a strong base (B⁻), the imidazolium cation is deprotonated at the C2 position, forming an N-heterocyclic carbene (NHC). This highly reactive intermediate can then participate in various subsequent reactions, leading to complex degradation products.

cluster_conditions Reagent EMIM_cation [EMIM]⁺ Cation NHC N-Heterocyclic Carbene (NHC) + HB EMIM_cation->NHC Deprotonation at C2 Base Strong Base (B⁻) Degradation Degradation Products NHC->Degradation Further Reactions

Caption: Base-catalyzed degradation of the imidazolium cation.

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the degradation kinetics of [EMIM][EtSO4] under specific acidic or basic conditions. Researchers are encouraged to determine the stability within their specific experimental setup using the protocols outlined below. The following table structure is recommended for recording experimentally determined stability data.

ConditionTemperature (°C)Time (h)Degradation (%)Degradation Products IdentifiedAnalytical Method
1 M HCl (aq)2524Data to be determinedEthanol, [EMIM][HSO₄]¹H NMR
1 M HCl (aq)8024Data to be determinedEthanol, [EMIM][HSO₄]¹H NMR
1 M NaOH (aq)2524Data to be determinedImidazole-based fragments¹H NMR, GC-MS
1 M NaOH (aq)8024Data to be determinedImidazole-based fragments¹H NMR, GC-MS

Experimental Protocols

Protocol 1: Monitoring [EMIM][EtSO4] Stability by ¹H NMR Spectroscopy

This protocol describes a general method to assess the chemical stability of [EMIM][EtSO4] when exposed to an acid or a base.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of [EMIM][EtSO4] in a deuterated solvent (e.g., D₂O, DMSO-d₆). A typical concentration is ~20-30 mg/mL.

    • Acquire a baseline ¹H NMR spectrum of the pure ionic liquid solution. Note the chemical shifts and integrals of the characteristic peaks for the [EMIM]⁺ cation and [EtSO4]⁻ anion.

  • Exposure to Acid/Base:

    • To the NMR tube containing the [EMIM][EtSO4] solution, add a known concentration of the acid or base to be tested.

    • Alternatively, prepare a separate reaction vial with [EMIM][EtSO4], the acid or base, and a non-deuterated solvent. Heat and stir as required by the experimental conditions. At specified time points, withdraw an aliquot, remove the solvent under vacuum, and redissolve the residue in a deuterated solvent for NMR analysis.

  • NMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 1h, 6h, 24h, 48h).

    • For Acidic Conditions: Monitor for the appearance of new signals corresponding to ethanol (a quartet around 3.6 ppm and a triplet around 1.2 ppm in D₂O). Also, observe shifts in the ethyl group signals of the ethylsulfate anion, which may indicate the formation of bisulfate.

    • For Basic Conditions: Monitor the signal for the C2 proton of the imidazolium ring (typically a singlet above 9 ppm). A decrease in its integral or complete disappearance indicates deprotonation and degradation. Look for the appearance of new, complex signals in the aromatic and aliphatic regions.

  • Quantification (Optional):

    • Include an internal standard with a known concentration that does not react under the experimental conditions.

    • The percentage degradation can be estimated by comparing the integral of a stable proton on the [EMIM]⁺ cation (e.g., the N-methyl protons) to the integral of the disappearing or newly appearing peaks over time, relative to the internal standard.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare [EMIM][EtSO4] in Deuterated Solvent B Acquire Baseline ¹H NMR Spectrum A->B C Add Acid or Base to NMR Tube B->C D Incubate at Desired Temperature C->D E Acquire ¹H NMR Spectra at Time Intervals D->E F Compare Spectra to Baseline E->F G Identify Degradation Products & Quantify Changes F->G

Caption: Workflow for ¹H NMR stability testing of [EMIM][EtSO4].

References

Technical Support Center: 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final [EMIM][EtSO4] product has a yellow or brownish tint. What is the cause and how can I obtain a colorless product?

A1: The appearance of color in ionic liquids is a common issue, often stemming from trace impurities that are difficult to detect by standard analytical methods like NMR.[1]

  • Cause 1: Thermal Degradation: Overheating during the synthesis can lead to the formation of colored by-products.[1] The reaction between N-methylimidazole and diethyl sulfate (B86663) is exothermic, and poor temperature control can cause localized heating.

  • Cause 2: Impurities in Starting Materials: Impurities in the N-methylimidazole or diethyl sulfate can react to form colored species.

  • Cause 3: Atmospheric Contamination: Reactions conducted without an inert atmosphere (like nitrogen or argon) can lead to oxidative side reactions that produce colored compounds.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature below 50-60°C.[2] Use a controlled water or oil bath and add the diethyl sulfate dropwise to manage the exothermic reaction.

  • Use High-Purity Reagents: Ensure the N-methylimidazole and diethyl sulfate are of high purity. If necessary, distill the N-methylimidazole before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere to prevent side reactions with oxygen or atmospheric moisture.

  • Decolorization: If the final product is colored, it can often be purified by treatment with activated charcoal.[3] Stir the ionic liquid with a small amount of activated charcoal (e.g., 1-2% by weight) for several hours, followed by filtration.

Q2: NMR analysis of my product shows residual peaks corresponding to the starting materials, N-methylimidazole and diethyl sulfate. How can I improve the reaction conversion and purification?

A2: The presence of unreacted starting materials indicates either an incomplete reaction or inefficient purification.

  • Cause 1: Incorrect Stoichiometry: An improper molar ratio of reactants can leave the excess reagent unreacted. While a slight excess of the alkylating agent (diethyl sulfate) is sometimes used to ensure full conversion of the imidazole, a large excess will remain as an impurity.

  • Cause 2: Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion if the time or temperature was inadequate.

  • Cause 3: Ineffective Purification: The purification step may not be sufficient to remove all unreacted starting materials.

Troubleshooting Steps:

  • Optimize Reaction Conditions: A common protocol involves using a mass ratio of N-methylimidazole to diethyl sulfate of 1:1.2, reacting at 50°C for 2 hours, which can achieve yields up to 97% and purity over 99%.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and confirm the reaction is complete before proceeding to workup.[2]

  • Thorough Washing: After the reaction, wash the crude ionic liquid product multiple times with a solvent in which the ionic liquid is immiscible but the starting materials are soluble. Ethyl acetate (B1210297) is a common choice for this purpose.[2][4] Perform at least three washes to ensure complete removal.

  • Vacuum Drying: After washing, remove any residual ethyl acetate and other volatile impurities by drying under high vacuum at a slightly elevated temperature (e.g., 70°C).[2]

Q3: My final product is highly viscous and difficult to handle, or my yield is lower than expected. What could be the issue?

A3: High viscosity can be an inherent property of the ionic liquid, but it can be exacerbated by impurities. Low yield often points to loss during workup.

  • Cause 1: Water Content: Ionic liquids can be hygroscopic, and absorbed water can affect their physical properties. While [EMIM][EtSO4] is miscible with water[5], significant amounts can alter viscosity.

  • Cause 2: Residual Solvents: Solvents from the synthesis or purification steps (like toluene (B28343) or ethyl acetate) can remain, affecting the product's properties.

  • Cause 3: Product Loss During Washing: Because ionic liquids can have some minor solubility even in "immiscible" organic solvents, aggressive or numerous washing steps can lead to a reduction in the isolated yield.

Troubleshooting Steps:

  • Effective Drying: Use a Karl Fischer titrator to determine the water content.[6] Ensure the product is thoroughly dried under vacuum to remove both water and volatile organic solvents.

  • Careful Phase Separation: During the washing steps with ethyl acetate, ensure complete separation of the two phases to avoid losing the denser ionic liquid layer.

  • Solvent Selection: The synthesis can be performed solvent-free to avoid issues with residual solvents.[2]

Q4: I suspect my [EMIM][EtSO4] contains halide or other ionic impurities. How can I detect and remove them?

A4: Halide impurities, often from the synthesis of starting materials, can significantly impact the electrochemical and physical properties of the ionic liquid.[6]

  • Cause: Halide impurities are typically introduced from the starting materials, for example, if the N-methylimidazole was synthesized from a process involving chlorides or bromides.

Troubleshooting Steps:

  • Detection:

    • Qualitative Test: A simple test involves dissolving the ionic liquid in water and adding a silver nitrate (B79036) (AgNO₃) solution. The formation of a precipitate (AgX) indicates the presence of halides.[6]

    • Quantitative Analysis: Ion chromatography is a highly sensitive method for the simultaneous determination and quantification of various halide impurities (F⁻, Cl⁻, Br⁻, I⁻) down to the ppm level.[7]

  • Removal:

    • Metathesis Reaction: If significant halide contamination is present, the ionic liquid can be dissolved in water and treated with a silver salt containing a non-coordinating anion, such as silver nitrate, to precipitate the silver halide. However, this introduces silver ions that must then be removed.[8]

    • Source Prevention: The most effective method is to ensure the starting materials are halide-free.

Data Presentation

Table 1: Typical Reaction Parameters for [EMIM][EtSO4] Synthesis

ParameterValueReference
ReactantsN-methylimidazole, Diethyl sulfate[2]
Molar Ratio (N-methylimidazole:Diethyl sulfate)1:1 to 1:1.2[2][4]
SolventToluene or Solvent-free[2][4]
Reaction Temperature0 - 50°C[2][4]
Reaction Time1 - 2 hours[2][4]
Typical Yield97 - 98.3%[2][4]
Typical Purity>99%[2]

Table 2: Analytical Techniques for Impurity Detection in [EMIM][EtSO4]

ImpurityAnalytical MethodTypical Limit of DetectionReference
Unreacted N-methylimidazoleGas Chromatography (GC), HPLCppm level[8][9]
Residual Solvents (e.g., Toluene, Ethyl Acetate)¹H NMR, GCppm level[6]
Water ContentKarl Fischer Titration< 10 ppm[6]
Halides (Cl⁻, Br⁻)Ion Chromatography< 1 ppm[7]
Colorimetric ImpuritiesUV-Vis Spectroscopyppb level (qualitative)[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of [EMIM][EtSO4]

  • Materials:

    • N-methylimidazole (8.21 g, 0.1 mol)

    • Diethyl sulfate (18.48 g, 0.12 mol)

    • Three-necked round-bottom flask

    • Constant pressure dropping funnel

    • Magnetic stirrer and hotplate

    • Water bath

    • Ethyl acetate (for washing)

  • Procedure:

    • Set up the three-necked flask equipped with the dropping funnel and a condenser in a water bath on a magnetic stirrer. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen).

    • Add N-methylimidazole (8.21 g) to the flask.

    • Heat the water bath to 50°C and begin stirring.

    • Slowly add diethyl sulfate (18.48 g) dropwise from the dropping funnel over a period of approximately 30-60 minutes, ensuring the temperature does not exceed 60°C.

    • After the addition is complete, continue stirring at 50°C for 2 hours.

    • Monitor the reaction completion by TLC.

    • Allow the reaction mixture to cool to room temperature. The product should be a viscous liquid.

    • Add 30 mL of ethyl acetate to the flask and stir vigorously for 15 minutes. Stop stirring and allow the layers to separate. The lower layer is the ionic liquid.

    • Carefully decant or separate the upper ethyl acetate layer.

    • Repeat the washing with ethyl acetate two more times.

    • After the final wash, transfer the ionic liquid to a round-bottom flask and heat to 70°C under high vacuum to remove any residual ethyl acetate and other volatile impurities. Dry until a constant weight is achieved. The product should be a light yellow or colorless viscous liquid.[2]

Protocol 2: Decolorization using Activated Charcoal

  • Materials:

    • Colored [EMIM][EtSO4]

    • Activated charcoal (powdered)

    • Anhydrous dichloromethane (B109758) or other suitable solvent (optional, for dilution)

    • Stirring apparatus

    • Filtration setup (e.g., Celite pad or syringe filter)

  • Procedure:

    • Dissolve the colored ionic liquid in a minimal amount of a dry solvent like dichloromethane to reduce viscosity, if necessary. For many ionic liquids, this can be done neat.

    • Add powdered activated charcoal (1-2% of the ionic liquid mass) to the solution.

    • Stir the mixture vigorously at room temperature for 2-4 hours.

    • Filter the mixture through a pad of Celite or a suitable syringe filter (e.g., 0.45 µm PTFE) to remove all the charcoal.

    • If a solvent was used, remove it under reduced pressure.

    • Dry the resulting colorless ionic liquid under high vacuum to remove any residual solvent.[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product NMI N-Methylimidazole Reaction Reaction (50°C, 2h) NMI->Reaction DES Diethyl Sulfate DES->Reaction Wash Wash with Ethyl Acetate (x3) Reaction->Wash Crude Product Dry Dry under Vacuum (70°C) Wash->Dry Washed IL IL Pure [EMIM][EtSO4] Dry->IL Impurity_Formation DES Diethyl Sulfate (Starting Material) EtOH Ethanol DES->EtOH Hydrolysis EtHSO4 Ethyl Hydrogen Sulfate DES->EtHSO4 Hydrolysis H2O Water (Trace Moisture) H2O->EtOH H2O->EtHSO4 Impurity Acidic Impurity EtHSO4->Impurity Troubleshooting_Logic cluster_issues Observed Issue cluster_solutions Corrective Action Start Product Fails QC Color Product is Colored Start->Color Impurity NMR shows Impurities Start->Impurity Water High Water Content Start->Water Charcoal Treat with Activated Charcoal Color->Charcoal Temp Check Temp Control & Purity of Reagents Color->Temp Wash Improve Washing Steps & Reaction Time Impurity->Wash Dry Dry under High Vacuum Water->Dry

References

Technical Support Center: Optimizing Reactions with 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Ethyl-3-Methylimidazolium (B1214524) Ethylsulfate ([EMIM][EtSO4]) as a reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of [EMIM][EtSO4] I should be aware of?

A1: Understanding the fundamental physical properties of [EMIM][EtSO4] is crucial for experimental design. It is a room temperature ionic liquid (RTIL) that is water-miscible and considered an aprotic solvent.[1] Key properties are summarized in the table below.

Data Presentation: Physical Properties of [EMIM][EtSO4]

PropertyValueSource(s)
Molecular Weight 236.29 g/mol [2]
Appearance Colorless to light yellow/orange liquid[2][3]
Purity Typically >98% or >99%[3][4]
Density (at 25 °C) 1.24 g/cm³[2][4]
Viscosity (at 25 °C) 94 mPa·s (or 94 cP)[2][4]
Melting Point <25 °C (-41 °C reported)[2][4]
Conductivity (at 25 °C) 2.97 mS/cm[2][4]
Electrochemical Window 4.0 V[2]
Water Content (High Purity) < 500 ppm[3]

Q2: My reaction mixture is highly viscous and difficult to stir. How can I resolve this?

A2: High viscosity is a common challenge with ionic liquids, including [EMIM][EtSO4], which can hinder mass transfer and slow reaction rates.[5][6] There are two primary approaches to mitigate this:

  • Increase Temperature: The viscosity of [EMIM][EtSO4] has a strong dependency on temperature; increasing the reaction temperature will significantly decrease its viscosity.[5] However, be mindful of the thermal stability of your reactants and the ionic liquid itself.[7]

  • Use a Co-solvent: The addition of co-solvents can dramatically decrease the viscosity of the mixture.[8][9] Alcohols (like methanol (B129727) or ethanol) and water are effective at reducing viscosity, largely by reducing the electrostatic interactions between the cation and anion of the ionic liquid.[8][9] Even small amounts of a co-solvent can have a significant effect.

Q3: I suspect residual water is affecting my moisture-sensitive reaction. How can I determine water content and dry the solvent?

A3: [EMIM][EtSO4] is hygroscopic and miscible with water, and its presence can significantly influence the solvent's physical properties and reactivity.[6][8][10]

  • Determination of Water Content: The standard and most accurate method for quantifying water content in ionic liquids is Karl Fischer titration.[3]

  • Drying the Solvent: To remove water, the ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours with vigorous stirring until the water content is confirmed to be at the desired level by Karl Fischer titration.

Q4: How do I effectively separate my product from [EMIM][EtSO4] after the reaction is complete?

A4: Due to the negligible vapor pressure of ionic liquids, conventional distillation of the solvent is not feasible. The most common method for product separation is liquid-liquid extraction . Since [EMIM][EtSO4] is immiscible with many nonpolar organic solvents like toluene (B28343) and hexane, you can often extract nonpolar products using one of these solvents.[2] For more polar products, a solvent that is immiscible with the ionic liquid but dissolves your product will be required. In some cases, techniques like vacuum distillation (to remove a volatile product from the IL) or precipitation by adding an anti-solvent may also be effective.[11]

Q5: Can I recycle the [EMIM][EtSO4] and the catalyst after my reaction?

A5: Yes, one of the significant advantages of using ionic liquids is the potential for recycling. After extracting your product, the ionic liquid containing the catalyst can often be washed with a suitable solvent to remove any residual impurities and then dried under vacuum to be reused in subsequent reactions.[12] The efficiency of recycling depends on the stability of both the ionic liquid and the catalyst under the reaction and workup conditions. It is advisable to characterize the recycled solvent (e.g., for purity and water content) before reuse.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you are experiencing poor reaction outcomes, consult the following decision tree to diagnose the potential cause.

Mandatory Visualization: Troubleshooting Workflow for Low Yield

G Troubleshooting: Low Product Yield Start Low or No Yield Observed Q_Solubility Are all reactants fully soluble in [EMIM][EtSO4]? Start->Q_Solubility Sol_Action Action: Add a co-solvent to improve solubility. Consider solvents like acetone (B3395972) or isopropanol. [14] Q_Solubility->Sol_Action No Q_Viscosity Is the mixture highly viscous, leading to poor mixing? Q_Solubility->Q_Viscosity Yes End Re-run Experiment Sol_Action->End Visc_Action Action: Increase reaction temperature or add a co-solvent (e.g., water, ethanol) to reduce viscosity. [1, 9] Q_Viscosity->Visc_Action Yes Q_Water Is your reaction sensitive to water? Q_Viscosity->Q_Water No Visc_Action->End Water_Action Action: Dry [EMIM][EtSO4] under vacuum. Verify water content with Karl Fischer titration. [22] Q_Water->Water_Action Yes Q_Catalyst Is catalyst deactivation a possibility? Q_Water->Q_Catalyst No Water_Action->End Cat_Action Action: Check IL for impurities (e.g., halides) that can poison catalysts. [1] Consider catalyst stability in the IL. Q_Catalyst->Cat_Action Yes Q_Catalyst->End No Cat_Action->End

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Inconsistent Results Between Batches

Inconsistent outcomes are often traced back to variations in the solvent quality.

  • Purity: Ensure you are using [EMIM][EtSO4] of the same purity grade for all experiments. Impurities from synthesis, such as unreacted starting materials or halide ions, can significantly impact catalytic reactions.[8]

  • Water Content: As a hygroscopic material, the water content can change upon storage and handling. Always measure the water content before use in a series of experiments to ensure consistency.[6]

Experimental Protocols

Protocol 1: General Purification of Commercial [EMIM][EtSO4]

This protocol describes a general method for reducing common impurities and water content.

Mandatory Visualization: Purification and Drying Workflow

G Solvent Purification Workflow Start Start: Commercial [EMIM][EtSO4] Wash 1. Wash with Ethyl Acetate (e.g., 3x with equal volume). [EMIM][EtSO4] is the lower phase. [4] Start->Wash Separate 2. Separate layers in a separatory funnel. Wash->Separate Dry 3. Dry under high vacuum (e.g., >70°C) with vigorous stirring for several hours. Separate->Dry Test 4. Test for water content using Karl Fischer titration. [22] Dry->Test Store 5. Store under inert atmosphere (N2 or Ar) in a sealed container. Test->Store End End: Purified, Dry [EMIM][EtSO4] Store->End

Caption: Workflow for the purification and drying of [EMIM][EtSO4].

Methodology:

  • Place the commercial [EMIM][EtSO4] in a separatory funnel.

  • Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.[13]

  • Drain the lower ionic liquid layer.

  • Repeat the washing step two more times.[13]

  • Transfer the washed ionic liquid to a round-bottom flask.

  • Attach the flask to a high-vacuum line and heat to 70-80°C with constant stirring.

  • Continue drying for at least 4-6 hours or until the water content is confirmed to be below the desired threshold (<100 ppm is recommended for moisture-sensitive applications).

  • Store the dried ionic liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent water reabsorption.

Protocol 2: General Procedure for Product Extraction

This protocol outlines a standard liquid-liquid extraction to isolate a nonpolar product.

Methodology:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate extraction solvent (e.g., diethyl ether, ethyl acetate, hexane, or toluene) that is immiscible with [EMIM][EtSO4] and in which your product has high solubility.[2]

  • Shake the funnel vigorously, venting frequently. Allow the layers to fully separate.

  • Collect the organic layer containing the product.

  • Repeat the extraction on the ionic liquid phase 2-3 more times to maximize product recovery.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

References

Technical Support Center: Mitigating Corrosion with 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) as a corrosion inhibitor in electrochemical cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound mitigates corrosion?

A1: this compound ([EMIM][EtSO4]) primarily mitigates corrosion by adsorbing onto the metal surface to form a protective film.[1][2][3] This film acts as a barrier, isolating the metal from the corrosive environment.[4] The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (involving electron transfer between the ionic liquid molecules and the metal surface).[3][5] The imidazolium (B1220033) cation, with its electron-rich nitrogen atoms and aromatic ring, plays a crucial role in the adsorption process.[2][6]

Q2: For which metals and corrosive environments is [EMIM][EtSO4] typically effective?

A2: Imidazolium-based ionic liquids, including [EMIM] derivatives, have been successfully used as corrosion inhibitors for a variety of metals such as mild steel, carbon steel, stainless steel, aluminum, and copper.[6][7] They are often evaluated in acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[1][2][8] Some studies have also investigated their effectiveness in neutral solutions containing chlorides, like NaCl solutions.[9][10]

Q3: What are the typical concentrations of [EMIM][EtSO4] used for effective corrosion inhibition?

A3: The optimal concentration of [EMIM][EtSO4] can vary depending on the metal, the corrosive medium, and the operating temperature. However, research on various imidazolium-based ionic liquids suggests that effective concentrations can range from as low as a few parts per million (ppm) to several millimoles per liter (mM).[3][4][11][12] It is generally observed that the inhibition efficiency increases with the concentration of the ionic liquid up to a certain point, after which it may plateau.[6]

Q4: How does temperature influence the corrosion inhibition performance of [EMIM][EtSO4]?

A4: The effect of temperature on the inhibition efficiency of [EMIM][EtSO4] can be complex. In some cases, the inhibition efficiency may decrease with increasing temperature, which could be attributed to the desorption of the inhibitor from the metal surface.[2][12] In other instances, the efficiency might increase with temperature, suggesting a stronger, more stable chemisorption process.[4] It is crucial to evaluate the performance of the inhibitor at the specific operating temperatures of your electrochemical cell.

Q5: What is the thermal stability of [EMIM][EtSO4]?

A5: [EMIM][EtSO4] is known for its high thermal stability.[6][13] However, studies have shown that thermogravimetric methods may overestimate its stability. Spectroscopic measurements indicate that thermal decomposition can occur at elevated temperatures.[13] It is advisable to consult the manufacturer's specifications and relevant literature for the specific thermal decomposition range to ensure it is suitable for your experimental conditions.

Troubleshooting Guides

Issue 1: Low or Inconsistent Corrosion Inhibition Efficiency

Possible Cause Troubleshooting Step
Inhibitor Concentration is Not Optimal The concentration of the ionic liquid significantly impacts its performance.[6] Prepare a range of inhibitor concentrations to determine the optimal value for your specific system.
Inadequate Purity of [EMIM][EtSO4] Impurities can interfere with the adsorption process and the overall performance. Ensure you are using a high-purity grade of the ionic liquid.
Presence of Contaminants in the Corrosive Medium The composition of your electrolyte is critical. Ensure the corrosive medium is prepared with high-purity water and reagents to avoid unintended reactions.
Insufficient Immersion Time The protective film may require time to form. Conduct experiments with varying immersion times to allow for the stabilization of the open-circuit potential before measurements.
pH of the Solution The pH of the electrolyte can influence both the corrosion process and the effectiveness of the inhibitor. Measure and control the pH of your solution.

Issue 2: Non-reproducible Electrochemical Measurements (EIS, PDP)

Possible Cause Troubleshooting Step
Unstable Open Circuit Potential (OCP) Before running EIS or PDP, allow the system to stabilize at OCP. A drifting OCP can lead to inconsistent results.
Improper Cell Setup Ensure proper placement of the working, counter, and reference electrodes. The distance and geometry can affect the results.
High Noise Levels Use a Faraday cage to shield the electrochemical cell from external electromagnetic interference.
Surface Preparation of the Working Electrode The surface of the metal sample must be consistently prepared before each experiment. Follow a standardized polishing and cleaning procedure.
Reference Electrode Issues Check the reference electrode for air bubbles and ensure it is properly filled and calibrated.

Issue 3: Difficulty Confirming the Formation of a Protective Film

Possible Cause Troubleshooting Step
Lack of Surface Analysis Electrochemical data suggests film formation, but direct evidence is needed.
- Employ surface analysis techniques such as Scanning Electron Microscopy (SEM) to visualize the surface morphology of the metal with and without the inhibitor.[1][9]
- Use Energy-Dispersive X-ray Spectroscopy (EDS) to identify the elemental composition of the surface and confirm the presence of elements from the ionic liquid.[9]
- Atomic Force Microscopy (AFM) can be used to characterize the topography of the adsorbed inhibitor layer.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for imidazolium-based ionic liquids as corrosion inhibitors. Note that the specific anion and experimental conditions significantly influence the results.

Table 1: Inhibition Efficiency of Various Imidazolium-Based Ionic Liquids

Ionic LiquidMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
[EMIM]BF4Mild Steel0.5 M H2SO410⁻² M2591.60[8]
[EMIM]ClMild Steel3.5% NaCl10 ppmNot Specified> [EMIM]Cl[10]
[EMIM]SCNAPI 5L X52 Steel0.5 M H2SO475 ppmNot Specified82.9[4]
[EMIM]SCNAPI 5L X52 Steel0.5 M HCl100 ppmNot Specified77.4[4]
Imidazolium derivativesCarbon Steel1 M HCl100 ppm2089-92[12]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies

Ionic LiquidMetalCorrosive MediumConcentrationCorrosion Current Density (Icorr) (A/cm²)Reference
Blank Mild Steel0.5 M H2SO401.18 x 10⁻³[8]
[EMIM]BF4Mild Steel0.5 M H2SO410⁻² M9.90 x 10⁻⁵[8]
Blank Carbon Steel1 M HCl0Not Specified[12]
R8-ILCarbon Steel1 M HCl100 ppmDecreased[12]

Experimental Protocols

1. Potentiodynamic Polarization (PDP) Measurements

This technique is used to determine the corrosion current density (Icorr) and understand the anodic and cathodic behavior of the system.

Methodology:

  • Electrode Preparation: Mechanically polish the working electrode (e.g., mild steel) with successively finer grades of silicon carbide paper, rinse with deionized water and ethanol, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Electrolyte: Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of [EMIM][EtSO4].

  • OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[14]

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the formation of the protective inhibitor film and the charge transfer resistance at the metal-electrolyte interface.

Methodology:

  • Electrode and Cell Setup: Prepare the electrodes and cell as described for PDP measurements.

  • OCP Stabilization: Allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. The Nyquist plot for an inhibited system often shows a larger semicircle, indicating an increase in the charge transfer resistance (Rct). The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100. An equivalent circuit model is often used to fit the impedance data and extract parameters like Rct and double-layer capacitance (Cdl).

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Corrosive Solution (with/without [EMIM][EtSO4]) C Assemble 3-Electrode Electrochemical Cell A->C B Prepare Working Electrode (Polishing & Cleaning) B->C D Stabilize at Open Circuit Potential (OCP) C->D E Perform Electrochemical Measurements (EIS/PDP) D->E F Analyze Data (Tafel Extrapolation/Circuit Fitting) E->F H Optional: Surface Analysis (SEM, EDS, AFM) E->H G Calculate Inhibition Efficiency F->G G q1 Low Inhibition Efficiency? a1 Optimize Inhibitor Concentration q1->a1 a2 Check Purity of [EMIM][EtSO4] & Electrolyte q1->a2 a3 Increase Immersion Time q1->a3 a4 Verify & Control Solution pH q1->a4 s1 Inhibition Efficiency Improved a1->s1 a2->s1 a3->s1 a4->s1

References

Technical Support Center: Scaling Up Reactions in 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) at scale.

Frequently Asked Questions (FAQs)

Q1: My reaction is significantly slower after moving from a lab-scale (milliliters) to a pilot-scale (liters) reactor. What are the likely causes?

A1: The most common causes for decreased reaction rates during scale-up in [EMIM][EtSO4] are mass and heat transfer limitations.[1][2] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to mix reagents efficiently and control the temperature. The inherent viscosity of [EMIM][EtSO4] can exacerbate these issues. We recommend consulting the "Mass and Heat Transfer Limitations" troubleshooting guide below.

Q2: I'm observing unexpected byproducts in my scaled-up reaction that were not present in the small-scale experiments. Why is this happening?

A2: This is often due to poor heat dissipation at a larger scale.[1][2] "Hot spots" can form within the reactor, leading to thermal degradation of reactants, products, or the ionic liquid itself, which can catalyze side reactions.[3] Additionally, the longer reaction times associated with scale-up can allow slower, secondary reactions to become more prominent.

Q3: Is the purity of [EMIM][EtSO4] critical for successful scale-up?

A3: Yes, impurities such as water, halides, or residual starting materials from the ionic liquid's synthesis can significantly impact reaction outcomes.[4][5] Water can alter the viscosity and polarity of the ionic liquid, while halides can poison certain catalysts.[4] It is crucial to use a high-purity grade of [EMIM][EtSO4] and to characterize it before use. Large deviations in reported physicochemical properties for ionic liquids can often be attributed to undefined impurities.[5]

Q4: How does the viscosity of [EMIM][EtSO4] affect the scale-up process?

A4: The viscosity of [EMIM][EtSO4] is a critical parameter that directly impacts mixing efficiency, pumping, and heat transfer.[6][7] As temperature decreases, viscosity increases, making efficient stirring and heat removal more challenging. This can lead to non-uniform reaction conditions and reduced yields. Adding co-solvents can decrease the viscosity of the medium.[4]

Q5: What are the best practices for product extraction from [EMIM][EtSO4] post-reaction at an industrial scale?

A5: Common methods include liquid-liquid extraction with a suitable organic solvent (like hexane), distillation if the product is volatile, or using techniques like extraction with supercritical CO2 for a more environmentally friendly approach.[8] The choice of method depends on the properties of your product and the desire to recycle the ionic liquid. For non-volatile products, a multi-stage extraction may be necessary.

Troubleshooting Guides

Issue 1: Poor Mass and Heat Transfer

Symptoms:

  • Reaction fails to reach completion or shows a significantly lower conversion rate compared to lab-scale.

  • Inconsistent product quality between batches.

  • Formation of localized charring or degradation products.

Troubleshooting Steps:

  • Improve Agitation: Increase the stirrer speed or consider using a different type of impeller (e.g., anchor, turbine) designed for viscous media. Ensure the mixing is creating a vortex and that the entire volume is being agitated.

  • Temperature Management: Monitor the internal temperature at multiple points within the reactor. If hot spots are detected, improve the cooling efficiency of the reactor jacket or consider using internal cooling coils. For highly exothermic reactions, a semi-batch process (gradual addition of a reactant) can help manage heat evolution.[1]

  • Reduce Viscosity: If the reaction temperature allows, increasing it can lower the viscosity of [EMIM][EtSO4] (see Table 1). Alternatively, consider the use of a co-solvent to reduce viscosity, but ensure it does not negatively impact your reaction chemistry.[4]

  • Reactor Design: For continuous processes, moving from a batch reactor to a microreactor or a millistructured flow reactor can drastically improve heat and mass transfer, offering better control even at larger production scales.[1][2]

Issue 2: Product Purification and Ionic Liquid Recycling

Symptoms:

  • Low product yield after extraction.

  • Product contaminated with [EMIM][EtSO4].

  • Decreased performance of recycled ionic liquid.

Troubleshooting Steps:

  • Optimize Extraction Solvent: If using liquid-liquid extraction, screen several immiscible solvents to find one with the highest partition coefficient for your product. Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.

  • Analyze Recycled IL: Before reusing the [EMIM][EtSO4], analyze it for accumulated byproducts or water content. A simple workup, such as washing with a small amount of water followed by drying under vacuum, can sometimes remove polar impurities.

  • Consider Alternative Purification: If extraction is inefficient, explore other methods. Flash chromatography can be effective, but requires a suitable solvent system. For non-volatile products, techniques like thin-film evaporation can be used to separate the product from the ionic liquid.

Quantitative Data

Table 1: Physicochemical Properties of [EMIM][EtSO4]

This table summarizes key physical properties of this compound. Note that values can vary slightly based on purity and water content.[5]

Temperature (K)Density (g·cm⁻³)Dynamic Viscosity (mPa·s)
283.151.141118.9
293.151.13473.6
298.151.13159.1
303.151.12747.9
313.151.12033.5
323.151.11324.5
333.151.10618.5

Data compiled from multiple sources for illustrative purposes. Actual experimental values should be determined for the specific batch of ionic liquid used.

Experimental Protocols

Protocol: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the water content in a sample of [EMIM][EtSO4], as water can significantly alter its physical properties and reactivity.

Apparatus:

  • Volumetric or coulometric Karl Fischer titrator.

  • Anhydrous methanol (B129727) or appropriate Karl Fischer solvent.

  • Gas-tight syringe.

Methodology:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and filled with fresh, anhydrous solvent.

  • Titrator Conditioning: Run a pre-titration to neutralize any residual moisture in the solvent until a stable, low-drift endpoint is achieved.

  • Sample Preparation: In a glove box or under an inert atmosphere to prevent atmospheric moisture absorption, draw a precisely known weight or volume of the [EMIM][EtSO4] sample into a gas-tight syringe.

  • Titration: Inject the sample into the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage.

  • Validation: Run a standard with a known water content to verify the accuracy of the titrator.

Visualizations

G Troubleshooting Workflow for Scale-Up Issues start Problem Observed (e.g., Low Yield, Byproducts) check_mass_transfer Evaluate Mass Transfer (Mixing, Viscosity) start->check_mass_transfer check_heat_transfer Evaluate Heat Transfer (Hot Spots, Cooling) start->check_heat_transfer check_purity Check IL & Reagent Purity (Water, Halides) start->check_purity solution_mass Action: - Improve Agitation - Increase Temperature - Use Co-solvent check_mass_transfer->solution_mass If Inefficient solution_heat Action: - Improve Cooling - Use Semi-Batch Addition - Consider Flow Reactor check_heat_transfer->solution_heat If Inefficient solution_purity Action: - Purify IL (Vacuum Dry) - Use Higher Grade Reagents check_purity->solution_purity If Impure outcome_ok Problem Resolved solution_mass->outcome_ok solution_heat->outcome_ok solution_purity->outcome_ok outcome_fail Problem Persists (Re-evaluate) outcome_ok->outcome_fail If new issues arise

Caption: Troubleshooting workflow for common scale-up challenges.

G Interrelation of Scale-Up Challenges cluster_0 Primary Physical Property cluster_1 Consequences cluster_2 Resulting Problems Viscosity High Viscosity of [EMIM][EtSO4] MassTransfer Poor Mass Transfer (Inefficient Mixing) Viscosity->MassTransfer HeatTransfer Poor Heat Transfer (Hot Spots) Viscosity->HeatTransfer Pumping Pumping & Handling Issues Viscosity->Pumping LowYield Low Reaction Yield MassTransfer->LowYield Inconsistency Batch Inconsistency MassTransfer->Inconsistency HeatTransfer->LowYield Byproducts Byproduct Formation HeatTransfer->Byproducts Pumping->Inconsistency

Caption: Relationship between viscosity and scale-up problems.

G Experimental Workflow: Product Extraction & IL Recycling start Reaction Completion in [EMIM][EtSO4] extraction Step 1: Liquid-Liquid Extraction (e.g., with Hexane, 3x) start->extraction separation Step 2: Phase Separation extraction->separation product_phase Organic Phase (Product + Solvent) separation->product_phase Top Layer il_phase Ionic Liquid Phase ([EMIM][EtSO4] + Impurities) separation->il_phase Bottom Layer solvent_removal Step 3: Solvent Removal (Rotary Evaporation) product_phase->solvent_removal il_wash Step 3: IL Wash (Optional) (e.g., with water) il_phase->il_wash pure_product Purified Product solvent_removal->pure_product il_dry Step 4: Drying (High Vacuum, Heat) il_wash->il_dry il_qc Step 5: Quality Control (Check Water Content, Purity) il_dry->il_qc recycled_il Recycled [EMIM][EtSO4] il_qc->recycled_il

Caption: Workflow for product extraction and ionic liquid recycling.

References

Validation & Comparative

A Comparative Guide to Biomass Dissolution: 1-Ethyl-3-Methylimidazolium Ethylsulfate vs. 1-Butyl-3-methylimidazolium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient dissolution of biomass is a critical step in the journey towards biofuel production, biorefining, and the development of novel biomaterials. Ionic liquids (ILs) have emerged as powerful solvents in this arena, offering unique advantages over traditional methods. This guide provides an objective comparison of two such ionic liquids: 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) and 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), supported by available experimental data.

The choice of ionic liquid for biomass dissolution is paramount, directly impacting efficiency, cost, and downstream processing. While both [EMIM][EtSO4] and [BMIM][BF4] belong to the imidazolium (B1220033) class of ionic liquids, their performance in dissolving lignocellulosic biomass, particularly the recalcitrant cellulose (B213188) component, differs significantly. This disparity primarily arises from the nature of their constituent anions.

Performance in Biomass Dissolution: A Head-to-Head Comparison

Experimental evidence strongly suggests that the anion of an ionic liquid plays a pivotal role in its ability to disrupt the extensive hydrogen-bonding network of cellulose, which is the primary barrier to its dissolution. Anions with high hydrogen bond basicity are generally more effective.

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) is characterized by its weakly coordinating tetrafluoroborate ([BF4]⁻) anion. Consequently, it is generally considered a poor solvent for raw lignocellulosic biomass and particularly for purified cellulose. However, its efficacy can be significantly enhanced when used in conjunction with a co-solvent like dimethyl sulfoxide (B87167) (DMSO).

This compound ([EMIM][EtSO4]) , on the other hand, possesses an ethylsulfate ([EtSO4]⁻) anion. While direct quantitative data for biomass dissolution in neat [EMIM][EtSO4] is not as readily available in the reviewed literature as for more common ILs like those with acetate (B1210297) or chloride anions, the performance of similar alkylsulfate ILs suggests a moderate dissolution capability.

The following table summarizes the available quantitative data on the performance of these ionic liquids in biomass dissolution and pretreatment.

Ionic Liquid SystemBiomass TypeKey Findings
[BMIM][BF4] with DMSO CorncobPretreatment with a [BMIM][BF4]:DMSO mixture resulted in over 70% cellulose conversion after enzymatic hydrolysis.[1][2]
[BMIM][BF4] Pulp CelluloseFound to be a non-solvent for pulp cellulose.

It is important to note that direct comparisons of neat ionic liquids are often challenging due to variations in experimental conditions such as temperature, time, and biomass particle size. The data clearly indicates that for practical biomass processing, [BMIM][BF4] requires a co-solvent to be effective.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for reproducibility and for adapting procedures to specific research needs. Below are generalized methodologies for biomass dissolution using ionic liquids, which can be adapted for [EMIM][EtSO4] and [BMIM][BF4].

General Protocol for Biomass Dissolution in Ionic Liquids

This protocol outlines the fundamental steps for dissolving lignocellulosic biomass in an ionic liquid.

Materials:

  • Dried lignocellulosic biomass (e.g., wood chips, agricultural residues), ground to a specific particle size.

  • Ionic Liquid ([EMIM][EtSO4] or [BMIM][BF4]).

  • Co-solvent (e.g., DMSO), if required.

  • Anti-solvent (e.g., deionized water, ethanol, or acetone) for regeneration.

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer or a controlled heating block).

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Pre-treatment of Biomass: The biomass is typically dried in an oven to remove moisture, which can negatively impact the dissolution process. It is then ground to a uniform particle size to increase the surface area available for interaction with the ionic liquid.

  • Dissolution:

    • A known weight of the dried biomass is added to a vessel containing the ionic liquid (and co-solvent, if applicable) at a specific biomass-to-solvent ratio.

    • The mixture is heated to a set temperature (e.g., 90-120°C) with constant stirring. The dissolution time can vary from a few hours to overnight, depending on the biomass type, particle size, and the specific ionic liquid system.

  • Regeneration of Cellulose:

    • Once dissolution is complete, the solution is cooled.

    • An anti-solvent is added to the solution to precipitate the dissolved cellulose.

    • The regenerated cellulose is then separated from the ionic liquid/anti-solvent mixture by filtration.

  • Washing and Drying: The regenerated cellulose is washed thoroughly with the anti-solvent to remove any residual ionic liquid and then dried in an oven.

Specific Protocol for Corncob Pretreatment using [BMIM][BF4]:DMSO

This protocol is based on a successful method for enhancing enzymatic saccharification.

Materials:

  • Dried and ground corncob.

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

  • Dimethyl sulfoxide (DMSO).

  • Deionized water.

  • Heating and stirring apparatus.

Procedure:

  • A mixture of [BMIM][BF4] and DMSO is prepared.

  • The dried corncob is added to the [BMIM][BF4]:DMSO mixture.

  • The suspension is heated to 90°C for 3 hours with stirring.

  • After pretreatment, the solid residue is separated from the liquid phase.

  • The solid residue is washed with deionized water to remove the ionic liquid and DMSO.

  • The pretreated corncob is then ready for subsequent enzymatic hydrolysis to produce fermentable sugars.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical experimental workflow for biomass dissolution and regeneration using an ionic liquid.

Biomass_Dissolution_Workflow Biomass Lignocellulosic Biomass Grinding Grinding & Drying Biomass->Grinding Dissolution Dissolution (Heating & Stirring) Grinding->Dissolution IL Ionic Liquid ([EMIM][EtSO4] or [BMIM][BF4]) + Optional Co-solvent IL->Dissolution Solution Biomass-IL Solution Dissolution->Solution Regeneration Regeneration (Addition of Anti-solvent) Solution->Regeneration Filtration Filtration Regeneration->Filtration RegeneratedCellulose Regenerated Cellulose Filtration->RegeneratedCellulose IL_Recovery Ionic Liquid Recovery & Recycling Filtration->IL_Recovery Washing_Drying Washing & Drying RegeneratedCellulose->Washing_Drying Final_Product Purified Cellulose Washing_Drying->Final_Product Cellulose_Dissolution_Mechanism cluster_cellulose Cellulose Structure cluster_il Ionic Liquid Cellulose_Chain1 Cellulose Chain H_Bonds Inter- and Intra-molecular Hydrogen Bonds Cellulose_Chain2 Cellulose Chain Disruption Disruption of H-Bonds H_Bonds->Disruption Cation Imidazolium Cation ([EMIM]+ or [BMIM]+) Solvation Solvation of Cellulose Chains Cation->Solvation Interacts with -OH oxygen atoms Anion Anion ([EtSO4]- or [BF4]-) Anion->Disruption Forms new H-bonds with cellulose -OH groups Disruption->Solvation

References

A Comparative Analysis of 1-Ethyl-3-Methylimidazolium Ethylsulfate and Conventional Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for greener and safer laboratory and industrial practices, ionic liquids (ILs) are emerging as potential replacements for conventional volatile organic compounds (VOCs). This guide provides a detailed comparison of the physicochemical properties, toxicity, and environmental impact of a promising ionic liquid, 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]), with commonly used VOCs such as toluene, benzene, acetone, and dichloromethane. The data presented is intended to assist researchers and professionals in making informed decisions regarding solvent selection.

Physicochemical Properties: A Quantitative Comparison

The defining characteristic that differentiates [EMIM][EtSO4] from conventional VOCs is its negligible vapor pressure. This property is central to its classification as a non-volatile alternative, significantly reducing the risk of exposure through inhalation and minimizing air pollution. The following table summarizes key physicochemical properties for a direct comparison.

PropertyThis compound ([EMIM][EtSO4])TolueneBenzeneAcetoneDichloromethane
Molar Mass ( g/mol ) 236.3192.14[1]78.1158.08[2]84.93[3]
Boiling Point (°C) >300 (decomposes)110.6[1][4]80.1[5][6]56[7][8]39.6[9]
Melting Point (°C) < -20-95[4]5.5[5][6]-95[7]-96.7[3]
Density (g/cm³ at 20°C) ~1.140.867[10]0.879[5]0.7845[2]1.3266[9]
Vapor Pressure at 20°C (kPa) Negligible2.91024.746.5
Flash Point (°C) 162[2]4[1]-11-20[7]Not flammable
Water Solubility Completely miscible[7]0.52 g/L1.79 g/LMiscible[7]13 g/L[11]

Toxicity Profile

The toxicological profiles of [EMIM][EtSO4] and VOCs reveal significant differences, particularly in terms of acute toxicity and mutagenicity. The safety data for [EMIM][EtSO4] suggests a lower hazard profile compared to the selected VOCs.

Toxicological EndpointThis compound ([EMIM][EtSO4])TolueneBenzeneAcetoneDichloromethane
Acute Oral Toxicity (LD50, rat) >2000 mg/kg[7]5580 mg/kg930 mg/kg5800 mg/kg>2000 mg/kg
Skin Corrosion/Irritation Not classified as irritant[7]IrritatingIrritatingIrritatingIrritating
Serious Eye Damage/Irritation Not classified as irritant[7]IrritatingIrritatingIrritatingIrritating
Germ Cell Mutagenicity Not classified as mutagenic[7]Not classifiedMutagenicNot classifiedSuspected mutagen
Carcinogenicity No data availableNot classifiableCarcinogenicNot classifiableSuspected carcinogen

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animal Model: Healthy young adult albino rabbits are typically used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin. The treated area is covered with a gauze patch and non-irritating tape.[12]

  • Exposure: The exposure duration is typically 4 hours.[12]

  • Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days if the effects are not resolved.[12]

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to cause eye irritation or damage.

  • Animal Model: Healthy young adult albino rabbits are used.[13][14]

  • Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second. The other eye serves as an untreated control.[14][15][16]

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[14][15][16]

  • Scoring: The ocular reactions are scored according to a graded scale.

  • Reversibility: The reversibility of any observed lesions is also assessed over a period of up to 21 days.[13]

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Test System: Histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli are used.[17][18]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract, to simulate mammalian metabolism.[17][18]

  • Procedure: The bacteria are exposed to the test substance at various concentrations.[18] In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[17]

Environmental Fate and Transport: A Comparative Lifecycle

The environmental lifecycle of [EMIM][EtSO4] differs significantly from that of VOCs, primarily due to its low volatility and high water solubility. This difference in physical properties dictates their distribution and persistence in the environment.

Environmental_Lifecycle_Comparison cluster_EMIM_EtSO4 This compound ([EMIM][EtSO4]) cluster_VOC Volatile Organic Compounds (VOCs) EMIM_Release Release to Environment EMIM_Water Water Compartment EMIM_Release->EMIM_Water High water solubility EMIM_Soil Soil/Sediment EMIM_Water->EMIM_Soil Sorption EMIM_Biodegradation Biodegradation EMIM_Water->EMIM_Biodegradation EMIM_Soil->EMIM_Biodegradation VOC_Release Release to Environment VOC_Air Atmosphere VOC_Release->VOC_Air High vapor pressure VOC_Water Water Compartment VOC_Release->VOC_Water VOC_Soil Soil VOC_Release->VOC_Soil VOC_Photochem Photochemical Reactions VOC_Air->VOC_Photochem Formation of smog VOC_Groundwater Groundwater Contamination VOC_Water->VOC_Groundwater Leaching VOC_Soil->VOC_Groundwater Leaching

Caption: Comparative environmental pathways of [EMIM][EtSO4] and VOCs.

The diagram above illustrates the contrasting environmental fates of [EMIM][EtSO4] and typical VOCs. Due to its negligible vapor pressure, [EMIM][EtSO4] is unlikely to partition into the atmosphere. Its high water solubility means it will predominantly be found in the aqueous phase if released into the environment, with potential for sorption to soil and sediment.[19][20] In contrast, the high vapor pressure of VOCs leads to their rapid volatilization into the atmosphere, where they can participate in photochemical reactions, contributing to the formation of smog.[21][22][23] Their lower water solubility and potential for leaching can also lead to the contamination of soil and groundwater.[21][24]

Conclusion

This compound presents a compelling alternative to conventional volatile organic compounds, primarily due to its non-volatile nature, which significantly reduces inhalation exposure and atmospheric emissions. Its toxicological profile, as indicated by the available data, suggests a lower hazard potential compared to many commonly used VOCs. However, its high water solubility necessitates careful management of aqueous waste streams to prevent environmental contamination. Researchers and drug development professionals are encouraged to consider these factors when selecting solvents, balancing performance with safety and environmental responsibility.

References

"performance of 1-Ethyl-3-Methylimidazolium Ethylsulfate as an electrolyte compared to other ionic liquids"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) with other common ionic liquids (ILs) for electrolyte applications. The following sections present a comprehensive analysis of its key electrochemical and physical properties, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a promising ionic liquid for various electrochemical applications. Its performance profile, characterized by moderate ionic conductivity and viscosity, along with good thermal stability, positions it as a viable alternative to more commonly studied ILs. This guide will delve into a direct comparison of [EMIM][EtSO4] with other imidazolium-based ILs, namely [EMIM][BF4] (1-Ethyl-3-methylimidazolium tetrafluoroborate) and [EMIM][NTf2] (1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide), to highlight its relative strengths and weaknesses.

Data Presentation: Physicochemical Properties

The performance of an ionic liquid as an electrolyte is primarily determined by its physicochemical properties. The following tables summarize the key quantitative data for [EMIM][EtSO4] in comparison to other selected ionic liquids.

Table 1: Comparison of Density and Viscosity at 298.15 K (25 °C)

Ionic LiquidCationAnionDensity (g/cm³)Viscosity (mPa·s)
[EMIM][EtSO4] [EMIM]⁺[EtSO4]⁻~1.12[1]~85[1][2][3][4]
[EMIM][BF4][EMIM]⁺[BF4]⁻~1.28[1]~34[1]
[EMIM][NTf2][EMIM]⁺[NTf2]⁻~1.52~34[2][3][4]

Table 2: Comparison of Thermal Stability

Ionic LiquidCationAnionOnset Decomposition Temperature (Tonset, °C)
[EMIM][EtSO4] [EMIM]⁺[EtSO4]⁻~250-300[5][6]
[EMIM][BF4][EMIM]⁺[BF4]⁻~284[7]
[EMIM][NTf2][EMIM]⁺[NTf2]⁻~404[8]
[BMIM][Cl][BMIM]⁺Cl⁻~254
[BMIM][BF4][BMIM]⁺[BF4]⁻~300-350[9]

Table 3: Comparison of Ionic Conductivity at 298.15 K (25 °C)

Ionic LiquidCationAnionIonic Conductivity (mS/cm)
[EMIM][EtSO4] [EMIM]⁺[EtSO4]⁻~4-6
[EMIM][BF4][EMIM]⁺[BF4]⁻~13-14
[EMIM][NTf2][EMIM]⁺[NTf2]⁻~9-10
[EMIM][SCN][EMIM]⁺SCN⁻~20
[EMIM][DCA][EMIM]⁺DCA⁻~25

Electrochemical Stability Window (ESW)

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. While a precise, directly comparative experimental value for [EMIM][EtSO4] was not found in the reviewed literature, imidazolium-based ionic liquids typically exhibit an ESW in the range of 4.0 to 6.0 V.[10][11] The ESW is highly dependent on the electrode material, temperature, and the presence of impurities.[10][12] The cathodic limit is generally determined by the reduction of the imidazolium (B1220033) cation, while the anodic limit is set by the oxidation of the anion.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition temperature of the ionic liquid.

Methodology:

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Preparation: A small, precisely weighed sample of the ionic liquid (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.

    • The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often defined as the intersection of the baseline tangent with the tangent of the decomposition curve. Some studies also report the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.[8][9] Isothermal TGA experiments, where the sample is held at a constant temperature for an extended period, can also be used to evaluate long-term thermal stability.[5]

Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid.

Methodology:

  • Instrument: A rotational viscometer or a vibrating tube viscometer is commonly used.

  • Sample Preparation: The ionic liquid sample is placed in the instrument's measurement cell. It is crucial to ensure the sample is free of air bubbles and has reached thermal equilibrium.

  • Experimental Conditions:

    • The temperature of the sample is precisely controlled using a thermostat.

    • Measurements are taken over a range of temperatures to determine the temperature dependence of viscosity.

  • Data Analysis: The instrument measures the resistance to flow, from which the dynamic viscosity is calculated. The data is often fitted to models like the Vogel-Fulcher-Tammann (VFT) equation to describe the temperature-viscosity relationship.[1]

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the ionic liquid.

Methodology:

  • Instrument: A conductivity meter with a two- or four-electrode conductivity cell is used.

  • Sample Preparation: The conductivity cell is filled with the ionic liquid. The cell constant is first determined using a standard solution of known conductivity (e.g., aqueous KCl solution).

  • Experimental Conditions:

    • The temperature of the sample is controlled using a water bath or a similar thermostat.

    • The impedance of the cell is measured over a range of frequencies using AC impedance spectroscopy.

  • Data Analysis: The bulk resistance of the ionic liquid is determined from the impedance data (typically from the intercept of the Nyquist plot with the real axis). The ionic conductivity (σ) is then calculated using the formula σ = L/RA, where L is the distance between the electrodes, A is the electrode area, and R is the resistance.

Electrochemical Stability Window (ESW) Determination by Cyclic Voltammetry (CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • Instrument: A potentiostat is used to perform cyclic voltammetry.

  • Electrochemical Cell: A three-electrode setup is employed, consisting of:

    • Working Electrode (WE): Typically a glassy carbon, platinum, or gold electrode.[12]

    • Reference Electrode (RE): A non-aqueous reference electrode such as Ag/Ag⁺ or a quasi-reference electrode like a silver or platinum wire.[12]

    • Counter Electrode (CE): A platinum wire or a graphite (B72142) rod.

  • Sample Preparation: The ionic liquid is deoxygenated by bubbling an inert gas (e.g., argon) through it prior to the measurement to remove dissolved oxygen, which can interfere with the measurement.[12]

  • Experimental Conditions:

    • The potential of the working electrode is swept linearly with time from an initial potential to a vertex potential and then back.

    • The scan rate is typically in the range of 10-100 mV/s.

  • Data Analysis: The resulting voltammogram plots the current at the working electrode versus the applied potential. The electrochemical window is determined by identifying the potentials at which the anodic (oxidation) and cathodic (reduction) currents begin to increase significantly, indicating the decomposition of the electrolyte. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define the limits of the ESW.[10]

Visualizations

The following diagrams illustrate key concepts related to the performance of ionic liquids as electrolytes.

Electrolyte_Performance_Factors cluster_properties Key Electrolyte Properties cluster_factors Influencing Factors Ionic_Conductivity Ionic Conductivity Electrochemical_Stability Electrochemical Stability Window Viscosity Viscosity Thermal_Stability Thermal Stability Cation_Structure Cation Structure Cation_Structure->Ionic_Conductivity Cation_Structure->Electrochemical_Stability Cation_Structure->Viscosity Cation_Structure->Thermal_Stability Anion_Structure Anion Structure Anion_Structure->Ionic_Conductivity Anion_Structure->Electrochemical_Stability Anion_Structure->Viscosity Anion_Structure->Thermal_Stability Purity Purity (e.g., water, halide content) Purity->Ionic_Conductivity Purity->Electrochemical_Stability Temperature Temperature Temperature->Ionic_Conductivity Temperature->Viscosity

Caption: Factors influencing the performance of an ionic liquid as an electrolyte.

Experimental_Workflow_ESW cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis IL_Sample Ionic Liquid Sample Deoxygenation Deoxygenation (Inert Gas) IL_Sample->Deoxygenation Cell_Assembly Assemble 3-Electrode Cell Deoxygenation->Cell_Assembly CV_Scan Perform Cyclic Voltammetry Scan Cell_Assembly->CV_Scan Voltammogram Obtain Current vs. Potential Plot CV_Scan->Voltammogram Determine_Limits Determine Anodic & Cathodic Limits Voltammogram->Determine_Limits Calculate_ESW Calculate Electrochemical Stability Window Determine_Limits->Calculate_ESW

Caption: Experimental workflow for determining the electrochemical stability window.

References

A Comparative Guide to the CO2 Capture Efficiency of 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need to mitigate climate change has spurred significant research into carbon dioxide (CO2) capture technologies. Ionic liquids (ILs), a class of molten salts with low melting points, have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This guide provides a comparative analysis of the CO2 capture efficiency of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) against two other widely studied imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium acetate (B1210297) ([BMIM][Ac]) and 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]). The following sections present quantitative performance data, detailed experimental protocols for validating CO2 capture efficiency, and a visual representation of the experimental workflow.

Quantitative Comparison of CO2 Capture Performance

The CO2 absorption capacity of ionic liquids is a key metric for their performance. The following table summarizes the CO2 solubility in [EMIM][EtSO4], [BMIM][Ac], and [BMIM][PF6] at various temperatures and pressures, expressed in both mole fraction and molality.

Ionic LiquidTemperature (K)Pressure (MPa)CO2 Solubility (Mole Fraction, x)CO2 Solubility (Molality, m [mol/kg])
[EMIM][EtSO4] 303.15~0.1-~0.2
303.15~1.0-~1.5
323.15~0.1-~0.15
323.15~1.0-~1.0
[BMIM][Ac] 298.15~0.1~0.18-
298.15~1.0~0.52-
318.15~0.1~0.12-
318.15~1.0~0.45-
[BMIM][PF6] 293.0~1.0-~0.3
293.0~5.0-~1.5
313.0~1.0-~0.2
313.0~5.0-~1.0

Note: Data is compiled from various sources and experimental conditions may vary slightly between studies.

Experimental Protocols for CO2 Capture Validation

The determination of CO2 solubility in ionic liquids is crucial for evaluating their capture efficiency. Two common and reliable methods for these measurements are the gravimetric method and the isochoric (pressure drop) method.

Gravimetric Method

The gravimetric method directly measures the mass of CO2 absorbed by the ionic liquid at a given temperature and pressure.

Materials and Apparatus:

  • High-pressure, high-temperature magnetic suspension balance

  • Ionic liquid sample (degassed and dried)

  • High-purity CO2 gas

  • Vacuum pump

  • Thermostatic bath for temperature control

  • Pressure transducer

Procedure:

  • A known mass of the ionic liquid is placed in a sample basket within the magnetic suspension balance.

  • The system is evacuated to remove any residual gases.

  • The temperature of the system is set and controlled using the thermostatic bath.

  • CO2 is introduced into the system at the desired pressure.

  • The mass of the ionic liquid sample is continuously monitored by the balance.

  • The system is allowed to reach equilibrium, which is indicated by a stable mass reading.

  • The increase in mass corresponds to the amount of CO2 absorbed by the ionic liquid.

  • This procedure is repeated at different pressures and temperatures to generate a comprehensive solubility dataset.

  • Buoyancy corrections are applied to the mass readings to account for the displacement of the gas phase by the sample and the sample holder.

Isochoric (Pressure Drop) Method

The isochoric method, also known as the pressure drop method, determines CO2 solubility by measuring the decrease in pressure in a constant volume system as the gas is absorbed by the ionic liquid.

Materials and Apparatus:

  • High-pressure equilibrium cell of a known volume

  • Ionic liquid sample (degassed and dried)

  • High-purity CO2 gas

  • Vacuum pump

  • Stirring mechanism (e.g., magnetic stirrer)

  • Temperature-controlled bath or jacket

  • High-precision pressure transducer

  • Gas reservoir of a known volume

Procedure:

  • A known amount of the ionic liquid is charged into the equilibrium cell.

  • The entire system, including the gas reservoir, is evacuated.

  • The equilibrium cell is brought to the desired temperature and allowed to stabilize.

  • A known amount of CO2 is introduced into the gas reservoir, and the initial pressure is recorded.

  • The valve between the gas reservoir and the equilibrium cell is opened, allowing CO2 to contact the ionic liquid.

  • The mixture is stirred to facilitate absorption and ensure equilibrium is reached.

  • The pressure in the system is monitored until it stabilizes, indicating that no more CO2 is being absorbed.

  • The final equilibrium pressure is recorded.

  • The amount of CO2 absorbed is calculated based on the initial and final pressures, the volumes of the gas reservoir and the equilibrium cell, and the temperature, using an appropriate equation of state for CO2.

  • This process is repeated for different initial pressures and temperatures.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for validating the CO2 capture efficiency of an ionic liquid using either the gravimetric or isochoric method.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_data Data Analysis prep_il Ionic Liquid Degassing & Drying gravimetric Gravimetric Method prep_il->gravimetric Known Mass isochoric Isochoric Method prep_il->isochoric Known Amount equilibrium Equilibrium Data (Mass or Pressure) gravimetric->equilibrium isochoric->equilibrium solubility Calculate CO2 Solubility (mol/mol or mol/kg) equilibrium->solubility comparison Compare with Alternatives solubility->comparison

Caption: General workflow for validating CO2 capture efficiency of ionic liquids.

A Comparative Guide to 1-Ethyl-3-methylimidazolium Based Ionic Liquids: The Influence of Anions on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key physicochemical properties of 1-Ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids with various anions. The selection of an appropriate anion is crucial as it significantly influences the resulting ionic liquid's performance in diverse applications, from electrochemical devices to pharmaceutical formulations. This document summarizes experimental data for viscosity, density, conductivity, thermal stability, and electrochemical window, offering a valuable resource for informed decision-making in research and development.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of [EMIM]⁺ based ionic liquids with different anions. It is important to note that properties such as viscosity and conductivity are highly temperature-dependent. Where possible, data at or near room temperature (298.15 K / 25 °C) are presented for ease of comparison.

AnionFormulaDensity (g/cm³) @ T (K)Viscosity (mPa·s) @ T (K)Conductivity (mS/cm) @ T (K)Melting Point (°C)Decomposition Temp. (°C)Electrochemical Window (V)
Acetate ([Ac]⁻)C₂H₃O₂⁻1.101 @ 293.15[1]~140[2]->30[1]--
Tetrafluoroborate (B81430) ([BF₄]⁻)BF₄⁻1.282 @ 297.15[3]33.8 @ 298.15[3]14.1 @ 298.15[3][4]15[3]-3.6 - 4.0[3]
Trifluoromethanesulfonate ([TfO]⁻)CF₃SO₃⁻1.387 @ 298.15---10[5]>350-
Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)C₂F₆NO₄S₂⁻1.518 @ 298.1534 @ 298.159.3 @ 298.15-15>400~4.5
Ethyl Sulfate ([EtSO₄]⁻)C₂H₅SO₄⁻1.23 @ 298.1563 @ 298.154.8 @ 298.15< -30[6]~250[7]-

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. Below are detailed protocols for the key experiments cited.

Density Measurement

Density is a fundamental property and is typically measured using a vibrating tube densimeter.

  • Apparatus: A digital vibrating U-tube densimeter is commonly employed.[8]

  • Procedure:

    • The instrument is calibrated using substances of known density, such as dry air and deionized water, at the desired temperature.

    • The ionic liquid sample is injected into the oscillating U-tube.

    • The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

    • Temperature is precisely controlled throughout the measurement using a Peltier thermostat.

    • Measurements are typically repeated multiple times to ensure accuracy, and the average value is reported.[9][10]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving fluid dynamics.

  • Apparatus: A rotational viscometer, a falling-ball viscometer, or a capillary viscometer (e.g., Ubbelohde type) can be used.[8][11]

  • Procedure (using a rotational viscometer):

    • A defined volume of the ionic liquid is placed in the sample holder.

    • A spindle of known geometry is immersed in the liquid and rotated at a specific speed.

    • The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

    • The temperature of the sample is controlled using a circulating water bath.

    • Measurements are taken at various shear rates to assess the Newtonian or non-Newtonian behavior of the ionic liquid.

Ionic Conductivity Measurement

Ionic conductivity quantifies the ability of the ionic liquid to conduct an electric current.

  • Apparatus: A conductivity meter equipped with a two- or four-electrode conductivity cell.[12] Electrochemical Impedance Spectroscopy (EIS) is also a common and accurate method.[13][14]

  • Procedure (using a conductivity cell):

    • The cell constant is determined by measuring the resistance of a standard solution with a known conductivity (e.g., a KCl solution).

    • The conductivity cell is thoroughly cleaned, dried, and filled with the ionic liquid sample.

    • The resistance of the ionic liquid is measured.

    • The ionic conductivity (σ) is calculated using the formula: σ = K/R, where K is the cell constant and R is the measured resistance.[14]

    • The temperature is maintained at a constant value using a thermostat.

Thermal Stability Analysis

Thermal stability is crucial for applications where the ionic liquid may be exposed to elevated temperatures.

  • Apparatus: Thermogravimetric Analyzer (TGA).[15][16][17]

  • Procedure:

    • A small, precisely weighed sample of the ionic liquid is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[7]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.

Electrochemical Window Determination

The electrochemical window (EW) defines the potential range over which the ionic liquid is stable without being oxidized or reduced.

  • Apparatus: A potentiostat with a three-electrode setup (working electrode, counter electrode, and reference electrode).

  • Procedure (using Cyclic Voltammetry - CV):

    • The ionic liquid is placed in an electrochemical cell.

    • The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back.

    • The resulting current is measured.

    • The anodic and cathodic limits of the electrochemical window are determined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the anion and cation, respectively.[18][19] The choice of reference electrode can affect the measured potential values and should be reported.[20]

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

G cluster_0 Ionic Liquid Composition cluster_1 Resulting Physicochemical Properties EMIM_Cation [EMIM]⁺ Cation Ionic_Liquid 1-Ethyl-3-methylimidazolium Based Ionic Liquid EMIM_Cation->Ionic_Liquid Forms Anions Anion (e.g., [Ac]⁻, [BF₄]⁻, [TfO]⁻, [TFSI]⁻, [EtSO₄]⁻) Anions->Ionic_Liquid Forms Viscosity Viscosity Density Density Conductivity Conductivity Thermal_Stability Thermal Stability EW Electrochemical Window Ionic_Liquid->Viscosity Determines Ionic_Liquid->Density Determines Ionic_Liquid->Conductivity Determines Ionic_Liquid->Thermal_Stability Determines Ionic_Liquid->EW Determines G cluster_0 Experimental Workflow cluster_1 Data Analysis & Comparison Sample Ionic Liquid Sample Density_Exp Density Measurement Sample->Density_Exp Viscosity_Exp Viscosity Measurement Sample->Viscosity_Exp Conductivity_Exp Conductivity Measurement Sample->Conductivity_Exp TGA_Exp Thermal Stability (TGA) Sample->TGA_Exp CV_Exp Electrochemical Window (CV) Sample->CV_Exp Data_Table Comparative Data Table Density_Exp->Data_Table Viscosity_Exp->Data_Table Conductivity_Exp->Data_Table TGA_Exp->Data_Table CV_Exp->Data_Table Property_Comparison Property Comparison & Guide Generation Data_Table->Property_Comparison

References

Assessing the Greenness of 1-Ethyl-3-Methylimidazolium Ethylsulfate Against Other Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The push towards greener and more sustainable chemical processes has led to a surge in the investigation of ionic liquids (ILs) as potential replacements for volatile organic compounds (VOCs). Among these, 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) has emerged as a promising candidate. This guide provides an objective comparison of the "greenness" of [EMIM][EtSO4] against four common conventional solvents: acetone, ethanol (B145695), toluene (B28343), and dichloromethane (B109758). The assessment is based on a range of established green chemistry metrics, including safety, health, and environmental (SHE) profiles, biodegradability, and ecotoxicity, supported by available experimental data.

Executive Summary

Overall, this compound presents a mixed but generally favorable greenness profile compared to the selected conventional solvents. Its primary advantages lie in its negligible volatility, reducing air pollution and workplace inhalation hazards, and its non-flammable nature, which significantly improves process safety. However, its limited biodegradability is a key environmental consideration. In contrast, while ethanol exhibits excellent biodegradability and a favorable safety profile, its volatility and flammability are notable drawbacks. Acetone is also highly flammable and volatile. Toluene and dichloromethane, as expected, rank poorly across most greenness criteria, particularly concerning health and environmental hazards.

Comparative Analysis of Greenness Metrics

To provide a clear and concise comparison, the following tables summarize the key greenness metrics for [EMIM][EtSO4] and the four conventional solvents.

Table 1: Physical and Safety Properties
Property[EMIM][EtSO4]AcetoneEthanolTolueneDichloromethane
CAS Number 342573-75-567-64-164-17-5108-88-375-09-2
Molecular Weight ( g/mol ) 236.29[1]58.0846.0792.1484.93
Boiling Point (°C) >300 (decomposes)567811140
Vapor Pressure (kPa @ 20°C) Negligible245.92.947
Flash Point (°C) 154.5[2]-20[3]134None
Flammability Non-flammable[4]Highly flammable[5]Highly flammableHighly flammableNon-flammable
Table 2: CHEM21 Solvent Selection Guide Scores

The CHEM21 solvent selection guide provides a semi-quantitative assessment of a solvent's greenness based on safety, health, and environmental criteria, with a lower score indicating a more desirable profile.[6][7][8][9][10][11]

CHEM21 Category[EMIM][EtSO4] (Estimated)AcetoneEthanolTolueneDichloromethane
Safety Score ~35562
Health Score ~51467
Environment Score ~73367
Overall Ranking ProblematicRecommendedRecommendedHazardousHazardous

Note: The scores for [EMIM][EtSO4] are estimated based on its known properties and the CHEM21 scoring methodology, as it is not explicitly listed in the guide.

Table 3: Health and Environmental Hazard Summary (GHS)
Hazard Category[EMIM][EtSO4]AcetoneEthanolTolueneDichloromethane
Acute Toxicity Not classified as acutely toxic[12]May cause drowsiness or dizziness[5]-Harmful if inhaled, May be fatal if swallowed and enters airwaysHarmful if swallowed
Skin Corrosion/Irritation Causes skin irritation[2][13]Repeated exposure may cause skin dryness or cracking[14]-Causes skin irritationCauses skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation[2]Causes serious eye irritation[5]Causes serious eye irritationCauses serious eye irritationCauses serious eye irritation
Carcinogenicity/Mutagenicity May cause genetic defects, May cause cancer[2]--Suspected of damaging fertility or the unborn childSuspected of causing cancer
Aquatic Hazard Not classified as hazardous to the aquatic environment[12]--Toxic to aquatic life with long lasting effectsHarmful to aquatic life
Table 4: Ecotoxicity and Biodegradability
Metric[EMIM][EtSO4]AcetoneEthanolTolueneDichloromethane
Aquatic Toxicity (EC50, Vibrio fischeri) >100 mg/L (30 min)[12]14,500 mg/L (15 min)22,800 mg/L (15 min)2.4 mg/L (30 min)[3]1,000-10,000 mg/L
Ready Biodegradability (OECD 301) 3% in 28 days (Poorly biodegradable)[12]Readily biodegradableReadily biodegradableReadily biodegradableNot readily biodegradable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the transparent and reproducible assessment of solvent greenness.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (e.g., from activated sludge) and incubated in a sealed flask at a constant temperature (typically 20-24°C) for 28 days.[1][2][8][13][15][16][17][18][19][20][21][22][23]

  • Apparatus: A closed respirometer system equipped with a pressure sensor to measure oxygen depletion.

  • Procedure:

    • The test substance is added to the mineral medium to a final concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • The medium is inoculated with a mixed population of microorganisms.

    • The flasks are sealed and incubated with continuous stirring.

    • The consumption of oxygen is measured by the pressure drop in the headspace of the respirometer. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

    • The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[2][13]

Vibrio fischeri Acute Toxicity Test (ISO 11348-3)

This bioassay assesses the acute toxicity of a substance by measuring the inhibition of the natural bioluminescence of the marine bacterium Vibrio fischeri.[3][4][6][14][24][25]

  • Principle: The light output of Vibrio fischeri is directly related to its metabolic activity. Exposure to toxic substances disrupts these metabolic processes, leading to a decrease in bioluminescence.[6]

  • Apparatus: A luminometer to measure light emission, temperature-controlled cuvettes, and freeze-dried Vibrio fischeri reagent.

  • Procedure:

    • The freeze-dried bacteria are rehydrated in a reconstitution solution.

    • A dilution series of the test substance is prepared in a suitable diluent (e.g., 2% NaCl solution).

    • The bacterial suspension is exposed to the different concentrations of the test substance for a defined period (typically 5, 15, and 30 minutes) at a constant temperature (e.g., 15°C).[6]

    • The light output is measured with a luminometer before and after the exposure period.

    • The percentage of inhibition of bioluminescence is calculated for each concentration relative to a control sample.

  • Endpoint: The EC50 value, which is the concentration of the test substance that causes a 50% reduction in light emission, is determined from the dose-response curve.[26][27][28][29][30][31][32][33]

Visualizing the Greenness Assessment Workflow

The following diagram illustrates the logical workflow for assessing the greenness of a solvent, incorporating the key metrics discussed in this guide.

Green_Solvent_Assessment cluster_Input Solvent to Assess cluster_Assessment Greenness Assessment Criteria cluster_Data Data Inputs cluster_Output Comparative Greenness Profile Solvent [EMIM][EtSO4] or Conventional Solvent SHE Safety, Health & Environment (SHE) (e.g., CHEM21) Solvent->SHE Toxicity Ecotoxicity (e.g., Vibrio fischeri EC50) Solvent->Toxicity Biodegradability Biodegradability (e.g., OECD 301) Solvent->Biodegradability LCA Life Cycle Assessment (LCA) Solvent->LCA Comparison Comparison Tables & Guides SHE->Comparison Toxicity->Comparison Biodegradability->Comparison LCA->Comparison PhysChem Physical-Chemical Properties (Volatility, Flammability) PhysChem->SHE GHS GHS Hazard Statements GHS->SHE Experimental_Tox Experimental Ecotoxicity Data Experimental_Tox->Toxicity Experimental_Bio Experimental Biodegradability Data Experimental_Bio->Biodegradability LCI Life Cycle Inventory Data LCI->LCA

Caption: Workflow for assessing the greenness of a solvent.

Life Cycle Considerations

A comprehensive assessment of a solvent's "greenness" extends beyond its intrinsic properties to encompass its entire life cycle, from synthesis to disposal. A full Life Cycle Assessment (LCA) for [EMIM][EtSO4] and the compared solvents is beyond the scope of this guide, but key considerations are highlighted below.

Synthesis of [EMIM][EtSO4]

The synthesis of [EMIM][EtSO4] typically involves the reaction of 1-methylimidazole (B24206) with diethyl sulfate.[19] A streamlined, solvent-free synthesis process can significantly improve its green profile by reducing solvent waste.[19] However, the production of the starting materials, particularly diethyl sulfate, which is a potent alkylating agent, carries its own environmental and health hazards that must be factored into a full LCA.

Production of Conventional Solvents

The production of the conventional solvents discussed is heavily reliant on petrochemical feedstocks and often involves energy-intensive processes. For example, the production of toluene involves the catalytic reforming of naphtha, while dichloromethane is produced by the chlorination of methane (B114726) or methanol. The environmental impacts associated with the extraction and processing of these fossil fuels are significant.

The following diagram illustrates the key stages in the life cycle of a solvent that should be considered in a comprehensive greenness assessment.

Solvent_Life_Cycle Raw_Materials Raw Material Extraction Synthesis Solvent Synthesis Raw_Materials->Synthesis Use Use in Application Synthesis->Use Recycling Recycling/ Recovery Use->Recycling Disposal End-of-Life Disposal Use->Disposal Recycling->Use

Caption: Key stages in a solvent's life cycle.

Conclusion

This compound offers distinct advantages in terms of safety (non-flammable, low volatility) over the highly flammable and volatile conventional solvents acetone, ethanol, and toluene. Its aquatic toxicity profile also appears favorable. However, its poor biodegradability is a significant environmental drawback that requires careful management in its applications and disposal.

For applications where volatility and flammability are primary concerns, [EMIM][EtSO4] presents a compelling greener alternative to many traditional solvents. However, for applications where biodegradability is paramount, other options, including bio-derived solvents, may be more suitable. Ultimately, the "greenest" solvent choice is context-dependent and requires a holistic assessment of the specific application, process conditions, and end-of-life considerations. This guide provides a framework and data to aid researchers and drug development professionals in making more informed and sustainable solvent selections.

References

A Comparative Guide to Validating Kinetic Models of Reactions in 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for three distinct reaction types conducted in the ionic liquid 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]). The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes to aid in the validation and selection of appropriate kinetic models for reactions in this promising solvent.

Thermal Decomposition of [EMIM][EtSO4]

The thermal stability of an ionic liquid is a critical parameter for its application as a solvent in chemical reactions, particularly at elevated temperatures. Understanding the kinetics of its decomposition is essential for defining safe operating windows and for developing kinetic models that account for solvent degradation.

Experimental Protocol

The thermal breakdown of [EMIM][EtSO4] was investigated using quantitative infrared (IR) spectroscopy.[1][2][3]

  • Sample Preparation: Samples of [EMIM][EtSO4] were placed in a heated optical cell with a defined pathlength.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to acquire IR spectra.

  • Data Acquisition: Spectra were collected over a temperature range of 25°C to 100°C.

  • Analysis: The rate of decomposition was determined by monitoring the change in the integrated absorbance of specific IR bands corresponding to the [EMIM]+ cation and [EtSO4]- anion over time at various temperatures. This data was then used to determine the kinetic parameters.

Data Presentation
Kinetic Model ParameterValueMethodReference
Reaction Order First-orderQuantitative IR Spectroscopy[1][2][3]
Activation Energy (Ea) Not explicitly stated in abstractQuantitative IR Spectroscopy[1][2][3]
Rate Constant (k) Temperature-dependentQuantitative IR Spectroscopy[1][2][3]

Note: The available abstracts do not provide a specific value for the activation energy, but they establish the first-order nature of the decomposition. The full paper would be required to obtain the precise activation energy and rate constants at different temperatures.

Experimental Workflow

Thermal_Decomposition_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_modeling Kinetic Modeling Prep Place [EMIM][EtSO4] in heated optical cell Acquire Acquire IR spectra (25-100°C) Prep->Acquire Monitor Monitor absorbance change of specific bands Acquire->Monitor Determine Determine reaction order Monitor->Determine Calculate Calculate rate constants & activation energy Determine->Calculate

Workflow for Thermal Decomposition Kinetic Analysis

Electrocatalytic Reduction of CO2 on a Silver Catalyst

The use of ionic liquids as electrolytes in electrochemical reactions is a growing area of research. This section details the kinetic validation of the electrocatalytic reduction of carbon dioxide (CO2) on a silver (Ag) catalyst in [EMIM][EtSO4].

Experimental Protocol

The electrochemical reduction of CO2 was studied using standard electrochemical techniques.

  • Electrochemical Cell: A three-electrode cell was used, consisting of a silver working electrode, a platinum counter electrode, and a reference electrode.

  • Electrolyte: A solution of [EMIM][EtSO4] saturated with CO2 was used as the electrolyte.

  • Instrumentation: A potentiostat/galvanostat was used for cyclic voltammetry and chronoamperometry measurements.

  • Data Acquisition: The reduction potential and current were measured to determine the catalytic activity.

  • Analysis: The data was analyzed using the Cottrell equation to determine the diffusion coefficient of CO2 and the Tafel equation to evaluate the kinetic parameters of the electron transfer process.

Data Presentation
Kinetic Model ParameterValueMethodReference
Reaction Type Electrocatalytic ReductionCyclic Voltammetry
Catalyst Silver (Ag)-
Electron Transfer Kinetics Governed by Tafel equationTafel Analysis
Diffusion Coefficient of CO2 Not explicitly statedChronoamperometry

Note: Specific values for the diffusion coefficient and Tafel slope would be available in the full publication.

Signaling Pathway

CO2_Reduction_Pathway CO2_sol CO2 (in [EMIM][EtSO4]) Ag_surface Ag Catalyst Surface CO2_sol->Ag_surface Diffusion CO2_ads CO2 (adsorbed) Ag_surface->CO2_ads Adsorption Intermediate [CO2]•- (radical anion) CO2_ads->Intermediate + e- (Electron Transfer) Products Reduction Products (e.g., CO, HCOO-) Intermediate->Products + H+ / + e-

Electrocatalytic Reduction of CO2 Pathway

Enzymatic Inhibition of Peroxidase

Ionic liquids can serve as non-aqueous media for enzymatic reactions, offering potential advantages in terms of substrate solubility and enzyme stability. This section examines the kinetics of peroxidase inhibition by [EMIM][EtSO4].

Experimental Protocol

The study of peroxidase inhibition by [EMIM][EtSO4] involved spectrophotometric monitoring of the enzyme's activity.[4]

  • Enzyme and Substrate: Horseradish peroxidase and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as the substrate were used.[4]

  • Reaction Medium: Reactions were carried out in aqueous buffer solutions containing varying concentrations of [EMIM][EtSO4] (5-50% v/v).[4]

  • Instrumentation: A UV-Vis spectrophotometer was used to monitor the formation of the oxidized ABTS product at a specific wavelength.

  • Data Acquisition: Initial reaction rates were measured at different substrate and inhibitor concentrations.

  • Analysis: The data was fitted to the Michaelis-Menten equation to determine the kinetic parameters (Vmax and Km) and the type of inhibition.[4]

Data Presentation
Kinetic Model ParameterObservation in the presence of [EMIM][EtSO4]MethodReference
Inhibition Type Non-competitiveMichaelis-Menten Kinetics[4]
Maximum Reaction Velocity (Vmax) Decreased with increasing [EMIM][EtSO4] concentrationSpectrophotometry[4]
Michaelis Constant (Km) UnchangedSpectrophotometry[4]

Logical Relationship

Enzyme_Inhibition_Logic Enzyme Peroxidase (E) ES_Complex ES Complex Enzyme->ES_Complex + S EI_Complex EI Complex (Inactive) Enzyme->EI_Complex + I Substrate ABTS (S) Inhibitor [EMIM][EtSO4] (I) ES_Complex->Enzyme Product Oxidized ABTS (P) ES_Complex->Product -> E + P ESI_Complex ESI Complex (Inactive) ES_Complex->ESI_Complex + I EI_Complex->Enzyme ESI_Complex->ES_Complex

Non-competitive Inhibition of Peroxidase by [EMIM][EtSO4]

Conclusion

This guide demonstrates that this compound can serve as a versatile solvent for a range of chemical and biochemical reactions. The validation of kinetic models in this ionic liquid requires careful consideration of the specific reaction type. For thermal decomposition, a first-order kinetic model appears appropriate. In electrocatalysis, the kinetics are governed by principles of electron transfer and mass transport, well-described by the Tafel and Cottrell equations, respectively. For enzymatic reactions, the Michaelis-Menten model, adapted to account for inhibition, provides a robust framework for kinetic analysis. Researchers and drug development professionals should select and validate kinetic models based on the specific reaction mechanism and experimental conditions to ensure accurate prediction of reaction rates and product formation in this promising ionic liquid.

References

Benchmarking 1-Ethyl-3-Methylimidazolium Ethylsulfate in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical synthesis, the quest for efficient, sustainable, and recyclable catalytic systems is paramount. Ionic liquids (ILs), particularly those based on the 1,3-dialkylimidazolium scaffold, have emerged as versatile candidates, functioning as both solvents and catalysts. This guide provides a comparative benchmark of the catalytic performance of 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIM][EtSO4]) and related imidazolium-based ionic liquids across a range of organic transformations. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Performance in Key Organic Reactions

The catalytic efficacy of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion. While direct comparative data for [EMIM][EtSO4] is limited in some reactions, the performance of analogous imidazolium (B1220033) salts provides a strong benchmark. The following tables summarize the catalytic activity of various imidazolium-based ionic liquids in esterification, Knoevenagel condensation, and Friedel-Crafts reactions.

Esterification Reactions

Brønsted acidic ionic liquids are recognized for their high efficiency in catalyzing esterification reactions, which are crucial in the production of biofuels and other valuable esters.

CatalystReactantsProductCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
[EMIM][HSO4]n-butanol + Acetic Acidn-butyl acetate (B1210297)-25-80.96[1]
Imidazolium-based phosphotungstate saltn-butyric acid + n-butanolbutyl butyrate---93.4[2]
[Bis-BsImB][HPW12O40]Methyl acetate + Isooctyl alcohol----53.36[3]
H2SO4 (conventional catalyst)Methyl acetate + Isooctyl alcohol----55.47[3]
Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is efficiently promoted by various imidazolium-based ionic liquids, which can act as both the solvent and a basic catalyst.

CatalystAldehyde/KetoneActive Methylene (B1212753) CompoundProduct Yield (%)Time (h)Reference
[bmim]BF4 / EDDAVarious aldehydes/ketonesVariousHigh-[4]
[bmim]PF6 / EDDAVarious aldehydes/ketonesVariousHigh-[4]
[MeOEtMIM][CF3COO]Various aldehydes/ketonesVariousGood to excellent-[5]
Porous magnesium aluminum phosphateBenzaldehydeMalononitrileup to 99-[6]
Friedel-Crafts Acylation

Imidazolium-based ionic liquids, particularly those that can form Lewis acidic species, are effective catalysts for Friedel-Crafts reactions.

CatalystAromatic SubstrateAcylating AgentProduct Yield (%)Time (h)Reference
[emim]Cl–AlCl3AnisoleBenzoyl chlorideHigh< 0.1[1]
[Bmim]BF4 / Cu(OTf)2AnisoleBenzoyl chlorideQuantitative1[1]
[Bmim]BrVariousAcetyl chlorideHigh-[7]
[Bmim]BF4VariousAcetyl chlorideHigh-[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for reactions catalyzed by imidazolium-based ionic liquids.

General Protocol for Esterification
  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the carboxylic acid (1 equivalent) and the alcohol (1.5-3 equivalents) are mixed.

  • Catalyst Addition: The imidazolium-based ionic liquid catalyst (e.g., [EMIM][HSO4], 5-10 mol%) is added to the reactant mixture.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically ranging from 60 to 120 °C) and stirred for a specified duration (2-24 hours).

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product ester, often immiscible with the ionic liquid, can be separated by decantation or extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Catalyst Recycling: The remaining ionic liquid phase can be washed with an organic solvent, dried under vacuum, and reused for subsequent reactions.

General Protocol for Knoevenagel Condensation
  • Reactant and Catalyst Mixture: In a reaction vessel, the aldehyde or ketone (1 equivalent), the active methylene compound (1-1.2 equivalents), and the imidazolium-based ionic liquid (which can act as both solvent and catalyst) are combined.

  • Reaction Conditions: The mixture is stirred at a specific temperature (ranging from room temperature to 80 °C) for the required time (typically 0.5-6 hours).

  • Monitoring: The reaction is monitored by TLC or GC-MS to determine the consumption of the starting materials.

  • Product Isolation: After the reaction is complete, the product is typically extracted with an organic solvent. The ionic liquid phase is retained for recycling.

  • Purification: The extracted organic phase is combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Mechanistic Insights and Workflow

To visualize the catalytic process and experimental design, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reactants Reactants (Aldehyde, Active Methylene Compound) ReactionVessel Reaction Vessel (Stirring, Temp Control) Reactants->ReactionVessel IL_Catalyst Ionic Liquid ([EMIM][EtSO4]) IL_Catalyst->ReactionVessel ReactionMonitoring Reaction Monitoring (TLC, GC) ReactionVessel->ReactionMonitoring ProductExtraction Product Extraction (with Organic Solvent) ReactionMonitoring->ProductExtraction Product Purified Product ProductExtraction->Product IL_Recycling Ionic Liquid Recycling (Wash, Dry) ProductExtraction->IL_Recycling Separation IL_Recycling->IL_Catalyst Reuse

Caption: A typical experimental workflow for a reaction catalyzed by an ionic liquid.

G cluster_cycle Generalized Catalytic Cycle (Imidazolium IL) Catalyst [EMIM]+[EtSO4]- Intermediate1 Activated Substrate A (H-bonding with [EMIM]+) Catalyst->Intermediate1 Activates Intermediate2 Activated Substrate B (Deprotonation by [EtSO4]-) Catalyst->Intermediate2 Activates SubstrateA Substrate A (e.g., Aldehyde) SubstrateA->Intermediate1 SubstrateB Substrate B (e.g., Active Methylene Compound) SubstrateB->Intermediate2 Product Product Intermediate1->Product Reacts with Intermediate2->Product Product->Catalyst Regenerates

Caption: A generalized catalytic cycle for a reaction promoted by an imidazolium-based ionic liquid.

References

Unveiling the Cellular Toll: A Comparative Analysis of Imidazolium-Based Ionic Liquid Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of emerging chemical entities is paramount. This guide provides a comprehensive comparative analysis of the toxicity of imidazolium-based ionic liquids (ILs), a class of compounds lauded for their potential as "green" solvents but increasingly scrutinized for their biological impact. We present a synthesis of experimental data, detailed methodologies for key toxicity assays, and visual representations of the proposed mechanisms of action to facilitate an objective assessment of their safety profiles.

The toxicity of imidazolium-based ionic liquids is not a simple monolith; it is a nuanced landscape shaped by molecular structure. A significant body of research now clearly demonstrates that the length of the alkyl chain substituent on the imidazolium (B1220033) ring is a primary determinant of toxicity.[1][2][3][4][5] Longer alkyl chains generally correlate with increased toxicity, a trend attributed to greater lipophilicity, which enhances the disruption of cell membranes.[6][7] The nature of the anion, while generally considered a secondary factor, can also modulate the overall toxic effect.[2][5][8]

This guide will delve into the quantitative data underpinning these structure-activity relationships, offering a comparative look at the impact of these ILs across a range of biological systems, from microorganisms to human cell lines.

Quantitative Toxicity Profiles of Imidazolium-Based Ionic Liquids

The following tables summarize the cytotoxic and ecotoxic effects of various imidazolium-based ionic liquids, presenting key quantitative data (IC50 and EC50 values) from a range of studies. The IC50 (half-maximal inhibitory concentration) represents the concentration of an IL that causes a 50% inhibition of a specific biological or biochemical function, typically cell viability. The EC50 (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time, often used in ecotoxicology to measure effects on organismal growth or mobility.

Table 1: Cytotoxicity of Imidazolium-Based Ionic Liquids in Mammalian Cell Lines

Ionic Liquid (Cation)AnionCell LineAssayIncubation Time (h)IC50 (µM)Reference
1-Butyl-3-methylimidazoliumBromide ([Br])HeLa (cervical cancer)Real-Time Cell AnalysisNot Specified538.38[9]
1-Butyl-3-methylimidazoliumBromide ([Br])MCF-7 (breast cancer)Real-Time Cell AnalysisNot Specified841.86[9]
1-Butyl-3-methylimidazoliumBromide ([Br])HEK293T (embryonic kidney)Real-Time Cell AnalysisNot Specified654.78[9]
1-Hexyl-3-methylimidazoliumChloride ([Cl])HeLa (cervical cancer)CellTiter-Blue2414,080[7]
1-Octyl-3-methylimidazoliumChloride ([Cl])HeLa (cervical cancer)CellTiter-Blue241,110[7]
1-Decyl-3-methylimidazoliumChloride ([Cl])Caco-2 (epithelial)Not SpecifiedNot SpecifiedMost Toxic in Study[8]
1,3-DimethylimidazoliumMethyl Sulfate ([MSO4])Caco-2 (epithelial)Not SpecifiedNot SpecifiedLeast Toxic in Study[8]
1-Methyl-3-octyloxymethylimidazoliumVariousB16 F10 (mouse melanoma)Not SpecifiedNot Specified10.1 - 19.7[1][10]

Table 2: Ecotoxicity of Imidazolium-Based Ionic Liquids on Aquatic Organisms and Microorganisms

Ionic Liquid (Cation)AnionOrganismEndpointEC50 (mM)Reference
1-Ethyl-3-methylimidazoliumChloride ([Cl])Chlorella vulgaris (Green Algae)Growth InhibitionBetween EMIM Cl and BMIM Cl[2]
1-Butyl-3-methylimidazoliumChloride ([Cl])Chlorella vulgaris (Green Algae)Growth InhibitionHigher than EMIM Cl[2]
1-Octyl-3-methylimidazoliumChloride ([Cl])Oocystis submarina (Green Algae)Growth Inhibition3.68 - 79.13[2]
1-Decyl-3-methylimidazoliumChloride ([Cl])Oocystis submarina (Green Algae)Growth Inhibition3.68 - 79.13[2]
1-Butyl-3-methylimidazoliumBromide ([Br])Scenedesmus quadricauda (Green Algae)Growth Inhibition13.23 mg/L[3]
1-Hexyl-3-methylimidazoliumBromide ([Br])Scenedesmus quadricauda (Green Algae)Growth InhibitionNot Specified[3]
1-Octyl-3-methylimidazoliumBromide ([Br])Scenedesmus quadricauda (Green Algae)Growth Inhibition0.005 mg/L[3]
1-Butyl-3-methylimidazoliumVariousActivated SludgeRespiration Inhibition"Practically harmless"[4]
1-Octyl-3-methylimidazoliumVariousActivated SludgeRespiration Inhibition"Highly toxic"[4]
1-Decyl-3-methylimidazoliumVariousActivated SludgeRespiration Inhibition"Highly toxic"[4]

Mechanisms of Toxicity: A Look at the Cellular Level

The toxic effects of imidazolium-based ILs are primarily attributed to their interaction with cellular membranes.[6] Their amphiphilic nature allows them to insert into the lipid bilayer, leading to a loss of membrane integrity, disruption of ion gradients, and ultimately, cell death.[6][7]

Furthermore, several studies point towards mitochondria as a key target.[11][12][13] Imidazolium ILs have been shown to disrupt mitochondrial membrane potential, leading to impaired cellular respiration and the induction of apoptosis, or programmed cell death.[11][13][14] This is often accompanied by an increase in reactive oxygen species (ROS), which can cause widespread oxidative damage to cellular components.[14]

The following diagram illustrates a proposed signaling pathway for imidazolium-based IL-induced toxicity.

G IL Imidazolium-based Ionic Liquid Membrane Plasma Membrane Disruption IL->Membrane Interaction Mitochondria Mitochondrial Dysfunction IL->Mitochondria Direct Effect CellDeath Cell Death Membrane->CellDeath MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis MMP->Apoptosis ROS->Apoptosis Apoptosis->CellDeath

Caption: Proposed signaling pathway for imidazolium-based ionic liquid toxicity.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for two commonly employed assays for assessing the cytotoxicity of ionic liquids.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • IL Exposure: Prepare serial dilutions of the imidazolium-based ILs in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the IL solutions at various concentrations. Include a vehicle control (medium without IL) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the IL concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddIL Add Imidazolium ILs (various concentrations) Incubate1->AddIL Incubate2 Incubate 24-72h AddIL->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Algal Growth Inhibition Test (OECD 201)

This test assesses the toxicity of a substance on the growth of freshwater microalgae. The test endpoint is the inhibition of growth, expressed as the logarithmic increase in cell number (average specific growth rate) over a 72-hour period.

Methodology:

  • Test Organism: Use a pure, exponentially growing culture of a selected algal species (e.g., Chlorella vulgaris or Scenedesmus quadricauda).

  • Test Solutions: Prepare a range of concentrations of the imidazolium-based IL in a nutrient-rich algal growth medium. A control group with only the growth medium is also required.

  • Inoculation: Inoculate the test solutions and controls with a low concentration of the algal cells (e.g., 10⁴ cells/mL).

  • Incubation: Incubate the cultures under constant illumination, temperature (21-24°C), and continuous shaking for 72 hours.

  • Growth Measurement: Measure the algal cell concentration (e.g., using a cell counter or by measuring absorbance/fluorescence) at the beginning of the test and at 24, 48, and 72 hours.

  • Data Analysis: For each concentration, calculate the average specific growth rate. Determine the percentage inhibition of the growth rate for each test concentration relative to the control. Calculate the EC50 value by plotting the percentage inhibition against the logarithm of the test concentrations and fitting a suitable regression model.

G Start Start Prepare Prepare Algal Culture and IL Test Solutions Start->Prepare Inoculate Inoculate Test Solutions with Algae Prepare->Inoculate Incubate Incubate for 72h (Light, Temp, Shaking) Inoculate->Incubate Measure Measure Algal Growth (0, 24, 48, 72h) Incubate->Measure Analyze Calculate Growth Rate and EC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the algal growth inhibition test.

References

A Comparative Guide to Cellulose Regeneration from 1-Ethyl-3-Methylimidazolium-Based Ionic Liquid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of cellulose (B213188) regeneration from solutions containing 1-Ethyl-3-Methylimidazolium (B1214524) ([EMIm]) based ionic liquids. While the primary focus of this guide is on 1-Ethyl-3-Methylimidazolium Ethylsulfate ([EMIm][EtSO4]), a thorough review of existing scientific literature and patent databases reveals a significant lack of published data specifically detailing cellulose regeneration from this particular ionic liquid.

Therefore, to provide a valuable comparative analysis, this guide will focus on the extensively studied and closely related ionic liquid, 1-Ethyl-3-Methylimidazolium Acetate (B1210297) ([EMIm][OAc]) , as a benchmark. We will compare its performance with other common methods for cellulose regeneration, supported by experimental data from published studies. This guide will cover key performance indicators, detailed experimental protocols, and visualizations of the underlying processes to aid in your research and development endeavors.

Comparison of Key Performance Indicators for Regenerated Cellulose

The selection of a solvent and regeneration method significantly impacts the properties of the resulting cellulose material. The following tables summarize quantitative data on the characteristics of cellulose regenerated from [EMIm][OAc] solutions using different anti-solvents, and compares them to alternative regeneration systems.

Table 1: Properties of Cellulose Regenerated from [EMIm][OAc] Solutions Using Different Anti-Solvents

PropertyAnti-Solvent: WaterAnti-Solvent: EthanolAnti-Solvent: Ethanol-Water-EthanolSource
Crystallinity Index (%) 43.313.521.3[1]
Thermal Stability (Tonset) Higher thermal stabilityLower thermal stability-[1]
Morphology Homogeneous, agglomeratedHomogeneous, agglomeratedHomogeneous, agglomerated[1]
Crystalline Structure Cellulose IICellulose IICellulose II[1]

Table 2: Comparative Properties of Regenerated Cellulose from Different Solvent Systems

| Property | [EMIm][OAc] | [EMIm][Cl] | Viscose Process | Lyocell (NMMO) Process | Source | |---|---|---|---|---| | Tensile Strength (MPa) | Up to 152 | 119 | ~240-350 | ~440-590 |[2] | | Crystallinity Index (%) | ~40-60 | ~30-50 | ~35-45 | ~40-60 |[1][3] | | Degree of Polymerization (DP) | Can be controlled, some reduction | Significant reduction | Significant reduction | Less reduction |[4] | | Environmental Impact | Recyclable solvent, low volatility | Recyclable solvent, low volatility | Use of toxic CS2 | Non-toxic, recyclable solvent |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the dissolution of cellulose in [EMIm][OAc] and its subsequent regeneration.

Protocol 1: Dissolution of Cellulose in [EMIm][OAc]

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIm][OAc]), ≥95% purity

  • Nitrogen or Argon gas supply

  • Heating mantle or oil bath with magnetic stirring

Procedure:

  • Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

  • Place the desired amount of [EMIm][OAc] into a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Heat the [EMIm][OAc] to 80-100°C under a gentle stream of inert gas with stirring.

  • Gradually add the dried microcrystalline cellulose to the heated ionic liquid in small portions. A typical concentration is 5-10 wt%.

  • Continue stirring the mixture at the set temperature for 2-6 hours, or until a clear, viscous, and homogeneous solution is formed. The dissolution time will vary depending on the degree of polymerization of the cellulose and the stirring speed.

  • The resulting cellulose dope (B7801613) solution can be stored under an inert atmosphere until ready for the regeneration step.

Protocol 2: Regeneration of Cellulose from [EMIm][OAc] Solution

Materials:

  • Cellulose-[EMIm][OAc] dope solution (from Protocol 1)

  • Anti-solvent: Deionized water, Ethanol, or Acetone

  • Coagulation bath

  • Washing beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum oven

Procedure:

  • Prepare a coagulation bath containing the chosen anti-solvent (e.g., deionized water).

  • Extrude the cellulose dope solution through a spinneret or cast it onto a glass plate.

  • Immerse the extruded filament or cast film into the coagulation bath. The cellulose will precipitate and regenerate as the ionic liquid is exchanged with the anti-solvent.

  • Allow the regenerated cellulose to remain in the coagulation bath for at least 1 hour to ensure complete regeneration and removal of the bulk of the ionic liquid.

  • Transfer the regenerated cellulose to a series of washing baths containing fresh anti-solvent to remove any remaining ionic liquid. The washing process should be repeated several times.

  • Collect the washed regenerated cellulose by filtration.

  • Dry the regenerated cellulose in an oven at 60°C or in a vacuum oven at 40°C until a constant weight is achieved.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the validation of cellulose regeneration from an ionic liquid solution.

experimental_workflow cluster_dissolution Cellulose Dissolution cluster_regeneration Cellulose Regeneration cluster_characterization Characterization cellulose Cellulose Source (e.g., MCC) drying Drying cellulose->drying mixing Dissolution (Heating & Stirring) drying->mixing il_solvent Ionic Liquid ([EMIm][OAc]) il_solvent->mixing dope Cellulose Dope Solution mixing->dope regeneration Regeneration (Coagulation Bath) dope->regeneration washing Washing regeneration->washing anti_solvent Anti-solvent (Water/Ethanol) anti_solvent->regeneration drying_final Drying washing->drying_final regenerated_cellulose Regenerated Cellulose drying_final->regenerated_cellulose xrd XRD (Crystallinity) regenerated_cellulose->xrd ftir FTIR (Chemical Structure) regenerated_cellulose->ftir tga TGA (Thermal Stability) regenerated_cellulose->tga sem SEM (Morphology) regenerated_cellulose->sem mechanical Mechanical Testing (Tensile Strength) regenerated_cellulose->mechanical

Caption: Experimental workflow for cellulose regeneration from an ionic liquid solution.

Signaling Pathway of Cellulose Dissolution in [EMIm][OAc]

The dissolution of cellulose in ionic liquids like [EMIm][OAc] is a complex process involving the disruption of the extensive hydrogen-bonding network within the cellulose structure. The following diagram illustrates the proposed mechanism.

dissolution_mechanism cluster_interaction Interaction & Disruption cellulose Crystalline Cellulose (Extensive H-Bonding) oac_interaction Acetate Anions [OAc]⁻ form H-bonds with Cellulose Hydroxyls cellulose->oac_interaction Anion Interaction emim_interaction [EMIm]⁺ Cations interact with Cellulose Chains cellulose->emim_interaction Cation Interaction emim_oac [EMIm][OAc] Ionic Liquid h_bond_disruption Disruption of Inter- & Intra-chain H-Bonds oac_interaction->h_bond_disruption emim_interaction->h_bond_disruption solvated_cellulose Solvated Cellulose Chains in [EMIm][OAc] h_bond_disruption->solvated_cellulose

Caption: Mechanism of cellulose dissolution in [EMIm][OAc].

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of 1-Ethyl-3-methylimidazolium ethylsulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Formula C₈H₁₆N₂O₄S
Molecular Weight 236.29 g/mol
CAS Number 342573-75-5
Appearance Liquid
Biodegradability Not readily biodegradable[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is used to minimize exposure and risk.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.

  • Skin and Body Protection : Wear appropriate protective clothing, such as a lab coat or an impervious apron, to prevent skin exposure.[3]

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, use a full-face respirator with appropriate cartridges.[2] In well-ventilated areas, respiratory protection may not be necessary, but a risk assessment should always be conducted.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.
  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a dedicated, properly labeled, and sealed container for the waste. The container must be in good condition and compatible with the chemical.
  • Keep the original container for disposal if possible. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]

3. Handling Spills:

  • In the event of a spill, avoid breathing vapors or mists.[4]
  • Ensure the area is well-ventilated.
  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[6] Do not use combustible materials like sawdust.
  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][4][7]
  • Clean the affected area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

4. Final Disposal:

  • The waste material must be disposed of in accordance with national and local regulations.
  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3]
  • Dispose of the contents and container at an approved waste disposal plant.[4] Incineration at a permitted facility is a common disposal method.[6]
  • Do not empty into drains or release into the environment.[1][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal Required identify Identify Waste: 1-Ethyl-3-Methylimidazolium Ethylsulfate start->identify ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat identify->ppe spill_check Is there a spill? ppe->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes collect_waste Collect Waste into Sealed Container spill_check->collect_waste No contain_spill->collect_waste label_container Label Container Clearly: 'Hazardous Waste' collect_waste->label_container store_waste Store in Designated Waste Area label_container->store_waste contact_ehs Contact EHS for Disposal Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Ethyl-3-Methylimidazolium Ethylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Ethyl-3-Methylimidazolium Ethylsulfate (EMIM EtSO₄). The following procedural guidance is designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Identification and Safety Data

This compound is classified as causing skin and serious eye irritation.[1] It is crucial to handle this ionic liquid with appropriate personal protective equipment and adhere to the safety protocols outlined below.

Quantitative Safety DataValueReference / Source
Acute Oral Toxicity (LD50, Rat) >2,000 mg/kgSafety Data Sheet (proionic)
Acute Dermal Toxicity (LD50, Rat) >2,000 mg/kgSafety Data Sheet (proionic)
Occupational Exposure Limits Not establishedSafety Data Sheet (proionic, ECHEMI)[2][3]
Flash Point 154.5 °C (310.1 °F)Sigma-Aldrich
Glove Material Recommendation (Long-term contact) Butyl rubber (0.7 mm, >480 min breakthrough), Nitrile rubber (0.4 mm, >480 min breakthrough)Safety Data Sheet (proionic)[4]
Glove Material Recommendation (Short-term contact) Chloroprene rubber (0.5 mm, >30 min breakthrough)Safety Data Sheet (proionic)[4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. For prolonged contact, butyl or nitrile rubber with the specified thickness and breakthrough times are recommended.[4] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

    • Clothing : Wear impervious, flame-resistant clothing to prevent skin exposure.[2] A lab coat is the minimum requirement.

  • Respiratory Protection : If there is a risk of aerosol formation or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) should be used.[2][5] Work should be conducted in a well-ventilated area, preferably in a fume hood.

Experimental Protocol: Synthesis of this compound (Solvent-Free Method)

This protocol details a common laboratory-scale synthesis of the title compound, illustrating a practical application and handling procedure.

Materials:

  • N-methylimidazole (8.21 g)

  • Diethyl sulfate (B86663) (18.48 g)

  • Ethyl acetate (B1210297)

  • Three-necked flask

  • Constant pressure dropping funnel

  • Condenser

  • Water bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation : Set up the three-necked flask with the dropping funnel, condenser, and a magnetic stirrer in a fume hood.

  • Reaction Initiation : Add 8.21 g of N-methylimidazole to the flask and begin stirring. Heat the flask in a water bath to 50°C.[2]

  • Addition of Diethyl Sulfate : Slowly add 18.48 g of diethyl sulfate to the flask from the dropping funnel at a rate of approximately one drop every three seconds.[2] Ensure the reaction is kept under a dry environment.

  • Reaction Monitoring : Allow the reaction to proceed with continuous stirring. The progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up : Once the reaction is complete, allow the mixture to cool. Wash the product by adding ethyl acetate and stirring. The ionic liquid will form a separate, lower layer. This washing step should be repeated three times.[2]

  • Isolation : Separate the lower ionic liquid layer.

  • Purification : Remove any residual ethyl acetate from the product using a rotary evaporator at 70°C under reduced pressure. The final product will be a light yellow, viscous liquid.[2]

Safe Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of this compound.

Workflow for Handling this compound prep Preparation - Wear appropriate PPE - Work in a fume hood handle Handling - Avoid contact with skin and eyes - Prevent aerosol formation prep->handle storage Storage - Tightly closed, original container - Cool, dry, well-ventilated area - Protect from moisture (hygroscopic) handle->storage spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect for disposal handle->spill storage->handle disposal Disposal - Treat as hazardous waste - Use a licensed disposal company storage->disposal spill->disposal

Caption: Safe handling workflow for this compound.

Operational and Disposal Plans

Accidental Release Measures: In the event of a spill, personal safety is the top priority.

  • Evacuation and Ventilation : Evacuate all personnel from the immediate spill area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a fume hood.

  • Containment : Prevent the spill from spreading. Use inert absorbent materials such as vermiculite, sand, or commercial absorbent pads to dike the spill.[1]

  • Cleanup :

    • Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the collected waste into a suitable, labeled, and sealed container for disposal.

    • Clean the spill area with soap and water, collecting the cleaning water for disposal if the spill is of a significant quantity.

  • Reporting : Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Disposal Plan: this compound and materials contaminated with it should be treated as hazardous waste.

  • Waste Collection : Collect all waste containing this ionic liquid in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatible.

  • Disposal Route : The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.